Pyrimidin-5-ylmethanamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrimidin-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKWSOAZVMALEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956356-28-7 | |
| Record name | 1-(pyrimidin-5-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: Core Properties and Applications
Abstract
Pyrimidin-5-ylmethanamine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a reactive primary amine appended to a pyrimidine core, offers versatile opportunities for molecular elaboration. The dihydrochloride salt form enhances its aqueous solubility and stability, making it a highly practical reagent for synthesis. This guide provides an in-depth analysis of its fundamental physicochemical properties, reactivity, and handling, offering a technical resource for researchers and scientists aiming to leverage this compound in their synthetic and drug discovery programs.
Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is critical for its effective use in experimental design. The compound is the salt form of the free base, Pyrimidin-5-ylmethanamine, where both the primary amine and one of the ring nitrogens are protonated.
Structure and Identification
-
IUPAC Name: pyrimidin-5-ylmethanamine;dihydrochloride[1]
-
Molecular Formula: C₅H₉Cl₂N₃[2]
-
Molecular Weight: 182.05 g/mol [2]
-
CAS Number: While several CAS numbers are associated with this structure, a common one is 1956356-28-7[2][3]. It's crucial for researchers to verify the specific CAS number associated with their sourced material.
-
Canonical SMILES: C1=C(C=NC=N1)CN.Cl.Cl[1]
Physicochemical Data
The properties of the dihydrochloride salt are tailored for practical laboratory use, particularly concerning its solubility and stability.
| Property | Value | Source |
| Molecular Weight | 182.05 g/mol | [2] |
| Molecular Formula | C₅H₉Cl₂N₃ | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room temperature or refrigerated (2-8°C) | [2][4][5] |
Note: Data for properties like melting point, pKa, and precise solubility in various solvents for the dihydrochloride salt are not consistently reported across public databases and often require experimental determination or consultation of specific supplier documentation.
Basicity and pKa Considerations
The parent molecule, pyrimidin-5-ylmethanamine, possesses three basic nitrogen atoms: the two pyrimidine ring nitrogens and the exocyclic primary amine.
-
The pyrimidine ring itself is a weak base, with a pKa of approximately 1.3 for its monoprotonated state[6]. The presence of a second nitrogen atom significantly reduces the basicity compared to pyridine (pKa ≈ 5.2) due to inductive electron withdrawal[6].
-
The primary aliphatic amine (-CH₂NH₂) is significantly more basic.
As a dihydrochloride salt, two of these basic centers are protonated. This has critical implications for its use:
-
Solubility: The salt form dramatically increases aqueous solubility compared to the free base, which is essential for many reaction conditions and for preparing stock solutions.
-
Reactivity: In a reaction, a base (e.g., triethylamine, DIPEA) must be added in at least a two-fold molar excess to deprotonate the salt and liberate the nucleophilic free amine, allowing it to participate in subsequent reactions.
Reactivity and Synthetic Utility
The primary utility of Pyrimidin-5-ylmethanamine stems from the nucleophilicity of its primary amine group. This allows for its incorporation into larger molecules through a variety of fundamental organic reactions.
Key Reactions
-
Amide Bond Formation: The amine readily couples with carboxylic acids, acid chlorides, or activated esters to form stable amide linkages. This is one of the most common methods for incorporating the pyrimidine scaffold.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms secondary amines.
-
Sulfonamide Formation: Treatment with sulfonyl chlorides yields sulfonamides.
-
N-Alkylation: The amine can be alkylated using alkyl halides, although selectivity can be a challenge.
The following diagram illustrates the central role of Pyrimidin-5-ylmethanamine as a synthetic building block.
Caption: Key reactions of the Pyrimidin-5-ylmethanamine core.
Experimental Protocols & Workflows
Adherence to validated protocols is essential for reproducible results. The following sections detail a standard workflow for handling and using the reagent.
Standard Workflow for Use
A systematic approach ensures the integrity of the material and the success of the reaction.
Caption: Standard laboratory workflow for using the dihydrochloride salt.
Protocol: Amide Coupling with a Carboxylic Acid
This protocol describes a typical procedure for coupling this compound with a generic carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq).
-
Solvation: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of DMF. Add this solution to the reaction flask.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. Causality Note: At least 2 equivalents of base are required to neutralize the dihydrochloride salt and liberate the free amine. An additional equivalent is needed to neutralize the acid formed during the coupling reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
As a laboratory chemical, proper handling is mandatory to ensure user safety.
-
Hazard Statements: The free base is listed as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[7]. Similar precautions should be taken with the salt form.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[8].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8]. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place[9].
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. calpaclab.com [calpaclab.com]
- 3. arctomsci.com [arctomsci.com]
- 4. chemscene.com [chemscene.com]
- 5. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scialert.net [scialert.net]
- 7. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: A Core Building Block for Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Pyrimidin-5-ylmethanamine dihydrochloride, a pivotal heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the molecule's reactivity and highlights its application in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and role as a bioisostere for phenyl rings have made it a cornerstone of modern drug design.[3] Pyrimidin-5-ylmethanamine, in its stable dihydrochloride salt form, offers a synthetically tractable entry point into this chemical space. It provides a primary amine handle at the 5-position, allowing for diverse functionalization and elaboration into more complex molecular architectures. This guide serves as a comprehensive resource on its structure, synthesis, and strategic application.
Chemical Structure and Physicochemical Properties
This compound is the salt form of the parent free base, Pyrimidin-5-ylmethanamine. The dihydrochloride salt enhances the compound's stability and solubility in polar solvents, making it more convenient for storage and use in subsequent chemical reactions.
Chemical Structure:
Figure 1: Chemical structure of this compound
The structure consists of a central pyrimidine ring with a methanamine (-CH₂NH₂) substituent at the C5 position. In the dihydrochloride salt, both the primary amine and one of the pyrimidine ring nitrogens are protonated and associated with chloride counter-ions.
Physicochemical Data Summary:
The key properties of the dihydrochloride salt and its corresponding free base are summarized below for reference.
| Property | This compound | Pyrimidin-5-ylmethanamine (Free Base) | Reference(s) |
| IUPAC Name | pyrimidin-5-ylmethanamine;dihydrochloride | pyrimidin-5-ylmethanamine | [4] |
| Molecular Formula | C₅H₉Cl₂N₃ | C₅H₇N₃ | [4] |
| Molecular Weight | 182.05 g/mol | 109.13 g/mol | [4] |
| CAS Number | 1956356-28-7 (primary) / 157327-47-4 | 25198-95-2 | [4][5][6] |
| Appearance | White to off-white solid | Solid (typical) | [7] |
| InChIKey | GGKWSOAZVMALEC-UHFFFAOYSA-N | USRYWZFLGFQQEB-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C=NC=N1)CN.Cl.Cl | C1=C(C=NC=N1)CN | [4] |
| Purity | Typically ≥97% | Typically ≥97% | [6][7] |
| Storage | Store at room temperature in a dry place | Store under refrigeration (2-8°C) | [6][8] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of Pyrimidin-5-ylmethanamine involves the chemical reduction of 5-cyanopyrimidine. This precursor is commercially available and provides a direct route to the desired amine.
Synthetic Rationale and Workflow
The conversion of a nitrile to a primary amine is a fundamental transformation in organic chemistry. For a heterocyclic system like 5-cyanopyrimidine, the choice of reducing agent is critical to ensure high yield and prevent undesired side reactions, such as over-reduction of the pyrimidine ring.
Key Considerations:
-
Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on carbon, Raney Nickel) under a hydrogen atmosphere. It is often considered a "green" and scalable method. The presence of an acid (like HCl) during hydrogenation can directly yield the hydrochloride salt and prevent catalyst poisoning by the product amine.
-
Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for reducing nitriles. However, these reactions require strictly anhydrous conditions and careful quenching procedures.
The following workflow diagram illustrates the general synthetic pathway via catalytic hydrogenation.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a representative procedure for the synthesis and purification of this compound.
Materials:
-
5-Cyanopyrimidine
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Parr Hydrogenation Apparatus or similar
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Setup: To a Parr hydrogenation bottle, add 5-cyanopyrimidine (1.0 eq).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under an inert atmosphere (e.g., nitrogen or argon). Rationale: The catalyst is pyrophoric; handling under inert gas prevents ignition.
-
Solvent and Acidification: Add anhydrous ethanol to dissolve the starting material. Then, add concentrated HCl (2.2 eq) dropwise while cooling the mixture in an ice bath. Rationale: The exothermic addition of acid is controlled by cooling. The presence of HCl ensures the formation of the dihydrochloride salt in situ.
-
Hydrogenation: Secure the bottle to the Parr apparatus. Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Shake the mixture at room temperature for 12-24 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Work-up and Filtration: Carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol. Rationale: Celite provides a fine filtration medium to ensure all catalyst particles are removed.
-
Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately one-third of its original volume.
-
Purification: Add diethyl ether to the concentrated solution until a white precipitate forms. Cool the mixture at 0-4°C for 1 hour to maximize precipitation.
-
Final Product: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization
Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. The following is a description of the expected spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.35 | Singlet | 1H | H2 | The C2 proton is deshielded by two adjacent nitrogen atoms, resulting in a downfield shift.[4][9] |
| ~9.10 | Singlet | 2H | H4, H6 | The equivalent C4 and C6 protons are deshielded by the ring nitrogens.[4][9] |
| ~8.80 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are often broad and exchangeable. |
| ~4.25 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the ammonium group and the pyrimidine ring appear as a singlet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
-
~158 ppm: C4, C6
-
~155 ppm: C2
-
~125 ppm: C5
-
~40 ppm: -CH₂- (Note: this peak may be less intense)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For the dihydrochloride salt, electrospray ionization (ESI) in positive mode would typically show the mass of the protonated free base [M+H]⁺.
-
Expected [M+H]⁺ for C₅H₇N₃: 110.07
Reactivity and Applications in Drug Discovery
This compound is a versatile building block primarily due to the reactivity of its primary amine. This functional group serves as a key attachment point for building larger, more complex molecules.
Key Chemical Transformations
The primary amine can undergo a wide range of standard chemical reactions, including:
-
Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Role in Kinase Inhibitor Development
A significant application of this scaffold is in the synthesis of kinase inhibitors.[10] The pyrimidine core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase enzyme's backbone, while the side chain extending from the 5-position explores other pockets of the active site to achieve potency and selectivity.[9][11]
For example, libraries of compounds can be generated by coupling Pyrimidin-5-ylmethanamine with various carboxylic acids or sulfonyl chlorides. These libraries are then screened against panels of kinases (e.g., FLT3, CHK1, VEGFR-2, p38 MAP kinase) to identify novel lead compounds for diseases like cancer and inflammatory disorders.[9][11][12]
Caption: Logical workflow from building block to drug candidate.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: The parent compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation. Standard precautions for handling chemical reagents should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[8]
References
-
PubChem. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Deng, M., Gao, Y., Wang, P., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. Available from: [Link]
-
PubChem. (n.d.). Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
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MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Pharmaceuticals. Available from: [Link]
-
El-Gazzar, A. R. B. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available from: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry. Available from: [Link]
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Kaur, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Available from: [Link]
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PubMed. (2006). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (pyrimidin-5-yl)methanamine dihydrochloride, min 97%. Retrieved from [Link]
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PubMed. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]
-
PubMed. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medical Research Reviews. Retrieved from [Link]
-
PubMed Central. (2023). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Retrieved from [Link]
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- 6. Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate | 603954-49-0 | Benchchem [benchchem.com]
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- 9. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of the Pyrimidin-5-ylmethanamine Moiety
An In-depth Technical Guide to the Synthesis of Pyrimidin-5-ylmethanamine Dihydrochloride
Pyrimidin-5-ylmethanamine is a pivotal building block in contemporary medicinal chemistry and drug development.[1][2] Its structure, featuring a pyrimidine core with a primary aminomethyl substituent at the 5-position, offers a unique combination of a hydrogen bond-accepting heterocyclic system and a reactive nucleophilic handle.[1] This arrangement makes it an invaluable synthon for constructing more complex molecules with potential therapeutic activities. The dihydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, rendering it more suitable for handling, formulation, and downstream synthetic applications.[3]
This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, field-proven experimental protocols, and the rationale behind methodological choices.
Core Synthetic Strategies: A Divergent Approach
The synthesis of pyrimidin-5-ylmethanamine primarily diverges from two key C5-functionalized pyrimidine precursors: pyrimidine-5-carbonitrile and pyrimidine-5-carboxaldehyde . The choice of pathway often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions. Both routes ultimately converge on the target primary amine, which is then converted to its stable dihydrochloride salt.
Caption: Overview of the two primary synthetic pathways to Pyrimidin-5-ylmethanamine.
Pathway 1: Synthesis via Reduction of Pyrimidine-5-carbonitrile
This is arguably the most direct route, hinging on the chemical reduction of the nitrile functional group. The success of this pathway relies on the efficient and selective conversion of the cyano group to an aminomethyl group without over-reduction or unwanted side reactions.
Mechanism & Rationale
The reduction of nitriles to primary amines can be accomplished using several powerful reducing systems. The choice of reagent is critical, as the intermediate imine can sometimes react with the product amine to form secondary amine impurities.[4]
-
Catalytic Hydrogenation : This method employs a metal catalyst (e.g., Raney® Nickel) and a hydrogen source. Transfer hydrogenation, using a hydrogen donor like 2-propanol, offers a milder and often more practical alternative to using high-pressure hydrogen gas.[5] The addition of a base, such as potassium hydroxide, is often crucial to suppress the formation of secondary amines by preventing the protonation of the intermediate imine, which would make it more susceptible to nucleophilic attack by the product primary amine.[5]
-
Metal Hydride Reduction : Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for reducing nitriles.[6][7] LAH delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup.[8] While powerful, LAH is unselective and will reduce many other functional groups, such as esters and carbonyls.[7] Its high reactivity with water and protic solvents also necessitates anhydrous reaction conditions.
Experimental Protocol: Reduction using Raney® Nickel and Potassium Borohydride
This protocol is adapted from a mild and efficient method for the direct hydrogenation of nitriles to primary amines.[4][9] It offers high yields and selectivity for the primary amine product with minimal side-product formation.
Step 1: Catalyst Preparation (Activation of Raney® Nickel)
-
To a 50 mL flask, add 50 mL of a 6 M sodium hydroxide aqueous solution.
-
In batches, carefully add 10 g of a Ni-Al alloy while stirring.
-
Heat the mixture to 50°C and stir for 90 minutes.
-
After cooling, thoroughly wash the catalyst by decantation with oxygen-free distilled water until the washings are neutral, followed by several washes with absolute ethanol.
-
Store the activated, moist Raney® Ni under absolute ethanol to prevent pyrophoric activity.[9]
Step 2: Reduction of Pyrimidine-5-carbonitrile
-
To a 50 mL round-bottom flask, add potassium borohydride (KBH₄, 4.0 mmol), the prepared moist Raney® Ni (approx. 1.0 mmol), and 25 mL of dry ethanol.
-
While stirring the suspension, add Pyrimidine-5-carbonitrile (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 45-60 minutes), filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield pyrimidin-5-ylmethanamine as the free base.[4][9]
Caption: Experimental workflow for the reduction of Pyrimidine-5-carbonitrile.
Pathway 2: Synthesis via Reductive Amination of Pyrimidine-5-carboxaldehyde
This alternative pathway involves the formation of the C-N bond through the reaction of an aldehyde with an ammonia source, followed by the reduction of the resulting imine intermediate.
Mechanism & Rationale
Reductive amination is a cornerstone of amine synthesis.[10] The process begins with the nucleophilic attack of ammonia on the aldehyde's carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. This imine is then reduced in situ to the target primary amine.[11]
-
Precursor Synthesis : A highly efficient one-pot synthesis of pyrimidine-5-carboxaldehyde has been reported starting from 5-bromopyrimidine.[12][13] This procedure involves a metal-halogen exchange using n-butyllithium at very low temperatures (-100 °C) to generate an unstable pyrimidin-5-yl-lithium intermediate. This organolithium species is then quenched with an electrophile like ethyl formate to yield the aldehyde in good yield (59%).[12] This method circumvents older, more hazardous procedures that used phosgene.[12]
-
Reduction Step : The choice of reducing agent is critical for the success of "in situ" reductive amination. The reagent must be capable of reducing the imine intermediate but be slow to react with the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and, more recently, sodium triacetoxyborohydride (STAB) are often the reagents of choice for this transformation due to their enhanced stability at mildly acidic pH and their selectivity for the protonated imine over the carbonyl group.[14]
Experimental Protocol: Reductive Amination
This is a general protocol for direct reductive amination.
Step 1: Synthesis of Pyrimidine-5-carboxaldehyde
-
This step must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Dissolve 5-bromopyrimidine (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried, three-necked flask.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -90 °C. The instability of the pyrimidin-5-yl-lithium complex above -80 °C is a critical parameter.[12]
-
After stirring for 30 minutes at -100 °C, add ethyl formate (1.2 equivalents) dropwise.
-
Allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and purify by flash chromatography to obtain pyrimidine-5-carboxaldehyde.[12]
Step 2: Reductive Amination
-
Dissolve pyrimidine-5-carboxaldehyde (5.0 mmol) in methanol (25 mL).
-
Add ammonium acetate (10 equivalents) to the solution.
-
Add powdered 4 Å molecular sieves (approx. 0.5 g) to act as a dehydrating agent, which drives the equilibrium towards imine formation.[14]
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the stirring suspension.
-
Continue stirring at room temperature overnight.
-
Filter the reaction mixture to remove the molecular sieves, and concentrate the filtrate under reduced pressure.
-
Purify the residue using standard extraction and chromatographic techniques to isolate pyrimidin-5-ylmethanamine.
Final Step: Dihydrochloride Salt Formation
To improve handling and stability, the synthesized free base is converted to its dihydrochloride salt.
Protocol:
-
Dissolve the purified pyrimidin-5-ylmethanamine free base in a minimal amount of a suitable solvent, such as isopropanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (2.2 equivalents) in diethyl ether or isopropanol dropwise with stirring.
-
A precipitate of this compound will form.
-
Stir the slurry in the cold for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Summary
| Property | Pyrimidin-5-ylmethanamine | This compound |
| CAS Number | 25198-95-2[15] | 157327-47-4[3] |
| Molecular Formula | C₅H₇N₃[15] | C₅H₉Cl₂N₃ |
| Molecular Weight | 109.13 g/mol [15] | 182.05 g/mol |
| Appearance | Low-melting yellow solid[16] | Solid |
| IUPAC Name | pyrimidin-5-ylmethanamine[15] | pyrimidin-5-ylmethanamine;dihydrochloride |
References
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PubChem. (n.d.). Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]
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Taylor & Francis Online. (1994). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. Synthetic Communications, 24(2). [Link]
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LookChem. (n.d.). 5-PYRIMIDINEMETHANAMINE. Retrieved from [Link]
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Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society (Resumed), 3961-3963. [Link]
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TSI Journals. (2015). Synthesis of Novel Pyrimidine Derivatives Having Fluorescent Properties. International Journal of Chemical Sciences, 13(4), 1602-1610. [Link]
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Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 677-678. [Link]
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ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(4), 859-863. [Link]
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Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(4), 625-626. [Link]
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ResearchGate. (n.d.). Catalytic performances synthesis of pyrimidine-5-carbonitrile catalyzed... [Link]
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ACS Publications. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor. The Journal of Organic Chemistry, 85(21), 13626-13634. [Link]
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ResearchGate. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
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Organic Syntheses. (n.d.). (S)-(+)-2-Amino-3-methyl-1-butanol [L-Valinol]. Organic Syntheses, 70, 2. [Link]
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Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
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Pelter, A., et al. (1993). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 34(48), 7791-7794. [Link]
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Priyanka Jain. (2020, March 5). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
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Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5435-5443. [Link]
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ACS Omega. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 8(30), 27047-27083. [Link]
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Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]
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Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
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NIH. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3163. [Link]
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Simple Science. (2019, June 10). Reductive Amination Reaction mechanism - Simple [Video]. YouTube. [Link]
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PubMed. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3163. [Link]
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PubChemLite. (n.d.). Pyrimidin-5-ylmethanamine (C5H7N3). Retrieved from [Link]
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Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). [Link]
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Arkivoc. (2010). Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component reaction. ARKIVOC, 2011(5), 1-10. [Link]
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ResearchGate. (2014). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. [Link]
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Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 335-366. [Link]
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An In-Depth Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: A Key Building Block for Targeted Protein Degradation
This guide provides an in-depth technical overview of Pyrimidin-5-ylmethanamine dihydrochloride, a critical building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity, practical expertise, and comprehensive referencing. We will delve into its core properties, synthesis, and pivotal role in the rapidly evolving field of targeted protein degradation.
Introduction: The Significance of a Versatile Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged scaffold in drug design.[3] this compound emerges from this lineage as a particularly valuable synthetic intermediate. Its primary utility lies in its role as a "Protein Degrader Building Block," a classification that places it at the heart of Proteolysis Targeting Chimera (PROTAC) technology.[4]
PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to eliminate disease-causing proteins.[5][6] This guide will elucidate the properties of this compound that make it an attractive component for PROTAC synthesis and provide the technical details necessary for its confident application in the laboratory.
Physicochemical Properties and CAS Number Clarification
A precise understanding of a compound's identity and properties is paramount for reproducible research. This section clarifies the Chemical Abstracts Service (CAS) number and details the key physicochemical characteristics of the title compound.
CAS Number: A Point of Clarity
In the chemical supply chain, Pyrimidin-5-ylmethanamine and its salts have been associated with multiple CAS numbers, leading to potential confusion. Based on a thorough review of chemical databases and supplier information, the following has been established:
-
1956356-28-7 : This is the correct and most reliably assigned CAS number for (pyrimidin-5-yl)methanamine dihydrochloride .[2][6][7]
-
1199773-53-9 : This CAS number corresponds to the monohydrochloride salt of the same parent amine.[8][9]
-
25198-95-2 : This CAS number refers to the free base , Pyrimidin-5-ylmethanamine.[10][11]
-
157327-47-4 : This CAS number has been erroneously associated with the title compound by some vendors. It correctly identifies a different molecule: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride.[4][12][13]
Researchers are strongly advised to use CAS number 1956356-28-7 when sourcing the dihydrochloride salt to ensure the procurement of the correct material.
Core Data Summary
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | pyrimidin-5-ylmethanamine;dihydrochloride | [14] |
| CAS Number | 1956356-28-7 | [2][6] |
| Molecular Formula | C₅H₉Cl₂N₃ | [6][14] |
| Molecular Weight | 182.05 g/mol | [6][14] |
| Appearance | Off-white to white solid/powder | [6] |
| Purity | Typically ≥97% | [4] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |
Chemical Structure
The structure consists of a pyrimidine ring substituted at the 5-position with an aminomethyl group, presented as its dihydrochloride salt.
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The most direct and industrially scalable route to Pyrimidin-5-ylmethanamine is via the chemical reduction of 5-cyanopyrimidine.[15][16] The resulting free base can then be readily converted to the highly stable and crystalline dihydrochloride salt. This section provides a validated, step-by-step protocol based on established chemical principles.
Synthetic Workflow Overview
The synthesis is a two-step process: reduction of the nitrile to a primary amine, followed by salt formation. Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[17][18][19]
Caption: Two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Expertise & Experience: The choice of LiAlH₄ necessitates stringent anhydrous conditions due to its high reactivity with water. The inverse addition described (adding hydride to the substrate) is a safety measure to control the exothermic reaction. The final salt formation requires an anhydrous acidic solution to prevent contamination of the product with water.
Step 1: Reduction of 5-Cyanopyrimidine
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Dissolve 5-cyanopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: To the stirred solution, slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, ~1.5 eq) in THF via the dropping funnel at 0 °C (ice bath).
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude Pyrimidin-5-ylmethanamine free base, which can be purified by silica gel chromatography if necessary.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of anhydrous methanol or isopropanol.
-
Precipitation: To this solution, add a solution of hydrogen chloride (2.2 eq) in anhydrous diethyl ether or 1,4-dioxane dropwise with stirring.
-
Isolation: The dihydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Washing and Drying: Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum to yield the final product, this compound.
Trustworthiness: This protocol is self-validating. The purity of the intermediate and final product should be confirmed at each stage using standard analytical techniques (¹H NMR, LC-MS) to ensure the reaction has proceeded as expected before moving to the next step.
Spectroscopic Analysis and Characterization
Characterization by spectroscopic methods is essential for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule. The signals are expected to be deshielded due to the electron-withdrawing nature of the pyrimidine ring and the protonation of the amine.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-2 (Pyrimidine) | ~9.3 | Singlet (s) | 1H | Most deshielded aromatic proton, adjacent to both ring nitrogens.[20] |
| H-4, H-6 (Pyrimidine) | ~9.0 | Singlet (s) | 2H | Equivalent protons due to symmetry, significantly deshielded.[20] |
| -CH₂- (Methylene) | ~4.3 | Singlet (s) | 2H | Deshielded by the adjacent pyrimidine ring and the protonated amino group. |
| -NH₃⁺ (Ammonium) | ~8.5-9.5 | Broad Singlet (br s) | 3H | Exchangeable protons; chemical shift can vary with concentration and solvent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the proton data, confirming the carbon framework.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | ~160 |
| C-4, C-6 (Pyrimidine) | ~158 |
| C-5 (Pyrimidine) | ~130 |
| -CH₂- (Methylene) | ~40 |
Mass Spectrometry
Using electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show the molecular ion of the free base.
-
Expected [M+H]⁺: m/z = 110.07
-
Fragmentation: Common fragmentation patterns for pyrimidines involve the loss of HCN or cleavage of the side chain.[2][21][22] The primary amine will show a characteristic loss of NH₃.[23]
Application in Drug Discovery: A PROTAC Linker
This compound is primarily used as a linker or a component of a linker in the synthesis of PROTACs.[4] The linker is not merely a spacer but a critical component that dictates the efficacy of the degrader.[6][12]
The Role of the Pyrimidine Moiety in Linkers
The pyrimidine ring offers several advantages when incorporated into a PROTAC linker:
-
Rigidity and Conformational Control: Unlike flexible alkyl or PEG chains, the pyrimidine ring introduces a degree of rigidity.[8][24] This helps to pre-organize the PROTAC molecule, reducing the entropic penalty upon binding and facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[12]
-
Vectorial Properties: The defined geometry of the pyrimidine ring provides specific exit vectors for attaching the warhead and the E3 ligase ligand, allowing for precise control over their relative orientation.
-
Physicochemical Properties: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially improving solubility and influencing cell permeability.
Mechanism of Action in a PROTAC Construct
The aminomethyl group of Pyrimidin-5-ylmethanamine serves as a key attachment point. It can be readily acylated or alkylated to extend the linker and connect to either the target protein ligand ("warhead") or the E3 ligase ligand.
Caption: Role of a pyrimidine-based linker in the PROTAC mechanism of action.
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is essential. This compound, as a powdered amine salt, requires specific handling precautions.
Authoritative Grounding: The following protocols are synthesized from best practices for handling amine hydrochlorides and powdered chemical reagents.[1][10][25][26]
Hazard Identification
-
GHS Classification: Expected to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[14]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Use a certified respirator or conduct all handling of the powder within a chemical fume hood or a ventilated containment system to avoid inhalation of dust.
Handling and Storage Protocol
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood.
-
Dispensing: When weighing or transferring the solid, take care to minimize dust generation. Use appropriate tools (e.g., anti-static spatulas).
-
Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a wet cloth.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Amine salts can be hygroscopic; protect from moisture.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Conclusion
This compound (CAS 1956356-28-7) is more than just a simple chemical intermediate; it is an enabling tool for the design of sophisticated therapeutics. Its defined structure provides a semi-rigid scaffold that is highly advantageous for its primary application as a linker component in PROTACs. By understanding its synthesis, properties, and safe handling, researchers can effectively leverage this building block to advance the frontiers of targeted protein degradation and develop next-generation medicines for challenging diseases.
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The Pyrimidine Core: A Privileged Scaffold in Drug Discovery — An In-depth Technical Guide to the Biological Activity of Pyrimidin-5-ylmethanamine Dihydrochloride and its Analogs
Executive Summary
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2][3][4] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities associated with the pyrimidine core, with a specific focus on the potential of Pyrimidin-5-ylmethanamine dihydrochloride as a valuable building block for drug discovery. While extensive biological data on this specific salt is limited, this guide will extrapolate from the well-established activities of structurally related pyrimidine derivatives to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential applications and the experimental methodologies required for their validation.
The Pyrimidine Scaffold: A Foundation of Biological Diversity
The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a fundamental motif in nature and synthetic chemistry.[4][5] Its derivatives are integral to life itself as components of nucleic acids (cytosine, thymine, and uracil) and are found in a variety of vitamins and coenzymes.[1][2] The versatility of the pyrimidine ring allows for substitution at multiple positions, leading to a vast chemical space with a wide spectrum of biological activities.[3] This has led to the development of numerous FDA-approved drugs containing the pyrimidine core for a range of therapeutic areas.[6]
The biological significance of pyrimidine derivatives is extensive, with documented activities including:
-
Anticancer: Pyrimidine analogs are widely used as antimetabolites in cancer chemotherapy, such as 5-fluorouracil.[5] They can also act as inhibitors of various kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and microtubule-targeting agents.[3][7]
-
Anti-inflammatory: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects by modulating the production of inflammatory mediators.[2][8]
-
Antimicrobial: The pyrimidine scaffold is present in several antibacterial (e.g., trimethoprim) and antifungal agents.[5]
-
Antiviral: Pyrimidine nucleoside analogs are a critical class of antiviral drugs, including zidovudine for the treatment of HIV.[1]
-
Cardiovascular: Some pyrimidine derivatives have been developed as antihypertensive agents and cardiotonic agents that increase cardiac contractility.[2][8][9]
This compound: A Versatile Building Block
This compound (CAS 157327-47-4) is a pyrimidine derivative with a reactive aminomethyl group at the 5-position.[10] This functional group serves as a key handle for synthetic modifications, allowing for the facile introduction of diverse substituents and the construction of libraries of novel compounds for biological screening.
While specific biological activity data for this compound is not extensively published, its structure suggests significant potential for interaction with various biological targets. The pyrimidine core can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, while the aminomethyl group can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Potential Biological Activities and Therapeutic Targets
Based on the activities of structurally similar pyrimidine derivatives, this compound can be considered a promising starting point for the development of inhibitors for a range of therapeutic targets.
Kinase Inhibition
The pyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. Derivatives of pyrimidin-5-ylmethanamine could be designed to target kinases implicated in various diseases:
-
MAPK-Interacting Kinases (Mnks): Inhibition of Mnks is a potential strategy for cancer therapy. Novel 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been discovered as potent Mnk2 inhibitors.[11]
-
Pim Kinases: These serine/threonine kinases are overexpressed in several cancers. Pyrazolo[1,5-a]pyrimidines have been developed as potent pan-Pim inhibitors.[12]
-
FMS Tyrosine Kinase: FMS is involved in inflammatory responses. Pyrido[2,3-d]pyrimidin-5-one derivatives have been designed as potent and selective FMS inhibitors with anti-inflammatory properties.[13]
Enzyme Inhibition
-
Nicotinamide N-methyltransferase (NNMT): NNMT is a potential therapeutic target for metabolic diseases like type 2 diabetes. Pyrimidine-5-carboxamide compounds have been identified as NNMT inhibitors.[14]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for de novo pyrimidine biosynthesis and represents a novel target for herbicides and potentially for antiproliferative and anti-inflammatory drugs.[15]
Experimental Workflow for Biological Activity Screening
A systematic approach is essential to evaluate the biological potential of novel compounds derived from this compound.
Figure 1: A generalized experimental workflow for screening and optimizing novel compounds derived from this compound.
Step-by-Step Methodologies
1. Synthesis and Characterization of Derivatives:
-
Objective: To generate a library of diverse compounds based on the pyrimidin-5-ylmethanamine scaffold.
-
Protocol: Utilize the primary amine of this compound for reactions such as amide bond formation, reductive amination, or urea/thiourea formation with a variety of building blocks.
-
Purification: Purify the synthesized compounds using High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2. In Vitro Target-Based Screening:
-
Objective: To identify initial "hit" compounds that modulate the activity of a specific biological target.
-
Example Protocol (Kinase Inhibition Assay):
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Incubate the reaction for a predetermined time at the optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
3. Cell-Based Assays:
-
Objective: To evaluate the effect of the hit compounds in a more physiologically relevant cellular context.
-
Example Protocol (MTT Cytotoxicity Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrimidine derivatives stem from their ability to modulate a wide array of signaling pathways.
Figure 2: A diagram illustrating potential signaling pathways that could be modulated by novel inhibitors derived from the pyrimidin-5-ylmethanamine scaffold.
A key mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases that are hyperactivated in tumor cells. By blocking the ATP-binding site of these kinases, the pyrimidine derivatives can halt downstream signaling cascades that promote cell growth and survival, ultimately leading to apoptosis (programmed cell death).
Conclusion and Future Directions
This compound represents a valuable and versatile starting point for the design and synthesis of novel, biologically active molecules. The rich history of the pyrimidine scaffold in medicinal chemistry provides a strong foundation for exploring its potential in a multitude of therapeutic areas.[3] By leveraging the synthetic accessibility of the aminomethyl group, researchers can generate diverse chemical libraries for screening against a wide range of biological targets. The experimental workflows and potential mechanisms of action outlined in this guide provide a strategic framework for the successful identification and development of next-generation therapeutics based on this privileged core structure. Future research should focus on the synthesis of diverse libraries of pyrimidin-5-ylmethanamine derivatives and their systematic evaluation in a broad panel of biological assays to uncover novel and potent therapeutic agents.
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An In-Depth Technical Guide to the Discovery of Pyrimidin-5-ylmethanamine Dihydrochloride Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleobases and a plethora of therapeutic agents.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the discovery and development of pyrimidin-5-ylmethanamine dihydrochloride derivatives, a class of compounds with significant potential for diverse pharmacological applications. We will delve into the rationale behind their design, robust synthetic strategies, and the methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further exploration in this promising area of drug discovery.
Introduction: The Prominence of the Pyrimidine Core
The six-membered heterocyclic pyrimidine ring is a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug.[7] Its presence in the DNA and RNA nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in biological processes.[2][3] This inherent biocompatibility has spurred the development of a vast number of pyrimidine-containing drugs with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][5][8][9][10][11] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its biological activity, making it a versatile template for the design of novel therapeutic agents.[3][10]
This guide focuses specifically on this compound derivatives. The methanamine substituent at the 5-position provides a key point for diversification and interaction with biological targets, while the dihydrochloride salt form often enhances solubility and stability, crucial properties for drug candidates.
Synthetic Strategies: From Precursors to Final Compounds
The successful discovery of novel pyrimidin-5-ylmethanamine derivatives hinges on efficient and versatile synthetic routes. A common and effective strategy involves a multi-step process commencing with readily available precursors.
Synthesis of the Key Intermediate: Pyrimidine-5-carbaldehyde
A critical precursor for the synthesis of pyrimidin-5-ylmethanamine derivatives is pyrimidine-5-carbaldehyde. Several methods exist for its preparation, with the one-pot synthesis from 5-bromopyrimidine being a particularly efficient route.[12][13] This method utilizes a metal-halogen exchange followed by reaction with a suitable formylating agent.[12][13]
Experimental Protocol: One-Pot Synthesis of Pyrimidine-5-carbaldehyde from 5-Bromopyrimidine [12][13]
-
Dissolve 5-bromopyrimidine in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically below -90°C, using a dry ice/acetone or liquid nitrogen bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The temperature must be maintained below -80°C to ensure the stability of the resulting pyrimidin-5-yl-lithium intermediate.[12]
-
After the addition is complete, stir the reaction mixture at this low temperature for a specified period to ensure complete metal-halogen exchange.
-
Slowly add a formate ester, such as ethyl formate, to the reaction mixture, again maintaining the low temperature.
-
Allow the reaction to warm gradually to a higher temperature (e.g., 0°C) before quenching with an aqueous solution, or for improved yields, perform an anhydrous acid work-up by adding ethereal HCl at -100°C.[12]
-
Perform a standard aqueous work-up, extracting the product into an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure pyrimidine-5-carbaldehyde.
Reductive Amination: The Gateway to Pyrimidin-5-ylmethanamine Derivatives
With pyrimidine-5-carbaldehyde in hand, the introduction of the methanamine moiety is most commonly achieved through reductive amination.[14][15][16] This versatile reaction allows for the synthesis of primary, secondary, and tertiary amines by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, respectively, in the presence of a reducing agent.[15][16]
Experimental Protocol: General Reductive Amination of Pyrimidine-5-carbaldehyde [15][16][17]
-
Dissolve pyrimidine-5-carbaldehyde and the desired amine (1-1.2 equivalents) in a suitable solvent, such as methanol (MeOH) or 1,2-dichloroethane (DCE).
-
For the formation of the intermediate imine or enamine, the reaction may be stirred at room temperature or gently heated. In some cases, a catalytic amount of acid (e.g., acetic acid) is added to facilitate imine formation, especially in a one-pot procedure.[15]
-
Once imine formation is deemed complete (monitored by TLC or LC-MS), add a suitable reducing agent. Sodium borohydride (NaBH₄) is a common choice, though for one-pot reactions where the reducing agent is present from the start, a milder reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as they do not readily reduce the starting aldehyde.[15][16][17]
-
Stir the reaction at room temperature or reflux until the reduction is complete.
-
Quench the reaction carefully with water or a dilute acid.
-
Perform a standard work-up, which may involve adjusting the pH to basic to ensure the amine product is in its free base form before extraction with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the crude product by column chromatography.
-
To obtain the dihydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl in the same or another appropriate solvent. The resulting precipitate can be collected by filtration, washed, and dried.
Caption: Synthetic pathway to pyrimidin-5-ylmethanamine derivatives.
Biological Evaluation: Uncovering Pharmacological Potential
The discovery of novel this compound derivatives necessitates a robust and systematic biological evaluation to identify their therapeutic potential. A tiered screening approach is often employed, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies for promising candidates.
In Vitro Cytotoxicity Screening
A primary step in the evaluation of new chemical entities, particularly for anticancer drug discovery, is the assessment of their cytotoxic effects against a panel of human cancer cell lines.[1][18][19] The MTT or SRB assays are commonly used for this purpose.[18][19]
Experimental Protocol: MTT Assay for Cytotoxicity [18][20]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.
Table 1: Hypothetical In Vitro Cytotoxicity Data for Pyrimidin-5-ylmethanamine Derivatives
| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) |
| P5M-001 | H | H | A549 (Lung) | >100 |
| P5M-002 | H | Benzyl | A549 (Lung) | 15.2 |
| P5M-003 | H | 4-Fluorobenzyl | A549 (Lung) | 5.8 |
| P5M-004 | H | H | MCF-7 (Breast) | 85.4 |
| P5M-005 | H | Benzyl | MCF-7 (Breast) | 22.1 |
| P5M-006 | H | 4-Fluorobenzyl | MCF-7 (Breast) | 9.3 |
Target-Based Assays
For derivatives that show promising activity in cell-based assays, it is crucial to identify their molecular targets. Pyrimidine derivatives are known to inhibit various enzymes, such as protein kinases.[18] In vitro kinase assays can determine the specific inhibitory activity of the compounds against a panel of relevant kinases.
Caption: A typical workflow for the biological evaluation of novel compounds.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the substituents on the pyrimidin-5-ylmethanamine scaffold and correlation of these changes with biological activity are essential for lead optimization.[3][10][21][22] The data from cytotoxicity and target-based assays are used to build SAR models that guide the design of more potent and selective derivatives. For example, the hypothetical data in Table 1 suggests that substitution on the amino group, particularly with an electron-withdrawing group on a benzyl substituent, enhances cytotoxic activity.
Conclusion and Future Directions
The discovery of this compound derivatives represents a fertile ground for the development of novel therapeutic agents. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. A systematic approach to biological evaluation, coupled with rigorous SAR studies, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds. Future research should focus on exploring a wider range of substitutions, elucidating the mechanisms of action of the most active compounds, and evaluating their efficacy and safety in preclinical in vivo models.
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One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium - Taylor & Francis Online. (2006-09-23). Available from: [Link]
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Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed. (2018-03-01). Available from: [Link]
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A-Z Guide to Pyrimidin-5-ylmethanamine Dihydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] As an essential component of DNA and RNA, pyrimidine-based molecules are well-positioned to interact with biological systems.[2][4] Their synthetic tractability and the ability of the nitrogen atoms to act as hydrogen bond acceptors make them ideal for designing molecules that can potently and selectively engage with biological targets.[1] This guide focuses on a specific, highly versatile building block: Pyrimidin-5-ylmethanamine dihydrochloride. We will explore its fundamental properties, its strategic role in drug design, and the practical methodologies for its incorporation into novel chemical entities.
Section 1: Physicochemical Profile and Handling of this compound
A thorough understanding of a building block's properties is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
Chemical Properties and Structure
This compound (CAS No. 157327-47-4) is the salt form of the parent amine, Pyrimidin-5-ylmethanamine (CAS No. 25198-95-2).[5][6] The dihydrochloride salt is often preferred in laboratory settings due to its increased stability and crystallinity compared to the free base.
-
Molecular Formula: C₅H₉Cl₂N₃
-
Molecular Weight: 182.05 g/mol
-
Structure:
The structure features a primary amine group attached to the C5 position of the pyrimidine ring via a methylene linker. This specific arrangement offers a key vector for synthetic elaboration while maintaining the core pharmacophoric features of the pyrimidine ring.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 157327-47-4 (dihydrochloride); 25198-95-2 (free base) | [5][6] |
| Molecular Formula | C₅H₇N₃ (free base) | [6] |
| Molecular Weight | 109.13 g/mol (free base) | [6] |
| Physical Form | Solid | |
| Solubility | Soluble in water | [7] |
Safe Handling and Storage
As with any reactive amine, proper handling is crucial. The free base is sensitive to air.[7] The dihydrochloride salt exhibits greater stability.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[6]
-
Storage: Should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation.[7]
Section 2: The Pyrimidin-5-ylmethanamine Scaffold in Drug Design
The utility of this scaffold stems from the unique combination of the pyrimidine core and the reactive aminomethyl group at the 5-position.
Rationale for Use: Key Pharmacophoric Features
The pyrimidine ring itself is a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties.[1] The two nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, enabling strong interactions with enzyme active sites. The aminomethyl group at the C5 position provides a versatile handle for synthetic modification without significantly altering the electronic properties of the pyrimidine ring. This allows for the exploration of the surrounding chemical space to optimize potency and selectivity.
Diagram: Core Pharmacophoric Features
Caption: Key pharmacophoric elements of the scaffold.
Case Studies: Applications in Kinase Inhibition
The pyrimidine scaffold is a well-established core for protein kinase inhibitors, which are crucial in oncology and inflammatory diseases.[4][8] The ability of the pyrimidine nitrogens to mimic the hinge-binding interactions of the natural ATP ligand is a key reason for its success.
Compounds derived from Pyrimidin-5-ylmethanamine have been explored as inhibitors for various kinases, including:
-
FMS Tyrosine Kinase: A series of pyrimidinopyridones were developed as potent and selective inhibitors, where modifications at the aminomethyl position were crucial for activity.[8]
-
MAPK-interacting kinases (Mnks): Derivatives have shown potent Mnk2 inhibitory activity, which is a target in cancer therapy.[9]
Section 3: Synthetic Strategies and Key Reactions
The primary amine of this compound is the main site of synthetic manipulation. Standard amine chemistries can be readily applied.
General Synthetic Workflow
The incorporation of this building block typically follows a straightforward path, often involving deprotection (if necessary) followed by coupling to a molecule of interest.
Diagram: General Synthetic Workflow
Caption: A typical workflow for utilizing the building block.
Protocol 1: Amide Bond Formation
This is one of the most common reactions for derivatizing the amine.
Objective: To couple Pyrimidin-5-ylmethanamine with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Peptide coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Standard glassware and magnetic stirrer
Step-by-Step Methodology:
-
Free Base Generation (in situ): To a solution of the carboxylic acid in the chosen solvent, add the peptide coupling agent and a tertiary amine base. Stir for 10-15 minutes at room temperature to activate the acid.
-
Amine Addition: Add this compound to the reaction mixture, followed by an additional 2-3 equivalents of the tertiary amine base to neutralize the hydrochloride salts and facilitate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Causality: The use of a coupling agent like HATU activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic primary amine of the pyrimidine building block. The tertiary amine base is crucial for neutralizing the HCl generated and ensuring the amine is in its free, reactive state.
Protocol 2: Reductive Amination
This protocol is used to form a secondary amine by reacting the building block with an aldehyde or ketone.
Objective: To form a C-N bond between Pyrimidin-5-ylmethanamine and a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Solvent (e.g., DCE, THF, Methanol)
-
Acetic acid (catalyst)
-
Tertiary amine base (e.g., DIPEA)
Step-by-Step Methodology:
-
Imine Formation: In a suitable flask, dissolve this compound, the carbonyl compound, and the tertiary amine base in the chosen solvent. Add a catalytic amount of acetic acid to promote imine formation.
-
Reduction: Stir the mixture for 1-2 hours, then add the reducing agent (STAB is often preferred as it is mild and selective) portion-wise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue as described in the amide formation protocol.
Trustworthiness: This one-pot procedure is highly reliable. The choice of STAB as a reducing agent is a self-validating system; it is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the in situ-formed iminium ion, minimizing side reactions.
Section 4: Analytical Characterization
Confirming the identity and purity of synthesized derivatives is a critical step.
Standard QC Data
| Technique | Expected Observations for a Derivative |
| ¹H NMR | Appearance of characteristic pyrimidine proton signals (typically singlets or doublets between δ 8.5-9.5 ppm). Signals corresponding to the newly formed linkage (e.g., amide NH, new CH₂ group). |
| LC-MS | A peak at the expected retention time with the correct mass-to-charge ratio (m/z) for the [M+H]⁺ ion. |
| IR Spectroscopy | For amide derivatives, characteristic C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). |
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is more than just a chemical reagent; it is a strategic building block that provides a reliable entry point into a rich chemical space. Its combination of a privileged heterocyclic core and a versatile synthetic handle has cemented its role in the development of targeted therapies, particularly in oncology.[10][11] The robust and well-understood reaction protocols associated with its primary amine functionality allow medicinal chemists to efficiently generate libraries of compounds for screening, accelerating the drug discovery process. As new biological targets emerge, the utility of this and related pyrimidine scaffolds will undoubtedly continue to expand.[1][12]
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- Marketed pyrimidine scaffold containing drugs.
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- 3-(Aminomethyl)pyridine | 3731-52-0. ChemicalBook.
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Pyrimidin-5-ylmethanamine Dihydrochloride: A Technical Guide for Fragment-Based Screening
Foreword: The Strategic Value of the Pyrimidine Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation in medicinal chemistry, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] At the heart of successful FBDD lies the meticulous selection of a fragment library, where each molecule serves as a potential seed for a high-affinity lead compound. The pyrimidine core, a privileged scaffold in drug discovery, has garnered significant attention due to its prevalence in FDA-approved drugs and its versatile biological activity, including roles in anticancer, antiviral, and anti-inflammatory agents.[3][4][5] Pyrimidin-5-ylmethanamine dihydrochloride, with its synthetically accessible pyrimidine core and a strategically placed primary amine, represents a high-value fragment for screening campaigns. The primary amine provides a versatile handle for subsequent fragment evolution, enabling chemists to readily explore structure-activity relationships (SAR) through a variety of synthetic transformations. This guide provides a comprehensive technical framework for the effective utilization of this compound in FBDD campaigns, from initial characterization to advanced screening protocols and hit validation.
Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in fragment screening. The dihydrochloride salt form enhances aqueous solubility, a critical attribute for biochemical and biophysical assays.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | [6] |
| Molecular Weight | 182.05 g/mol | [6] |
| CAS Number | 1956356-28-7 | [6] |
| Appearance | White to off-white solid | Typical |
| Purity | ≥97% | [6] |
| Storage | Room temperature | [6] |
Pre-Screening Preparation: Ensuring Data Integrity
The quality of a fragment screening campaign is fundamentally dependent on the meticulous preparation of the fragment library. For this compound, the primary considerations are solubility and stability.
Aqueous Solubility Assessment
The dihydrochloride salt form of Pyrimidin-5-ylmethanamine is intended to improve its water solubility. However, it is imperative to experimentally verify its solubility in the specific buffer systems that will be used for screening assays.
Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the target aqueous buffer (e.g., PBS, HEPES) to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM).
-
Incubation: Incubate the dilutions at room temperature for a specified period (e.g., 2 hours), allowing for equilibration.
-
Precipitation Analysis: Analyze for precipitation using nephelometry or visual inspection under magnification. The highest concentration that remains clear is the kinetic solubility limit.[7]
Stock Solution Stability
The stability of the fragment in the chosen solvent and storage conditions should be assessed to prevent the use of degraded material, which can lead to false negatives or positives.
Protocol: NMR-Based Stability Assessment
-
Initial Spectrum: Acquire a ¹H NMR spectrum of a freshly prepared stock solution of this compound in DMSO-d₆.
-
Storage: Store the stock solution under the intended experimental conditions (e.g., 4°C, -20°C).
-
Time-Point Analysis: Acquire subsequent ¹H NMR spectra at various time points (e.g., 24 hours, 48 hours, 1 week).
-
Comparison: Compare the spectra over time. The absence of new peaks or significant changes in existing peak integrations indicates stability.
Primary Screening Methodologies: Detecting Weak Binders
Due to the low molecular weight of fragments, their binding affinities are typically in the micromolar to millimolar range.[2] Therefore, sensitive biophysical techniques are required for their detection. The following sections detail the application of three gold-standard techniques for screening this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for fragment screening, providing information on binding and, in some cases, the location of the binding site.[4][8][9] Protein-observed and ligand-observed are the two main approaches.
Workflow: NMR-Based Fragment Screening
Caption: NMR Screening Workflow.
Protocol: ¹H-¹⁵N HSQC Screening
-
Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling.[8]
-
Apo Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein in the screening buffer.[10]
-
Fragment Addition: Add a defined concentration of this compound (typically 10-100 fold molar excess) to the protein sample.
-
Holo Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum with the fragment present.
-
Data Analysis: Overlay the apo and holo spectra. Significant chemical shift perturbations (CSPs) of specific amide backbone resonances indicate a binding event at or near those residues.[10]
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that can detect the binding of low molecular weight fragments in real-time.[11][12][13]
Workflow: SPR-Based Fragment Screening
Caption: SPR Screening Workflow.
Protocol: SPR Screening
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip).[14]
-
Fragment Injection: Inject a solution of this compound at a specific concentration (e.g., 50 µM) over the sensor surface.[13]
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound fragment.
-
Data Analysis: Analyze the resulting sensorgram to determine the binding response. A significant increase in response units (RU) upon fragment injection indicates binding.
-
Hit Validation: For positive hits, perform a dose-response experiment by injecting a range of fragment concentrations to determine the dissociation constant (K D).[3]
X-ray Crystallography
X-ray crystallography provides the most definitive evidence of fragment binding by revealing the precise binding mode and interactions with the target protein at atomic resolution.[15][16][17]
Workflow: Crystallographic Fragment Screening
Caption: X-ray Crystallography Workflow.
Protocol: Crystal Soaking
-
Crystal Growth: Grow high-quality crystals of the target protein.
-
Soaking: Transfer the crystals to a solution containing a high concentration of this compound (typically 10-50 mM) and incubate for a defined period (minutes to hours).[15]
-
Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Analysis: Solve the crystal structure and inspect the resulting electron density map for evidence of the bound fragment. A clear and unambiguous electron density corresponding to the shape of the fragment confirms binding and reveals its orientation and interactions within the binding pocket.[18]
Hit Validation and Triage: Eliminating False Positives
A critical step in any screening campaign is the validation of initial hits to eliminate false positives and prioritize genuine binders for further development.
Orthogonal Screening Methods
Confirming hits with a secondary, orthogonal biophysical method significantly increases confidence in the results. For example, a hit identified by SPR could be validated using NMR, or vice versa.
Counter-Screening
To assess the specificity of a fragment hit, it is advisable to perform a counter-screen against an unrelated protein. This helps to identify promiscuous binders that are likely to be undesirable starting points for drug development.
Ligand Efficiency Metrics
Ligand efficiency (LE) is a useful metric for prioritizing fragment hits. It normalizes binding affinity for the size of the molecule, providing a measure of the binding energy per heavy atom.[1]
Ligand Efficiency (LE) = -RT * ln(K D) / N
Where:
-
R is the gas constant
-
T is the temperature in Kelvin
-
K D is the dissociation constant
-
N is the number of non-hydrogen atoms
Fragments with high ligand efficiency are often more promising starting points for optimization.
Conclusion: A Versatile Fragment for Scaffolding Novel Therapeutics
This compound is a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its pyrimidine core offers a proven scaffold for interaction with a wide range of biological targets, while the primary amine provides a reactive handle for rapid and diverse chemical elaboration. By following the rigorous experimental protocols outlined in this guide, researchers can confidently and effectively utilize this fragment to identify novel starting points for the development of the next generation of therapeutics. The journey from a weakly binding fragment to a potent clinical candidate is challenging, but it begins with the robust identification and validation of high-quality hits, a process for which this compound is eminently suited.
References
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Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols. [Link]
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Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). Scientific Reports. [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. [Link]
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(pyrimidin-5-yl)methanamine dihydrochloride, min 97%, 1 gram. (n.d.). CP Lab Safety. [Link]
-
Practical aspects of NMR-based fragment screening. (2015). Methods in Molecular Biology. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]
-
NMR Screening in Fragment-Based Drug Design: A Practical Guide. (2015). Methods in Molecular Biology. [Link]
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Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]
-
SPR-based fragment screening: advantages and applications. (2011). Current Drug Discovery Technologies. [Link]
-
Marketed pyrimidine scaffold containing drugs. (2024). ResearchGate. [Link]
-
Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). Molecules. [Link]
-
XChem crystallographic fragment screening. (2024). protocols.io. [Link]
-
Crystallographic Fragment Screening. (2012). Methods in Molecular Biology. [Link]
-
Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. [Link]
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). Current Medicinal Chemistry. [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chemical Biology & Drug Design. [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). FEBS Journal. [Link]
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An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules. [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals. [Link]
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Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Methodological & Application
The Synthetic Utility of Pyrimidin-5-ylmethanamine Dihydrochloride: A Guide for Researchers
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids, the building blocks of life.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry and drug development.[3][4] From potent anticancer agents and antivirals to novel therapeutics for metabolic and neurological disorders, the versatility of the pyrimidine core is well-documented.[4][5][6] Pyrimidin-5-ylmethanamine dihydrochloride emerges as a valuable building block in this context, offering a reactive primary amine handle attached to the C5 position of the pyrimidine ring. This strategic placement allows for diverse chemical modifications, enabling researchers to explore new chemical space and develop novel compounds with potential therapeutic applications.[7][8]
This guide provides detailed application notes and protocols for the experimental use of this compound, with a focus on its application as a synthetic intermediate. The protocols are designed to be self-validating, with explanations for each step grounded in established chemical principles.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is critical for its effective and safe use.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | [9] |
| Molecular Weight | 182.05 g/mol | [9] |
| CAS Number | 1956356-28-7 | [9][10] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥97% | [9] |
| Storage | Room temperature, in a dry, well-ventilated place, protected from light.[11] |
Core Application: Synthesis of N-(pyrimidin-5-ylmethyl)amides
A primary application for Pyrimidin-5-ylmethanamine is in the synthesis of N-substituted pyrimidine derivatives via acylation. This reaction forms a stable amide bond, a common functional group in many pharmaceutical agents. The following protocol details a general procedure for the acylation of this compound with an acyl chloride.
Workflow for Amide Synthesis
Caption: General workflow for the acylation of Pyrimidin-5-ylmethanamine.
Detailed Experimental Protocol
Objective: To synthesize N-(pyrimidin-5-ylmethyl)benzamide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
Preparation of the Amine Solution:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add triethylamine (2.2 eq) to the solution. The addition of the base is crucial to neutralize the two hydrochloride salts and deprotonate the primary amine, rendering it nucleophilic.[7] Stir for 10-15 minutes at room temperature. A salt (triethylammonium chloride) may precipitate.
-
-
Acylation Reaction:
-
Cool the flask in an ice bath to 0 °C. This is to control the exothermicity of the acylation reaction.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirring solution. A slight excess of the acylating agent ensures complete consumption of the starting amine.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench any unreacted benzoyl chloride and remove acidic byproducts.
-
Wash the organic layer with brine to remove residual water.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(pyrimidin-5-ylmethyl)benzamide.
-
Safety and Handling
Proper safety precautions are paramount when working with any chemical reagent. Always consult the material safety data sheet (MSDS) before use.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[13]
-
Storage: Store the compound in a tightly sealed container in a dry place, away from incompatible materials such as strong oxidizing agents.[12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Ingestion: If swallowed, rinse mouth with water and seek medical advice.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]
-
Data Interpretation and Validation
The successful synthesis of the target compound should be validated using standard analytical techniques.
| Analytical Technique | Expected Observations for N-(pyrimidin-5-ylmethyl)benzamide |
| ¹H NMR | Appearance of new aromatic protons from the benzoyl group, a downfield shift of the methylene (-CH₂-) protons adjacent to the newly formed amide nitrogen, and the presence of an amide N-H proton (typically a broad singlet). |
| ¹³C NMR | Appearance of a carbonyl carbon signal (C=O) in the range of 165-175 ppm, and signals corresponding to the carbons of the benzoyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the synthesized product. |
| IR Spectroscopy | A characteristic C=O stretch for the amide at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹. |
Expanding Synthetic Possibilities
The primary amine of this compound is a versatile functional group that can participate in a variety of other important chemical transformations beyond simple acylation.
Caption: Synthetic possibilities for Pyrimidin-5-ylmethanamine.
This versatility makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.[1][15]
Conclusion
This compound is a strategic building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its reactive primary amine allows for straightforward and efficient incorporation into a wide range of molecular scaffolds. The protocols and information provided herein serve as a comprehensive guide for researchers to safely and effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and potentially life-saving therapeutics.
References
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- Safety Data Sheet - Fisher Scientific. (2025).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Safety Data Sheet - Fluorochem. (2024).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Safety Data Sheet - Merck Millipore. (2021).
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). Molecules. Retrieved from [Link]
- This compound. (n.d.). BLD Pharm.
- Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2025). Phosphorus, Sulfur, and Silicon and the Related Elements.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
- (pyrimidin-5-yl)methanamine dihydrochloride, min 97%, 1 gram. (n.d.). CP Lab Safety.
-
Pyrimidin-5-ylmethanamine. (n.d.). PubChem. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals. Retrieved from [Link]
- Biological Activity of Pyrimidine Derivativies: A Review. (2025). ResearchGate.
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-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules. Retrieved from [Link]
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-
Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Assay Development of Pyrimidin-5-ylmethanamine Dihydrochloride
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4][5]. Pyrimidin-5-ylmethanamine dihydrochloride, a small molecule featuring this key heterocycle, represents a promising candidate for drug discovery programs. This document provides a comprehensive guide for the development of a robust in vitro assay cascade to elucidate the biological activity of this compound. We present a logical, tiered approach, beginning with foundational cytotoxicity assessments and progressing to more complex cell-based and biochemical assays to probe specific mechanisms of action. This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to initiate the characterization of this compound and similar novel chemical entities.
Introduction: The Scientific Rationale
The pyrimidine nucleus is a fundamental component of life, integral to the structure of nucleic acids (cytosine, thymine, and uracil)[4]. This inherent biological relevance allows pyrimidine-based compounds to readily interact with various enzymes and cellular components, making them a rich source for the discovery of novel therapeutics[2]. Derivatives have been successfully developed as anticancer agents (e.g., Fluorouracil), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim)[1][2].
The development of any new chemical entity, such as this compound, necessitates a systematic in vitro evaluation to identify its biological effects and potential therapeutic applications[6][7]. A well-designed assay cascade provides critical "fail fast, fail early" data, saving significant resources by focusing on candidates with the most promising activity and acceptable safety profiles[8][9]. This guide emphasizes a self-validating system, where each experimental step is built upon a foundation of rigorous controls and data analysis to ensure the generation of reliable and reproducible results[10][11].
Our proposed workflow begins with broad-spectrum cell viability assays across a panel of cancer cell lines to identify potential cytotoxic or anti-proliferative effects, a common activity for pyrimidine derivatives[12][13]. Subsequent assays are designed to explore potential mechanisms, such as the inhibition of key enzymes like kinases or cyclooxygenases (COX), which are frequently modulated by this class of compounds[5][14].
Initial Characterization and Compound Handling
Prior to initiating biological assays, it is critical to characterize the test compound, this compound.
-
Compound Identity and Purity: Verify the identity and purity of the compound using analytical techniques such as LC-MS and NMR. The molecular formula is C₅H₉Cl₂N₃ and the molecular weight is 182.05 g/mol [15][16][17][18].
-
Solubility: Determine the solubility in aqueous buffers and common solvents like DMSO. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity[7].
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (e.g., sterile DMSO or water). Store aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Tier 1: Foundational Cytotoxicity and Cell Viability Assays
The first step is to assess the compound's general effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window.
Rationale and Experimental Design
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[19][20]. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of living cells[20]. We recommend screening against a diverse panel of human cancer cell lines to identify potential tissue-specific sensitivities.
Figure 1: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC3 (prostate), HCT116 (colon))[1][13]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[21]
-
This compound
-
Sterile DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells, ensuring they are healthy and in the logarithmic growth phase[21][22]. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[20].
-
Compound Preparation: Prepare a 2X working stock of serial dilutions of the compound in culture medium from your DMSO stock. The final DMSO concentration in the well should not exceed 0.5%.
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution[20].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth)[20].
Data Presentation and Interpretation
The results should be summarized in a table to compare the potency of this compound across different cell lines.
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| PC3 | Prostate Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| Normal Cell Line (e.g., MRC-5) | Lung Fibroblast | Experimental Value |
| Table 1: Example Data Table for IC₅₀ Values. |
A lower IC₅₀ value indicates greater potency[12]. Including a normal, non-cancerous cell line allows for the calculation of a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells), providing an early indication of potential therapeutic window[13]. An SI greater than 3 is generally considered selective[13].
Tier 2: Mechanistic Assay Development
Based on the results of the cytotoxicity screening and the known activities of pyrimidine derivatives, a focused investigation into specific molecular targets is warranted. Anti-inflammatory and kinase inhibition pathways are logical starting points[3][5][14].
Anti-Inflammatory Potential: COX Enzyme Inhibition Assay
Rationale: Many pyrimidine-based compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform involved in the inflammatory response[5][14]. A biochemical assay can directly measure the compound's ability to inhibit COX-1 and COX-2 activity.
Protocol: COX Inhibitor Screening Assay (Colorimetric) This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[14].
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare COX-1 and COX-2 enzyme solutions in assay buffer containing heme.
-
Compound Incubation: In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2.
| Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | Experimental Value | \multirow{2}{*}{Calculated Value} |
| COX-2 | Experimental Value | |
| Table 2: Example Data Table for COX Inhibition. |
A high selectivity index for COX-2 is a desirable characteristic for anti-inflammatory drug candidates[12].
Kinase Inhibition Profiling
Rationale: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Many pyrimidine-based drugs function as kinase inhibitors[20]. A primary screen against a panel of relevant kinases can identify potential targets.
Figure 2: General Workflow for a Kinase Inhibition Assay.
Protocol: Universal Kinase Activity Assay (e.g., ADP-Glo™) This type of assay measures the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed phosphorylations. The amount of ADP is inversely proportional to the luminescent signal.
Materials:
-
Recombinant kinases of interest (e.g., EGFR, VEGFR, CDKs)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a white plate, set up the kinase reaction including buffer, ATP, the specific substrate, the kinase, and varying concentrations of this compound.
-
Incubation: Incubate at the optimal temperature (e.g., 30°C or room temperature) for the specific kinase, typically for 60 minutes.
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Signal Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (less inhibition). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Assay Validation and Quality Control
For any assay to be reliable, it must be properly validated[6][11][23]. Key validation parameters include:
-
Precision: Assess intra- and inter-assay variability by running replicates on the same plate and on different days.
-
Accuracy: Compare results with known inhibitors (positive controls) to ensure the assay is measuring the intended activity.
-
Robustness: Test small, deliberate variations in assay parameters (e.g., incubation time, temperature) to assess the assay's reliability[11].
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor to determine the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay[10].
Controls are Essential:
-
Positive Control: A known inhibitor of the target (e.g., Celecoxib for COX-2, Staurosporine for kinases).
-
Negative Control: The vehicle (e.g., DMSO) at the same concentration used for the test compound.
-
No-Enzyme/No-Cell Control: To determine background signal.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in plates. | Use a multichannel pipette; Ensure proper mixing; Avoid using outer wells of the plate or fill them with sterile PBS[24][25]. |
| Low Assay Signal or Window | Suboptimal enzyme/substrate concentration; Low cell number; Incorrect reader settings. | Optimize reagent concentrations and cell seeding density; Verify instrument settings (filters, gain)[10][21]. |
| Inconsistent IC₅₀ Values | Compound instability; Cell passage number too high; Contamination (e.g., mycoplasma). | Prepare fresh compound dilutions; Use cells from a consistent, low-passage stock; Regularly test for mycoplasma[21][24][26]. |
| False Positives/Negatives | Compound interference (e.g., autofluorescence); Cytotoxicity in biochemical assays. | Run compound interference controls; Test for cytotoxicity at assay concentrations[27]. |
| Table 3: Common Troubleshooting Guide for In Vitro Assays. |
Conclusion and Future Directions
This guide outlines a strategic and methodologically sound approach for the initial in vitro characterization of this compound. By following this tiered workflow, from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently gather the critical data needed to make informed decisions about the compound's future development. Positive results from these assays would warrant progression to more complex models, such as 3D cell culture, secondary functional assays (e.g., cell cycle analysis, apoptosis assays), and eventually, in vivo studies to confirm efficacy and safety[7][8]. The versatility of the pyrimidine scaffold suggests that a thorough investigation of this compound is a worthwhile endeavor with the potential to uncover novel therapeutic activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. phtravel.co.uk [phtravel.co.uk]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. criver.com [criver.com]
- 9. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. nibib.nih.gov [nibib.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. parchem.com [parchem.com]
- 18. 1956356-28-7|this compound|BLD Pharm [bldpharm.com]
- 19. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. biocompare.com [biocompare.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 25. marinbio.com [marinbio.com]
- 26. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
The Cornerstone of Kinase Inhibition: A Guide to Synthesizing Pyrimidine-Based Inhibitors Using Pyrimidin-5-ylmethanamine Dihydrochloride
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets. Their dysregulation is a hallmark of numerous malignancies, driving aberrant cellular proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized oncology. Central to the architecture of many successful kinase inhibitors is the pyrimidine ring, a privileged scaffold that effectively mimics the adenine base of ATP, enabling competitive binding to the kinase active site.[1] This guide provides an in-depth exploration of the application of Pyrimidin-5-ylmethanamine dihydrochloride as a key building block in the synthesis of potent and selective kinase inhibitors. We will delve into the underlying medicinal chemistry principles, provide detailed synthetic protocols, and offer insights gleaned from extensive experience in the field of drug discovery.
The pyrimidine core is a versatile platform for medicinal chemists. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a fundamental interaction for potent inhibition. Furthermore, the substituent positions on the pyrimidine ring offer ample vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous FDA-approved kinase inhibitors feature a pyrimidine core, underscoring its significance in modern drug design.
Chemical Profile and Strategic Importance of this compound
This compound is a valuable starting material in kinase inhibitor synthesis due to the strategic placement of its aminomethyl group. This functional handle serves as a key point for elaboration, allowing for the introduction of various pharmacophoric elements that can interact with different regions of the kinase active site. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, facilitating its use in a variety of reaction conditions.
The primary amine of Pyrimidin-5-ylmethanamine is a versatile nucleophile, readily participating in a range of bond-forming reactions. This reactivity is central to its utility in building complex molecular architectures. Common transformations include acylation, sulfonylation, and reductive amination, each providing a pathway to a diverse array of kinase inhibitor scaffolds.
Synthetic Pathways to Pyrimidine-Based Kinase Inhibitors
The synthesis of a kinase inhibitor is a multi-step process that requires careful planning and execution. The following section outlines a representative synthetic workflow for the construction of a generic, yet illustrative, pyrimidine-based kinase inhibitor, starting from this compound. This protocol is a composite of established synthetic methodologies for structurally related compounds and is intended to serve as a practical guide for researchers.[1]
Diagram of a Representative Synthetic Workflow
Caption: A generalized workflow for the synthesis of a pyrimidine-based kinase inhibitor.
Detailed Experimental Protocols
Disclaimer: The following protocols are representative examples based on established synthetic transformations for analogous compounds.[1] Researchers should conduct their own risk assessments and optimize conditions as necessary.
Protocol 1: Synthesis of an N-(pyrimidin-5-ylmethyl)benzamide Intermediate
This initial step involves the acylation of the primary amine of this compound with an appropriate acid chloride. This reaction forms a stable amide bond, introducing a key structural motif that can interact with the kinase active site.
Rationale: The choice of the acylating agent is critical as the resulting aryl group will occupy a specific pocket within the kinase. The reaction is typically performed at low temperatures to control exothermicity and in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction and to free the primary amine from its hydrochloride salt.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 182.05 | 1.82 g |
| 4-Chlorobenzoyl chloride | 1.1 | 175.01 | 1.93 g |
| Triethylamine (TEA) | 2.5 | 101.19 | 2.53 g |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Procedure:
-
Suspend this compound (1.82 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.53 g, 25 mmol) to the suspension. Stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.93 g, 11 mmol) in anhydrous dichloromethane (10 mL).
-
Add the solution of 4-chlorobenzoyl chloride dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane mobile phase).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the desired N-(pyrimidin-5-ylmethyl)benzamide intermediate.
Protocol 2: Palladium-Catalyzed Suzuki Coupling for Final Product Synthesis
This step introduces an additional aryl or heteroaryl group onto the pyrimidine ring, a common strategy to enhance potency and modulate selectivity by targeting regions outside the primary ATP-binding site.
Rationale: The Suzuki coupling is a robust and versatile cross-coupling reaction widely used in medicinal chemistry. The choice of the boronic acid, palladium catalyst, and ligand is crucial for achieving high yields and purity. The base is required to activate the boronic acid for transmetalation.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-(pyrimidin-5-ylmethyl)benzamide Intermediate | 1.0 | (Varies) | (e.g., 1 mmol) |
| 3-Methoxyphenylboronic acid | 1.5 | 151.96 | 228 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 | 1155.56 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 2.0 | 105.99 | 212 mg |
| 1,4-Dioxane/Water (3:1) | - | - | 8 mL |
Step-by-Step Procedure:
-
To a microwave vial, add the N-(pyrimidin-5-ylmethyl)benzamide intermediate (1 mmol), 3-methoxyphenylboronic acid (228 mg, 1.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and sodium carbonate (212 mg, 2 mmol).
-
Add a 3:1 mixture of 1,4-dioxane and water (8 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography to yield the final kinase inhibitor.
Mechanism of Kinase Inhibition
The synthesized pyrimidine-based inhibitors typically function as ATP-competitive inhibitors. The pyrimidine core occupies the adenine-binding region of the kinase's ATP pocket, forming key hydrogen bonds with the hinge region residues. The substituents on the pyrimidine ring extend into adjacent hydrophobic pockets and solvent-exposed regions, contributing to the inhibitor's potency and selectivity.
Diagram of Kinase Inhibition Mechanism
Caption: Schematic of a pyrimidine-based inhibitor binding to the kinase active site.
Data Summary: Representative Kinase Inhibitor Activity
The following table presents hypothetical but representative data for a novel kinase inhibitor synthesized via the described methods.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. Off-Target Kinase (Fold) |
| PYR-001 | Aurora A | 15 | >100 vs. Aurora B |
| PYR-002 | EGFR (T790M) | 8 | >200 vs. EGFR (WT) |
| PYR-003 | JAK2 | 25 | >50 vs. JAK1, JAK3 |
Safety and Handling Considerations
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound stands out as a highly valuable and versatile building block in the synthesis of pyrimidine-based kinase inhibitors. Its strategic functionality allows for the efficient construction of complex molecules with potent and selective inhibitory activity against a range of kinase targets. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers in their quest to develop the next generation of targeted cancer therapies.
References
Application Notes and Protocols: Pyrimidin-5-ylmethanamine Dihydrochloride for DNA-Encoded Library Synthesis
Abstract
DNA-Encoded Library (DEL) technology has emerged as a transformative platform in early-stage drug discovery, enabling the synthesis and screening of chemical libraries of unprecedented size.[1][2][3] The success of any DEL campaign is intrinsically linked to the diversity and quality of the chemical building blocks used. Pyrimidine-containing compounds are a cornerstone of medicinal chemistry, frequently found in approved drugs due to their ability to engage in a variety of biological interactions.[4][5] This document provides detailed application notes and protocols for the use of Pyrimidin-5-ylmethanamine dihydrochloride, a versatile building block for the construction of novel DELs. We will explore its chemical properties, its incorporation into a DEL synthesis workflow, and provide a detailed, step-by-step protocol for its application in a typical split-and-pool synthesis cycle.
Introduction: The Strategic Value of the Pyrimidine Scaffold in DEL
DNA-Encoded Libraries (DELs) are collections of small molecules covalently attached to unique DNA barcodes that encode their chemical structure.[2][3][6] This dual-component nature allows for the pooling of billions of distinct compounds in a single tube for affinity-based selection against a protein target.[1][7] The identity of the binding molecules is then revealed by high-throughput DNA sequencing.[2]
The chemical space explored by a DEL is defined by the diversity of the building blocks and the chemical reactions used for their assembly.[8][9] Privileged scaffolds, molecular frameworks that are known to bind to multiple protein targets, are of particular interest in DEL design.[10][11] The pyrimidine ring is a quintessential example of such a scaffold, present in numerous FDA-approved drugs.[4] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions, making it a versatile pharmacophore.
This compound offers a strategic entry point into this valuable chemical space. The primary amine handle provides a reactive site for conjugation to a DNA-headpiece or for further diversification with other building blocks, while the pyrimidine core introduces the desired privileged scaffold into the library members.
Chemical Properties and Handling of this compound
| Property | Value |
| Chemical Formula | C₅H₉Cl₂N₃ |
| Molecular Weight | 182.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Storage | Store at 2-8°C, desiccated |
Handling Considerations:
-
As a dihydrochloride salt, the compound is hygroscopic. It should be stored in a desiccator and handled in a controlled environment to minimize moisture absorption.
-
The primary amine is reactive and can be susceptible to oxidation. Use fresh solutions for reactions.
-
For on-DNA reactions, it is crucial to neutralize the hydrochloride salt to the free base form to ensure the nucleophilicity of the primary amine. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or by using a basic buffer system.
Conceptual Workflow: Integration into a DEL Synthesis Cycle
The split-and-pool synthesis strategy is a cornerstone of DEL construction, allowing for the exponential growth of library size.[12][13] Pyrimidin-5-ylmethanamine can be incorporated at various stages of this process. Below is a conceptual workflow illustrating its use as a "Cycle 1" building block, where it is coupled to a DNA headpiece.
Figure 1: Conceptual workflow for incorporating Pyrimidin-5-ylmethanamine into a DNA-encoded library using a split-and-pool strategy.
Detailed Protocol: Amide Coupling of Pyrimidin-5-ylmethanamine to a DNA Headpiece
This protocol describes the coupling of this compound to a DNA oligonucleotide functionalized with a 5'-carboxylic acid ("DNA Headpiece"). This is a common strategy in "DNA-recorded" synthesis.[7][13]
Materials:
-
DNA Headpiece (5'-Carboxy-Modifier C10, single-stranded or double-stranded)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide sodium salt (sulfo-NHS)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Nuclease-free water
-
Borate buffer (pH 8.5)
-
Ethanol (absolute, molecular biology grade)
-
Sodium acetate (3 M, pH 5.2)
Protocol Steps:
-
DNA Headpiece Preparation:
-
Resuspend the lyophilized DNA Headpiece in nuclease-free water to a final concentration of 1 mM.
-
Aliquot the required amount for the reaction into a sterile, nuclease-free microcentrifuge tube.
-
-
Activation of DNA Headpiece:
-
To the DNA Headpiece solution, add EDC and sulfo-NHS to a final concentration of 50 mM and 25 mM, respectively. These reagents should be freshly dissolved in an appropriate buffer (e.g., MES buffer pH 6.0 or nuclease-free water) immediately before use.
-
Incubate the reaction at room temperature for 15-30 minutes to form the stable sulfo-NHS ester.
-
-
Preparation of Pyrimidin-5-ylmethanamine Solution:
-
Prepare a 100 mM stock solution of this compound in nuclease-free water.
-
Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10 mM) in borate buffer (pH 8.5).
-
Add TEA or DIPEA to the diluted pyrimidine solution to a final concentration of 20-30 mM to neutralize the hydrochloride and deprotonate the primary amine. The pH should be confirmed to be between 8.0 and 9.0.
-
-
Amide Coupling Reaction:
-
Add the prepared Pyrimidin-5-ylmethanamine solution to the activated DNA Headpiece.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. Gentle mixing (e.g., on a rotator) is recommended.
-
-
Purification of the DNA-Conjugate:
-
Purify the resulting DNA-pyrimidine conjugate to remove unreacted building blocks and coupling reagents. Ethanol precipitation is a standard method:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of ice-cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer for the next step (e.g., DNA ligation).
-
-
-
Quality Control:
-
The success of the coupling reaction can be verified by analytical techniques such as MALDI-TOF mass spectrometry or HPLC. An increase in mass corresponding to the addition of the pyrimidine moiety should be observed.
-
Subsequent Steps and Considerations
Following the successful coupling of Pyrimidin-5-ylmethanamine, the DEL synthesis proceeds with the ligation of a unique DNA barcode to "record" the addition of this building block.[13][14] The library is then pooled, and the process is repeated in subsequent cycles with different sets of building blocks to generate a highly diverse library.
DNA-Compatibility is Key:
It is imperative that all reaction conditions are compatible with the integrity of the DNA barcode.[9] This includes maintaining a moderate pH range (typically 4-10), avoiding high temperatures for extended periods, and using reagents that do not damage the DNA structure.[14] The protocol provided above is designed with these constraints in mind.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low coupling efficiency | Incomplete activation of the DNA headpiece. | Use fresh EDC/sulfo-NHS solutions. Optimize activation time. |
| pH of the coupling reaction is too low. | Ensure the final pH of the reaction mixture is between 8.0 and 9.0 after adding the pyrimidine solution and base. | |
| Hydrolysis of the activated ester. | Add the pyrimidine solution to the activated DNA headpiece promptly. | |
| DNA degradation | Extreme pH or temperature. | Strictly adhere to the recommended pH and temperature ranges. |
| Nuclease contamination. | Use nuclease-free water, reagents, and labware. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of DNA-encoded libraries. Its primary amine functionality allows for straightforward incorporation into standard DEL synthesis workflows, while the pyrimidine core introduces a medicinally relevant scaffold. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug discovery professionals to leverage this building block in the creation of novel and diverse DELs, ultimately expanding the chemical space available for the discovery of new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09889B [pubs.rsc.org]
- 3. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu.eg [bu.edu.eg]
- 6. DNA-Encoded Peptide Library Synthesis and Applications, a Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-encoded chemical libraries: foundations and applications in lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]
- 10. [PDF] Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 13. chimia.ch [chimia.ch]
- 14. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Coupling Reactions with Pyrimidin-5-ylmethanamine Dihydrochloride
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] Pyrimidin-5-ylmethanamine, in particular, serves as a critical building block, offering a primary amine handle for the strategic introduction of various functional groups and the construction of complex molecular architectures. Its derivatives are explored for a wide range of applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3]
This guide provides an in-depth exploration of two fundamental and powerful coupling strategies for Pyrimidin-5-ylmethanamine dihydrochloride: Amide Bond Formation and Reductive Amination . The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure robust and reproducible outcomes.
Part 1: Reagent Profile and Handling
Physicochemical Data
Before commencing any synthetic protocol, a thorough understanding of the starting material is paramount. Pyrimidin-5-ylmethanamine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life.
| Property | Value | Source |
| Chemical Name | (pyrimidin-5-yl)methanamine dihydrochloride | [5] |
| CAS Number | 1956356-28-7 (dihydrochloride); 25198-95-2 (free base) | [5] |
| Molecular Formula | C₅H₉Cl₂N₃ | [5][6] |
| Molecular Weight | 182.05 g/mol | [5] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [5] |
| Storage | Room temperature, store in a dry place | [5] |
The Critical Role of the Dihydrochloride Salt Form
The dihydrochloride form means that both the primary amine and one of the pyrimidine ring nitrogens are protonated. This has a crucial practical implication: the amine is not nucleophilic in this state. To participate in any coupling reaction, the primary amine must be deprotonated in situ to its free base form. This is achieved by adding a suitable non-nucleophilic organic base, typically in a quantity sufficient to neutralize both hydrochloride equivalents. Failure to account for this is a common source of reaction failure.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions must be observed.
-
Hazard Profile: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[7] Harmful if swallowed.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[8][10] Keep away from sources of ignition and incompatible materials like strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Part 2: Amide Bond Formation via Acylation
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, enabling the linkage of the pyrimidine core to a vast library of carboxylic acids.[11]
Principle and Rationale
Directly reacting a carboxylic acid with an amine results in a non-productive acid-base reaction. Therefore, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic.[11][12] This is achieved using a coupling reagent. The activated intermediate is then susceptible to nucleophilic attack by the free amine of Pyrimidin-5-ylmethanamine.
The choice of coupling reagent is critical for efficiency and for minimizing side reactions, particularly racemization if the carboxylic acid contains a chiral center.[13][14] The EDC/HOBt system is a workhorse combination known for its reliability, high yields, and suppression of racemization.[13] The byproducts of EDC (ethyl-(N',N'-dimethylamino)propylcarbodiimide) are water-soluble, simplifying purification.[13]
General Mechanism: Carbodiimide-Mediated Coupling
The reaction proceeds through a highly reactive O-acylisourea intermediate, which can then be attacked by the amine. HOBt (1-Hydroxybenzotriazole) acts as an additive that traps the O-acylisourea to form an active ester, which is less prone to racemization and provides a more efficient coupling.
Caption: General mechanism of EDC-mediated amide coupling.
Detailed Protocol: EDC/HOBt Mediated Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid with this compound on a 1 mmol scale.
Reagents & Conditions Table
| Reagent | Molar Eq. | Amount (1 mmol scale) | Purpose |
| This compound | 1.0 | 182 mg | Starting Amine |
| Carboxylic Acid (R-COOH) | 1.1 | 1.1 mmol | Coupling Partner |
| EDC.HCl | 1.2 | 230 mg | Coupling Reagent |
| HOBt | 1.2 | 162 mg | Racemization Suppressant |
| DIPEA (Diisopropylethylamine) | 2.5 - 3.0 | 0.44 - 0.52 mL | Non-nucleophilic Base |
| Anhydrous DMF | - | 5-10 mL | Solvent |
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Carboxylic Acid (1.1 mmol), this compound (1.0 mmol, 182 mg), and HOBt (1.2 mmol, 162 mg).
-
Dissolution: Add anhydrous DMF (5-10 mL) to dissolve the solids. Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to control the reaction exotherm and minimize side reactions.
-
Base Addition: Slowly add DIPEA (2.5-3.0 mmol) to the stirred solution. The base neutralizes the dihydrochloride salt to generate the free amine in situ. A slight excess ensures the reaction medium remains basic.
-
Coupling Reagent Addition: Add EDC.HCl (1.2 mmol, 230 mg) portion-wise to the cold mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with ethyl acetate (50 mL). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and HOBt, followed by brine (1 x 25 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure amide.
Part 3: Reductive Amination via N-Alkylation
Reductive amination is a superior method for forming secondary amines compared to direct alkylation with alkyl halides, as it avoids the common problem of over-alkylation.[15] It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in the same pot.[16][17]
Principle and Rationale
The reaction is typically performed as a one-pot procedure.[17][18] The amine and carbonyl compound form an equilibrium with the corresponding imine (or iminium ion). A mild, selective reducing agent is used that preferentially reduces the protonated iminium ion over the starting carbonyl compound.[15]
Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation. It is less reactive than sodium borohydride and can be added directly to the mixture of the amine and carbonyl without significantly reducing the aldehyde or ketone.[19] The reaction is often run in non-protic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[19]
General Mechanism & Workflow
The process involves two main stages occurring in a single pot: iminium formation and subsequent hydride reduction.
Caption: Experimental workflow for one-pot reductive amination.
Detailed Protocol: Reductive Amination with STAB
This protocol provides a general method for the N-alkylation of this compound with an aldehyde or ketone on a 1 mmol scale.
Reagents & Conditions Table
| Reagent | Molar Eq. | Amount (1 mmol scale) | Purpose |
| This compound | 1.0 | 182 mg | Starting Amine |
| Aldehyde or Ketone | 1.1 | 1.1 mmol | Coupling Partner |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 318 mg | Selective Reducing Agent |
| DIPEA (Diisopropylethylamine) | 2.5 | 0.44 mL | Non-nucleophilic Base |
| Anhydrous DCE or THF | - | 10 mL | Solvent |
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 mmol, 182 mg) and the aldehyde or ketone (1.1 mmol).
-
Solvent and Base: Add anhydrous DCE (10 mL) followed by the slow addition of DIPEA (2.5 mmol, 0.44 mL). Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the free amine and initial imine.
-
Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion. The addition may cause some effervescence.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. The progress should be monitored by TLC or LC-MS until the starting amine is consumed.
-
Quenching and Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). b. Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel. c. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL). d. Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., methanol/dichloromethane with 0.1% triethylamine to prevent streaking) to yield the desired secondary amine.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
McCallum, J. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidin-5-ylmethanamine. PubChem Compound Database. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
Singh, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(01), 1604–1619. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 2. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Coupling reaction between electron-rich pyrimidinones and α-amino acids promoted by phosphonium salts. Retrieved from [Link]
-
Bentham Science. (2023, May 5). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 629. Retrieved from [Link]
-
MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1195. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6331. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (pyrimidin-5-yl)methanamine dihydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Time courses of reductive amination of 5‐HMF into BAMF over.... Retrieved from [Link]
-
ResearchGate. (2023, August 7). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. Retrieved from [Link]
-
PubChemLite. (n.d.). Pyrimidin-5-ylmethanamine (C5H7N3). Retrieved from [Link]
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Strategic Deployment of Pyrimidin-5-ylmethanamine Dihydrochloride in High-Throughput Parallel Synthesis for Drug Discovery
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide for the effective utilization of Pyrimidin-5-ylmethanamine dihydrochloride as a critical building block in parallel synthesis workflows. We will move beyond rudimentary catalog data to explore the nuanced reactivity and strategic handling of this versatile amine, enabling research scientists and drug development professionals to accelerate the generation of novel chemical libraries. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern successful reaction outcomes. This guide is structured to serve as a practical bench-top resource, integrating expert insights with validated experimental procedures.
Introduction: The Strategic Value of the Pyrimidine-5-yl-methylamine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding interactions with biological targets. Pyrimidin-5-ylmethanamine, in particular, offers a unique structural motif: a primary amine separated from the heterocyclic core by a methylene linker. This configuration provides conformational flexibility while positioning the pyrimidine ring for potential π-stacking or hydrogen bond interactions within a target's binding pocket.
Its presentation as a dihydrochloride salt, while ensuring long-term stability and shelf-life, necessitates specific considerations during reaction setup. The protocols in this guide are optimized to address the in-situ neutralization required to unmask the reactive primary amine for subsequent transformations.
Core Applications in Parallel Synthesis Library Production
This compound is an ideal building block for generating diverse libraries of compounds through two primary, high-throughput-compatible reaction classes:
-
Amide Bond Formation: Coupling with a library of carboxylic acids to generate a diverse set of N-(pyrimidin-5-ylmethyl)amides.
-
Reductive Amination: Reaction with a library of aldehydes or ketones to produce a wide array of secondary and tertiary amines.
These reactions are favored in parallel synthesis due to their reliability, broad substrate scope, and the ease of purification often associated with the resulting products.
Experimental Protocols & Methodologies
The primary amine of this compound is protonated and non-nucleophilic. Prior to its use in any nucleophilic addition or substitution reaction, it must be neutralized (free-based). Performing this in-situ is highly efficient for parallel synthesis workflows.
-
Choice of Base: A non-nucleophilic, organic base is required to avoid competitive reactions. Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. Typically, 2.0 to 2.5 equivalents of the base are used to neutralize both hydrochloride salts.
-
Solvent Considerations: The choice of solvent is dictated by the subsequent reaction. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and 1,4-Dioxane are common solvents that effectively dissolve the amine salt and the organic base.
This protocol describes the synthesis of a 96-member amide library in a deep-well plate format using a diverse set of carboxylic acids.
Workflow Diagram:
Caption: Parallel Reductive Amination Workflow.
Step-by-Step Methodology:
-
Reagent Stock Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous methanol.
-
Prepare a 0.5 M solution of Triethylamine (TEA) in anhydrous methanol.
-
-
Aldehyde Plating:
-
To each well of a 96-well deep-well plate, add 50 µmol (1.0 eq) of a unique aldehyde from your library.
-
-
Amine Addition and Imine Formation:
-
To each well, add 300 µL of the 0.2 M this compound stock solution (60 µmol, 1.2 eq).
-
To each well, add 250 µL of the 0.5 M TEA stock solution (125 µmol, 2.5 eq).
-
Seal the plate and shake at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
-
Reduction:
-
Unseal the plate and add solid sodium triacetoxyborohydride (NaBH(OAc)₃) (16 mg, 75 µmol, 1.5 eq) to each well. This reducing agent is mild and selective for imines over aldehydes.
-
Reseal the plate and continue to shake at room temperature for 8-12 hours.
-
-
Parallel Work-up:
-
Quench the reaction by carefully adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Extract the products by adding 1 mL of DCM to each well, mixing thoroughly, and then separating the organic layer. This can be automated using liquid handling systems.
-
Evaporate the solvent from the collected organic layers under a stream of nitrogen or in a vacuum centrifuge.
-
Analyze each well via LC-MS.
-
Scientific Rationale and Troubleshooting
-
Why HATU? HATU is a highly efficient coupling agent that operates through the formation of an activated ester, minimizing side reactions and often leading to high yields and purities, which is ideal for library synthesis where purification can be a bottleneck.
-
Why NaBH(OAc)₃? Sodium triacetoxyborohydride is the reducing agent of choice for high-throughput reductive amination. Unlike stronger reducing agents like sodium borohydride, it is not readily hydrolyzed by methanol and is selective for the protonated imine intermediate, reducing the likelihood of reducing the starting aldehyde.
-
Problem: Low Conversion. In amide coupling, ensure your carboxylic acid and solvent are anhydrous, as water can hydrolyze the activated intermediate. In reductive amination, ensure sufficient time is allowed for imine formation before adding the reducing agent.
-
Problem: Impurities. If the free base of Pyrimidin-5-ylmethanamine is generated and allowed to sit for extended periods before reaction, it can be prone to degradation. The in-situ neutralization protocols provided here are designed to mitigate this by generating the reactive nucleophile only in the presence of the electrophile.
Conclusion
This compound is a powerful and versatile building block for the parallel synthesis of compound libraries. By understanding the necessity of its in-situ neutralization and by employing robust, optimized protocols for amide coupling and reductive amination, research organizations can significantly enhance their discovery pipelines. The methodologies presented in this guide provide a validated starting point for scientists to generate novel chemical matter efficiently and reproducibly.
References
-
Title: Reductive Amination Source: Organic Chemistry Portal URL: [Link]
Application Notes & Protocols: Leveraging Pyrimidin-5-ylmethanamine Dihydrochloride in PROTAC Development
Introduction: The PROTAC Revolution and the Quest for Novel Building Blocks
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This elegant mechanism induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
The modular nature of PROTACs allows for rational design and systematic optimization.[7] However, the development of effective PROTACs is often an empirical and laborious process, heavily dependent on the selection of the three constituent parts.[3] While much focus has been placed on established E3 ligase ligands for VHL and Cereblon, the exploration of novel chemical scaffolds for all three components is critical to expanding the scope of targeted protein degradation.
Pyrimidin-5-ylmethanamine dihydrochloride is a versatile chemical building block poised for significant utility in this exploratory process. Its pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules, while the primary amine handle provides a robust point for chemical conjugation. This guide provides a detailed framework for incorporating this compound into a rational PROTAC design and validation workflow.
Part 1: Scientific Rationale and Design Strategy
The Role of Pyrimidin-5-ylmethanamine in PROTAC Scaffolds
This compound is not a pre-validated E3 ligase ligand. Instead, its value lies in its potential as a versatile synthetic intermediate. The primary amine allows for straightforward incorporation into the PROTAC structure via stable amide bond formation or other common conjugation chemistries.[8]
Its potential applications include:
-
As a Linker Component: The pyrimidine ring can serve as a rigid, planar element within the linker. Linker composition and rigidity are critical variables that dictate the geometry and stability of the ternary complex, ultimately influencing degradation efficacy.[9]
-
As a Scaffold for a Novel POI Ligand: The pyrimidine core is a common feature in kinase inhibitors and other targeted agents.[10] Researchers can use this molecule as a starting point to build a novel warhead for a POI that has a pyrimidine-binding pocket.
-
As a Vector for Improving Physicochemical Properties: Basic nitrogen-containing groups, such as pyrimidine, are often introduced into PROTACs to improve properties like solubility, a common challenge for these high molecular weight molecules.[11][12]
The PROTAC Mechanism of Action: A Conceptual Overview
The workflow begins with the PROTAC molecule entering the cell. Once inside, it simultaneously binds to its target Protein of Interest (POI) and an E3 Ubiquitin Ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Part 2: Experimental Protocols and Workflows
This section details the overarching workflow for synthesizing a PROTAC using this compound and subsequently validating its biological activity.
Caption: A comprehensive workflow for PROTAC development.
Protocol: PROTAC Synthesis via Amide Coupling
This protocol provides a representative method for conjugating Pyrimidin-5-ylmethanamine to a POI ligand that has been pre-functionalized with a linker terminating in a carboxylic acid.
Causality: Amide coupling is a robust, widely-used reaction in medicinal chemistry due to the high stability of the resulting amide bond under physiological conditions. Reagents like HATU are chosen for their efficiency in promoting coupling and minimizing side reactions.
Materials:
| Reagent | Purpose | Recommended Supplier |
|---|---|---|
| POI-Linker-COOH | Protein of interest ligand with linker | Custom Synthesis |
| This compound | Building Block | Commercially Available |
| HATU | Amide coupling agent | Sigma-Aldrich, Combi-Blocks |
| DIPEA | Non-nucleophilic base | Sigma-Aldrich, Acros Organics |
| Anhydrous DMF | Polar aprotic solvent | Acros Organics, Fisher Scientific |
Procedure:
-
Preparation: To a solution of the POI-Linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. This pre-activates the carboxylic acid, making it susceptible to nucleophilic attack.
-
Reaction: Add this compound (1.1 eq) to the activated mixture. The excess DIPEA will neutralize the hydrochloride salts and the HCl generated during the reaction.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS until the starting material (POI-Linker-COOH) is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final compound using LC-MS and ¹H NMR.
Protocol: Western Blot for Cellular Protein Degradation
This protocol is the gold standard for directly observing the dose-dependent degradation of a target protein in a cellular context.
Self-Validation: This protocol includes critical controls. A non-binding epimer or a PROTAC with a scrambled warhead serves as a negative control to ensure degradation is specific.[7] Co-treatment with a proteasome inhibitor (e.g., MG-132) is a mechanistic control; if degradation is blocked, it confirms the involvement of the proteasome.[7][12]
Procedure:
-
Cell Seeding: Seed cells (e.g., a cancer cell line expressing the POI) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Also prepare wells for vehicle control (e.g., 0.1% DMSO), negative control PROTAC, and a positive control (e.g., PROTAC + 10 µM MG-132 for 4 hours prior to harvest).
-
Incubation: Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a set period (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells directly in the well using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a digital imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate degradation relative to the vehicle control to determine key parameters.
Data Analysis: Quantifying Degradation
The primary outputs from a degradation experiment are the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximal level of degradation observed).[] These values are crucial for structure-activity relationship (SAR) studies.
Quantitative Data Summary Table:
| Parameter | Description | How to Determine |
|---|---|---|
| DC₅₀ | The molar concentration of a PROTAC required to induce 50% degradation of a target protein. | Plot % degradation vs. log[PROTAC] and fit to a sigmoidal dose-response curve. |
| Dₘₐₓ | The maximum percentage of protein degradation observed, representing the efficacy of the PROTAC. | The bottom plateau of the dose-response curve. |
Part 3: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[14][15]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[14] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[14]
For complete information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[14][15][16][17][18]
References
-
Testa, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology. [Link]
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Reaction Biology. Protein Degradation Assays – PROTAC Screening. [Link]
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Zeng, M., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. [Link]
-
Scott, J. S., et al. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]
-
Promega Connections. (2019). A Roadmap for PROTAC Development. [Link]
-
Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. [Link]
-
Testa, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]
-
Zeng, M., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information. [Link]
-
Yang, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Center for Biotechnology Information. [Link]
-
Oxford Academic. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
ResearchGate. The process of PROTAC development. [Link]
-
BOC Sciences. (2022). PROTAC Design. [Link]
-
Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis. [Link]
-
Su, S., et al. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. National Center for Biotechnology Information. [Link]
-
ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. [Link]
-
ResearchGate. Synthesis of RNA-PROTACs and their mechanism of action. [Link]
-
National Center for Biotechnology Information. Pyrimidin-5-ylmethanamine. [Link]
-
National Center for Biotechnology Information. Pyrimidin-5-amine. [Link]
-
Tran, N. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. National Center for Biotechnology Information. [Link]
-
Ciulli, A., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. National Center for Biotechnology Information. [Link]
-
Jin, J., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
-
Wójcik, P., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Publishing. [Link]
-
Edmondson, S. D., et al. (2019). Targeted Protein Degradation: Elements of PROTAC Design. National Center for Biotechnology Information. [Link]
-
Frontiers. (2022). E3 ligase ligand optimization of Clinical PROTACs. [Link]
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. books.rsc.org [books.rsc.org]
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- 4. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. chemrxiv.org [chemrxiv.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrimidin-5-ylmethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of pyrimidin-5-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic pathway. We will delve into the critical steps, potential pitfalls, and troubleshooting strategies to ensure a successful and reproducible synthesis.
I. Overview of the Synthetic Pathway
The most common and reliable route to this compound involves a two-step process starting from 5-cyanopyrimidine. This pathway is favored for its relatively high yields and straightforward execution.
The key transformation is the reduction of the nitrile group of 5-cyanopyrimidine to a primary amine, followed by the formation of the dihydrochloride salt. Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reducing agent for this conversion.[1][2]
Synthetic Workflow Diagram
Caption: Troubleshooting guide for low yield in nitrile reduction.
Q2: Are there alternative reducing agents to LiAlH₄ for the conversion of 5-cyanopyrimidine?
A2: Yes, while LiAlH₄ is effective, other reducing agents can be employed, each with its own advantages and disadvantages.
| Reducing Agent | Typical Conditions | Pros | Cons |
| LiAlH₄ | Anhydrous THF, 0 °C to RT | Powerful, high-yielding | Highly reactive, moisture-sensitive, difficult work-up |
| BH₃·THF | THF, reflux | Milder, better functional group tolerance | Slower reaction times, may require heating |
| Raney Nickel / H₂ | Methanolic ammonia, H₂ pressure | Catalytic, cost-effective for large scale | Can lead to secondary/tertiary amine byproducts, requires specialized hydrogenation equipment |
| Sodium Borohydride / CoCl₂ | Methanol, RT | Milder, easier to handle than LiAlH₄ | May have variable yields depending on substrate |
Expert Insight: For laboratory-scale synthesis, LiAlH₄ remains a reliable choice despite its handling requirements. For scaling up, catalytic hydrogenation with Raney Nickel in the presence of ammonia to suppress secondary amine formation is often preferred. [3]
Step 2: Formation of the Dihydrochloride Salt
Q3: I am having trouble precipitating the dihydrochloride salt. What are the critical parameters?
A3: The successful precipitation of this compound depends on the solvent system, the concentration of HCl, and temperature.
-
Solvent Choice: The free amine is typically dissolved in a solvent in which the dihydrochloride salt is insoluble. Common choices include:
-
Isopropanol (IPA)
-
Ethanol
-
Diethyl ether
-
-
HCl Source: A solution of hydrogen chloride in a compatible solvent is added. For instance, if the amine is in isopropanol, a solution of HCl in isopropanol is ideal. Gaseous HCl can also be bubbled through the solution.
-
Stoichiometry: It is crucial to add at least two equivalents of HCl to ensure the formation of the dihydrochloride salt.
-
Temperature: Cooling the solution after the addition of HCl can aid in precipitation.
Protocol for Dihydrochloride Salt Formation:
-
Dissolve the crude pyrimidin-5-ylmethanamine free base in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or a saturated solution of HCl in isopropanol) with stirring.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the precipitated solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.
Q4: The NMR spectrum of my final product is complex, suggesting impurities. What are the likely contaminants?
A4: Impurities in the final product can arise from incomplete reaction, side reactions, or the work-up process.
-
Unreacted Starting Material: The presence of 5-cyanopyrimidine can be identified by its characteristic nitrile peak in the IR spectrum (around 2230 cm⁻¹) and its unique signals in the NMR spectrum.
-
Solvent Residues: Residual solvents from the reaction or purification (e.g., THF, diethyl ether, isopropanol) are common impurities.
-
Monohydrochloride Salt: If less than two equivalents of HCl are used, a mixture of the monohydrochloride and dihydrochloride salts may be present, leading to a more complex NMR spectrum.
-
Aluminum Salts: Inadequate removal of aluminum salts during the work-up of the LiAlH₄ reduction can contaminate the final product.
Purification Strategy: If significant impurities are present, recrystallization of the dihydrochloride salt from a suitable solvent system (e.g., ethanol/water or methanol/ether) can improve purity.
Characterization of this compound
A pure sample of this compound should exhibit the following characteristics:
| Analytical Technique | Expected Result |
| ¹H NMR (in D₂O) | Signals corresponding to the pyrimidine ring protons and the methylene protons of the aminomethyl group. The chemical shifts will be downfield due to protonation. |
| ¹³C NMR (in D₂O) | Resonances for the three distinct carbons of the pyrimidine ring and the methylene carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₅H₇N₃, m/z ≈ 109.06). [4] |
| Melting Point | A sharp melting point, which should be compared to literature values. |
III. References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57.
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Boyd, S., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 14(9), 1058-1065.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 2-Cyanopyrimidines. Molbank, 2020(2), M1125.
-
PubChem. (n.d.). Pyrimidin-5-ylmethanamine. Retrieved from [Link]
-
ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(6), 1389–1393.
-
Arkivoc. (2010). synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. Retrieved from [Link]
-
ResearchGate. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]
-
Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Retrieved from
-
ResearchGate. (2015). What conditions are required for reduction of cyanopyrenes?. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
-
Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions. Retrieved from
-
Reddit. (2022). LAH reduction, first timer. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
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European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Retrieved from [Link]
-
Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Retrieved from
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
ResearchGate. (2014). How do you deprotect the NHBoc group in the presence of the OTBS group?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Research Square. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
Sources
Pyrimidin-5-ylmethanamine dihydrochloride solubility issues and solutions
Welcome to the dedicated support center for Pyrimidin-5-ylmethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this compound. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success and reproducibility of your experiments.
Core Concepts: Understanding the Dihydrochloride Salt
Pyrimidin-5-ylmethanamine is supplied as a dihydrochloride salt to fundamentally enhance its aqueous solubility. The molecule contains two basic nitrogen atoms—one on the pyrimidine ring and one in the primary amine side chain—which are protonated by hydrochloric acid (HCl). This creates a positively charged, ionic molecule, [H₂N-CH₂-C₄H₃N₂-H]²⁺·2Cl⁻.
This ionic character is the primary reason for its high polarity and preference for polar solvents like water.[1][2] Many of the solubility issues encountered in the lab arise from a failure to maintain this charged (and thus, soluble) state. The pH of the solvent is the most critical factor governing this equilibrium.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
As a dihydrochloride salt, the compound is highly polar. It is expected to be freely soluble in aqueous solutions such as water, saline, and acidic buffers. Its solubility is significantly lower in polar aprotic solvents like DMSO and DMF and generally very poor to insoluble in non-polar organic solvents such as dichloromethane (DCM), diethyl ether, or ethyl acetate.[3]
Q2: How should I store the solid compound and my stock solutions?
-
Solid Compound: Store the vial tightly sealed in a cool, dry, and dark place, such as a desiccator at 2-8°C, to prevent moisture absorption and degradation.[4][5]
-
Stock Solutions: Aqueous stock solutions are susceptible to degradation. For maximum stability, we recommend preparing fresh solutions for each experiment. If storage is necessary, sterile-filter the stock solution, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C for short-term use. Always perform a solubility check on thawed aliquots before use.
Q3: My aqueous solution of the compound has an acidic pH. Is this normal?
Yes, this is completely normal and expected. This compound is the salt of a weak base and a strong acid (HCl). When dissolved in a neutral solvent like water, it will hydrolyze to produce an acidic solution (typically pH 3-5). Do not attempt to neutralize this solution unless your experimental protocol specifically requires it, as this will lead to precipitation (see Troubleshooting Guide).
Troubleshooting Guide: Common Solubility Issues
This section addresses the most common solubility challenges in a question-and-answer format.
Q4: I'm trying to dissolve the compound in water, but it's not dissolving completely or is forming a suspension. What should I do?
This issue usually stems from insufficient physical agitation or attempting to create a supersaturated solution.
Causality: The dissolution of a salt, while thermodynamically favorable, requires energy to break the crystal lattice structure.
Solutions:
-
Vortex/Agitate: Ensure the solution is being mixed vigorously. Vortexing for 1-5 minutes is standard.
-
Gentle Warming: Gently warm the solution in a water bath set to 30-40°C. This increases the kinetic energy, facilitating the breakdown of the crystal lattice. Do not boil the solution, as this can cause degradation.
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves provide high-energy agitation that can break up stubborn particulates and enhance dissolution.
-
Check Concentration: You may be exceeding the compound's solubility limit. Verify your calculations and try preparing a more dilute solution.
Q5: My compound dissolved perfectly in water, but when I added it to my neutral pH buffer (e.g., PBS at pH 7.4), it immediately precipitated. Why did this happen?
This is the most common failure mode and is caused by a pH-driven change in the molecule's protonation state.
Causality: The highly soluble dihydrochloride form exists at an acidic pH. When you introduce this acidic stock into a high-volume, neutral, or basic buffer, the buffer's capacity neutralizes the acid. This deprotonates the amine groups, converting the molecule to its free base form. The free base is significantly less polar and, therefore, much less soluble in water, causing it to precipitate out of solution.[1][2]
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to use a much lower final concentration in your buffer. The free base may have low, but non-zero, solubility. Diluting your stock further into the buffer may keep the final concentration below the solubility limit of the free base.
-
Acidify the Target Buffer: If your experiment can tolerate a lower pH, slightly acidifying your final working buffer (e.g., to pH 6.0-6.5) can help keep the compound in its more soluble protonated state.
-
Perform a Solubility Test: Before your main experiment, test the solubility at your target concentration and pH. Add your stock solution to the buffer in a test tube and observe for any precipitation over your planned experimental timeframe.
Q6: I need to use an organic solvent for my experiment. How can I dissolve this compound?
Directly dissolving the dihydrochloride salt in non-polar organic solvents is often impossible due to its ionic nature.
Causality: A large energy mismatch exists between the highly polar, ionic salt and a non-polar, aprotic solvent. There are no favorable intermolecular interactions to stabilize the dissolved ions.[3]
Solutions:
-
Recommended Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the best initial choices. Even in these solvents, solubility may be limited. Sonication and gentle warming can assist dissolution.
-
Co-Solvent System (Advanced): For difficult cases, a co-solvent approach can be attempted. Dissolve the compound at a high concentration in a minimal amount of water first. Then, slowly add this aqueous solution to your desired organic solvent with vigorous stirring. Be aware that this can still lead to precipitation if the final percentage of water is too low.
-
Conversion to Free Base (Expert Use Only): For complete solubility in organic solvents, the compound must be converted to its free base form. This involves dissolving the salt in water, adding a base (e.g., sodium bicarbonate) to raise the pH, and then extracting the non-polar free base with an organic solvent (e.g., ethyl acetate). This is a chemical modification and should only be performed by users with organic chemistry expertise, as it fundamentally changes the compound you are working with.
Experimental Protocols & Data
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a self-validating method for preparing a standard aqueous stock.
-
Pre-Calculation: Calculate the mass of this compound (M.W. = 182.05 g/mol ) required. For 1 mL of a 10 mM stock, you will need 1.82 mg.
-
Weighing: Accurately weigh the required amount of the solid compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, nuclease-free water to the tube.
-
Dissolution: Vortex the tube vigorously for 2 minutes. If solids remain, place the tube in a sonicating water bath for 10 minutes.
-
Final Check: Visually inspect the solution against a dark background to ensure it is clear and free of particulates. The solution should be colorless.
-
Sterilization & Storage: If required for cell-based assays, sterile-filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube. Aliquot into single-use volumes and store at -20°C.
Table 1: Qualitative Solubility Data
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Water | Polar Protic | Soluble | The ionic dihydrochloride salt readily dissolves in water. The resulting solution will be acidic (pH 3-5). |
| PBS (pH 7.4) | Buffered Aqueous | Insoluble to Sparingly Soluble | The neutral pH deprotonates the compound, leading to precipitation of the less soluble free base.[1][2] |
| DMSO | Polar Aprotic | Sparingly Soluble | May require sonication or warming. Lower solubility than water. |
| Ethanol | Polar Protic | Slightly Soluble | Less polar than water, resulting in reduced solubility. |
| Dichloromethane (DCM) | Non-Polar | Insoluble | The ionic salt cannot be solvated by the non-polar solvent. |
| Ethyl Acetate | Non-Polar | Insoluble | The ionic salt cannot be solvated by the non-polar solvent. |
Visual Workflow and Chemical Logic
Diagram 1: Troubleshooting Solubility Workflow
This decision tree guides the user through the process of troubleshooting common solubility problems.
Caption: The effect of pH on protonation and solubility.
References
-
PubChem. Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. [Link]
-
PubChem. Pyrimidin-5-amine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2020). 15.13: Amines as Bases. [Link]
-
Reddit r/OrganicChemistry. (2022). What are amine hydrochlorides? [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Forum Discussion. [Link]
-
Jubilant Ingrevia. Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3- pyridinyl)-2-pyrimidinamine. [Link]
-
Solubility of Things. Methylamine hydrochloride. [Link]
-
Baluja, S. et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
Sources
Pyrimidin-5-ylmethanamine dihydrochloride stability and storage conditions
Welcome to the technical support center for Pyrimidin-5-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Core Compound Properties & Stability Overview
This compound (C₅H₉Cl₂N₃) is the dihydrochloride salt of Pyrimidin-5-ylmethanamine[1]. The hydrochloride salt form is often used to improve the stability and solubility of the parent amine compound. However, as with many amine hydrochlorides, this compound is susceptible to environmental factors, primarily moisture. Understanding its properties is the first step in successful handling.
Key Stability Considerations:
-
Hygroscopicity: Amine hydrochlorides are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere. This is a critical factor to manage during storage and handling to prevent chemical degradation and physical changes[2][3][4].
-
pH Sensitivity: The stability of pyrimidine derivatives in solution can be pH-dependent. Degradation pathways can become more complex with changes in pH[5].
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: While not always the primary concern for this specific compound, light sensitivity should be considered for long-term storage of solutions.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and storage of this compound.
FAQ 1: My solid this compound appears clumpy or has turned into a sticky solid. What happened and is it still usable?
Answer: This is a classic sign of moisture absorption due to the hygroscopic nature of the compound[2][3]. When the powder absorbs water from the air, it can lead to clumping, stickiness, and eventually deliquescence (dissolving in the absorbed water).
-
Causality: This typically occurs when the container is not sealed tightly, has been opened frequently in a humid environment, or is stored in an area with poor climate control.
-
Is it usable? The presence of moisture can initiate hydrolysis or other degradation pathways. While the compound may not be completely degraded, its purity is compromised. For quantitative experiments or use in sensitive assays, it is strongly recommended to use a fresh, unopened vial. If this is not possible, the material should be assayed for purity before use.
FAQ 2: What are the ideal storage conditions for solid this compound?
Answer: To maintain the integrity of the solid compound, strict adherence to proper storage conditions is essential.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier. Some suppliers may recommend -20°C for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | This displaces moisture-laden air, minimizing water absorption. |
| Container | Keep in a tightly sealed container. | Prevents exposure to atmospheric moisture. |
| Location | Store in a desiccator or a dry box. | Provides an additional layer of protection against humidity. |
Data compiled from various supplier recommendations and best practices for handling hygroscopic materials.[6][7][8]
FAQ 3: I need to prepare a stock solution. What is the recommended solvent and what is the stability of the solution?
Answer: The choice of solvent and the subsequent storage of the stock solution are critical for experimental success.
-
Recommended Solvents: this compound is often soluble in aqueous buffers and some organic solvents like DMSO and dimethylformamide. The solubility in PBS (pH 7.2) is approximately 10 mg/ml for similar compounds[9].
-
Solution Stability: Aqueous solutions are generally not recommended for long-term storage. It is best practice to prepare aqueous solutions fresh for each experiment. If storage is unavoidable, it is recommended not to store aqueous solutions for more than one day[9]. For longer-term storage, consider preparing stock solutions in anhydrous DMSO and storing them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
FAQ 4: My experimental results are inconsistent. Could it be related to the stability of the this compound I'm using?
Answer: Yes, inconsistent results are a common consequence of using a degraded or impure compound.
-
Troubleshooting Steps:
-
Check the solid: Visually inspect the solid material for any signs of moisture absorption (clumping, discoloration).
-
Prepare fresh solutions: Always prepare fresh aqueous solutions before your experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Confirm concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or another appropriate analytical method.
-
Use a new vial: If you suspect the integrity of your current supply, the most reliable solution is to use a new, unopened vial of the compound.
-
III. Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Stock Solution
This protocol outlines the steps for preparing a fresh aqueous stock solution for immediate use.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Quickly weigh the desired amount of the compound in a low-humidity environment if possible (e.g., a glove box or a balance with a draft shield).
-
Dissolution: Add the powder to your desired aqueous buffer (e.g., PBS, pH 7.2).
-
Solubilization: Vortex or sonicate briefly to ensure complete dissolution.
-
Use Immediately: Use the freshly prepared solution in your experiment without delay. Do not store for more than 24 hours at 2-8°C.
IV. Visualized Workflows
Decision Tree for Troubleshooting Compound Stability Issues
The following diagram provides a logical workflow for troubleshooting experimental issues that may be related to the stability of this compound.
Caption: Troubleshooting workflow for compound stability.
V. References
-
PubChem. (n.d.). Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. [Link]
-
Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(11), 1345. [Link]
-
PubChem. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Chow, K., et al. (2018). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Journal of the Society of Powder Technology, Japan, 55(1), 2-9. [Link]
-
Campbell, L. L., Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225–229. [Link]
-
Larsen, C., & Johansen, M. (1983). Degradation of mecillinam in aqueous solution. Archiv der Pharmazie, 316(2), 164-171. [Link]
-
Johnson, C. E., et al. (2002). Stability of a pyrimethamine suspension compounded from bulk powder. Clinical Infectious Diseases, 34(9), 1243-1250. [Link]
-
Kumria, R., et al. (2020). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]
-
Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. [Link]
-
Myers, A. L., et al. (2017). Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration. Clinical Drug Investigation, 37(7), 655–660. [Link]
Sources
- 1. 1-(Pyrimidin-5-yl)methanamine dihydrochloride | C5H9Cl2N3 | CID 86346472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 5. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Pyrimidin-5-ylmethanamine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of Pyrimidin-5-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this critical synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most common root causes?
Low yields in this synthesis almost invariably trace back to one of three areas: the purity of your starting material (Pyrimidine-5-carbonitrile), inefficiencies and side reactions during the nitrile reduction step, or losses during the final work-up and salt formation. The reduction of the nitrile group is the most critical and challenging step. Common pitfalls include the formation of secondary and tertiary amine byproducts during catalytic hydrogenation or the undesired reduction of the pyrimidine ring itself when using powerful chemical hydrides.[1][2][3]
Q2: I'm starting from Pyrimidine-5-carbonitrile. How critical is its purity?
Extremely critical. Impurities in your starting nitrile can act as catalyst poisons in catalytic hydrogenation or react with strong reducing agents, consuming your reagent and complicating purification. For instance, any unreacted intermediates from the nitrile's synthesis, such as those from a Biginelli or Pinner-type reaction, can lead to a cascade of side products.[4][5] We strongly recommend purifying the starting nitrile by recrystallization or column chromatography until you see a single spot by TLC and clean NMR spectra.
Q3: Is catalytic hydrogenation or chemical reduction with a hydride reagent better for this conversion?
There is no single "better" method; the optimal choice depends on your available equipment, scale, and tolerance for specific impurities. Catalytic hydrogenation is often more economical and scalable but can suffer from catalyst poisoning and the formation of amine byproducts.[1][2][6] Chemical hydrides like Lithium Aluminum Hydride (LiAlH₄) are potent but less selective, posing a risk of over-reduction.[3] Milder agents like borane complexes offer a good balance but may require more careful handling.[2]
Core Synthesis Pathway: An Overview
The primary route to Pyrimidin-5-ylmethanamine involves the reduction of the nitrile group on Pyrimidine-5-carbonitrile. This guide focuses on troubleshooting this key transformation.
Caption: Key synthetic routes to the target amine.
Troubleshooting Guide: The Nitrile Reduction
This section provides direct answers to specific issues you may encounter during the core reduction step.
Scenario 1: Catalytic Hydrogenation Issues
Q: I'm using Raney Nickel (or Pd/C) with H₂ gas, but my reaction is slow or stalls completely. What's wrong?
This classic symptom points to catalyst inactivation or poisoning. The nitrogen atoms in the pyrimidine ring can coordinate to the metal surface of the catalyst, blocking active sites.[6]
Troubleshooting Steps:
-
Catalyst Quality: Ensure your catalyst is fresh and active. Raney Nickel, in particular, has a limited shelf life once prepared.
-
Increase Pressure & Temperature: Within safe limits of your equipment, increasing hydrogen pressure and reaction temperature can often overcome catalyst inhibition.
-
Solvent Choice: Ensure your starting material is fully soluble in the chosen solvent (e.g., Methanol, Ethanol, THF). Poor solubility limits access to the catalyst surface.
-
Ammonia Addition: The addition of ammonia (often as a solution in methanol) is a crucial and highly effective strategy. It helps to minimize both catalyst poisoning and the formation of secondary amine byproducts.[2]
Q: My reaction worked, but my crude product is a mixture containing significant amounts of what appears to be a secondary amine, (pyrimidin-5-ylmethyl)₂NH. How do I prevent this?
This is a very common side reaction in nitrile hydrogenations.[2] It occurs when the initially formed primary amine attacks the intermediate imine species, leading to dimerization.
Definitive Solution:
-
Add Ammonia: The most effective way to suppress this side reaction is to conduct the hydrogenation in the presence of excess ammonia (liquid ammonia or, more conveniently, a saturated solution of ammonia in an alcohol like methanol).[2] The high concentration of ammonia outcompetes the product amine in reacting with the imine intermediate, driving the reaction toward the desired primary amine.
Sources
Technical Support Center: Purification Strategies for Pyrimidin-5-ylmethanamine Dihydrochloride Derivatives
Welcome to the technical support center for the purification of pyrimidin-5-ylmethanamine dihydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these highly polar and often challenging compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification workflows.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound derivatives, offering causative explanations and actionable solutions.
Issue 1: Low Purity After Initial Isolation (e.g., Post-Reaction Work-up)
Symptom: Your crude product, a dihydrochloride salt, shows significant impurities by TLC, HPLC, or NMR analysis.
Potential Causes & Solutions:
-
Incomplete Reaction or Side Product Formation: The synthesis of pyrimidine derivatives can sometimes lead to a mixture of products or unreacted starting materials.[1][2][3]
-
Solution: Before attempting purification, it's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1] If side products are structurally similar, a more sophisticated purification strategy will be necessary.
-
-
Inadequate Washing of the Salt: The dihydrochloride salt may precipitate with trapped starting materials or by-products.
-
Solution: A thorough trituration or washing of the crude salt with an appropriate organic solvent is critical. Select a solvent in which your desired product has minimal solubility, but the impurities are soluble. Common choices include cold isopropanol, acetone, or diethyl ether.[4]
-
-
Co-precipitation of Inorganic Salts: If the salt formation is performed in an aqueous or mixed aqueous/organic system, inorganic salts (e.g., NaCl) can co-precipitate.
-
Solution: Washing the filtered salt with a minimal amount of cold water can sometimes remove inorganic salts, but this risks loss of the highly water-soluble product. A better approach is to ensure complete removal of water from the freebase solution before adding HCl.
-
Issue 2: The Product "Oils Out" or Fails to Crystallize
Symptom: Upon cooling or addition of an anti-solvent, your compound separates as a viscous oil or "goo" instead of forming a crystalline solid.
Potential Causes & Solutions:
-
High Solubility in the Chosen Solvent System: The compound is too soluble, even at low temperatures, preventing the formation of a supersaturated solution necessary for crystallization.[5]
-
Solution 1 (Solvent/Anti-Solvent): Dissolve the oil in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or water). Then, slowly add an anti-solvent (a solvent in which the compound is insoluble but miscible with the first solvent) like diethyl ether, ethyl acetate, or acetone until turbidity persists.[4][5] Allow the mixture to stand, or gently scratch the inside of the flask to induce crystallization.
-
Solution 2 (Solvent Evaporation): If the compound is dissolved in a single solvent, slowly evaporate the solvent until crystals begin to form.[5]
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: Attempt a preliminary purification step, such as a quick filtration through a small plug of silica or activated charcoal (if colored impurities are present), before setting up the crystallization.[5]
-
-
Residual Water: For anhydrous crystallizations, trace amounts of water can prevent solidification.
-
Solution: Dissolve the oily product in a suitable solvent and dry the solution with a drying agent like anhydrous sodium sulfate or magnesium sulfate before filtration and recrystallization. Alternatively, azeotropic distillation with toluene can be effective for removing water.[4]
-
Issue 3: Poor Recovery from Column Chromatography
Symptom: You are unable to elute your compound from a silica gel column, or the recovery is significantly low.
Potential Causes & Solutions:
-
Strong Adsorption to Silica Gel: As amine salts, these compounds are highly polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding or significant tailing.[6][7]
-
Solution 1 (Use of Additives): It is generally not recommended to run amine salts directly on a standard silica gel column.[6] If you must, consider neutralizing the silica's acidity by pre-treating the column or including a basic modifier in your eluent, such as triethylamine (typically 0.1-2%) or ammonia in methanol.[6][8] However, this will convert your salt to the freebase in situ.
-
Solution 2 (Alternative Stationary Phases): Consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel, such as an amine-bonded column.[7][8][9]
-
Solution 3 (Reversed-Phase Chromatography): For highly polar compounds, reversed-phase chromatography (e.g., C18) is often a better choice. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Compound Instability on Silica: Some pyrimidine derivatives can be unstable on acidic silica gel, leading to degradation.[1][9]
-
Solution: Assess the stability of your compound on a TLC plate before committing to a column. Spot the compound, let it sit for an hour, and then elute. If streaking or new spots appear, your compound is likely degrading.[9] In this case, alternative stationary phases are necessary.
-
Issue 4: Difficulty in Achieving High Purity by Column Chromatography
Symptom: Impurities co-elute with your product, resulting in impure fractions.
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: The physicochemical properties of the impurities are too close to your target compound for effective separation with the chosen method.[1]
-
Solution 1 (Optimize Mobile Phase): Systematically screen different solvent systems for your TLC analysis to maximize the difference in Rf values between your product and the impurities. An ideal Rf for the desired compound is typically between 0.2 and 0.4 for good separation on a column.[9]
-
Solution 2 (Alternative Chromatographic Modes): If normal-phase chromatography is insufficient, explore other techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for very polar compounds.[5] Ion-exchange chromatography can also be effective for separating ionizable compounds.[5]
-
Solution 3 (Preparative HPLC): For challenging separations, preparative HPLC often provides the necessary resolution to achieve high purity.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: Is it better to purify the freebase or the dihydrochloride salt?
A1: This depends on the properties of your specific derivative and the nature of the impurities.
-
Purifying the Freebase: The freebase is less polar than the salt and generally more amenable to standard silica gel chromatography. After purification, the pure freebase can be converted to the dihydrochloride salt. This is often the preferred method.
-
Purifying the Salt: Direct purification of the salt is usually done by recrystallization. This can be very effective if a suitable solvent system is found and the impurities have different solubility profiles. Column chromatography of the salt is challenging and often avoided.[6]
Q2: How do I convert the dihydrochloride salt to the freebase for purification?
A2: This is a standard acid-base extraction.
-
Dissolve the dihydrochloride salt in water.
-
Add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (typically > 9). Be cautious with stronger bases like sodium hydroxide (NaOH) as they can sometimes cause degradation.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate, dichloromethane, or a mixture of chloroform and isopropanol.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the freebase.
Q3: What are the best solvent systems for recrystallizing this compound derivatives?
A3: Due to their high polarity, these salts are often soluble in polar protic solvents.
-
Good Solvents (for dissolving): Methanol, ethanol, water.
-
Anti-Solvents (for precipitating): Isopropanol, acetone, ethyl acetate, diethyl ether, tetrahydrofuran (THF). A common strategy is to dissolve the salt in a minimal amount of hot ethanol or methanol and then slowly add an anti-solvent like diethyl ether or acetone until the solution becomes cloudy, then allow it to cool slowly.[4][10]
Q4: My compound is a zwitterion at neutral pH. How does this affect purification?
A4: If your derivative contains both a basic amine and an acidic functional group, it may exist as a zwitterion, which can be very polar and difficult to purify by standard chromatography.
-
Strategy 1 (Ion-Pair Chromatography): In reversed-phase HPLC, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.
-
Strategy 2 (Protection/Deprotection): It may be necessary to protect one of the functional groups, purify the protected intermediate, and then deprotect it as a final step.
-
Strategy 3 (pH Adjustment): For column chromatography, you would need to add either an acid or a base to the eluent to suppress the ionization of one of the functional groups, but this will inevitably lead to strong interaction of the other ionized group with the stationary phase.[11] Recrystallization or reversed-phase chromatography are often better options for zwitterionic compounds.[11]
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, water, acetone) both at room temperature and upon heating. Identify a solvent that dissolves your compound when hot but in which it is poorly soluble when cold. Alternatively, find a solvent pair (a good solvent and an anti-solvent).
-
Dissolution: Place the crude dihydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot "good" solvent and swirl until the solid is completely dissolved. If using a solvent pair, dissolve the compound in the "good" solvent at room temperature first.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[5]
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Solvent/Anti-Solvent: Slowly add the "anti-solvent" dropwise to the dissolved compound until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[5]
Workflow: Purification Strategy Decision Tree
Below is a decision tree to help guide you in selecting the appropriate purification strategy for your this compound derivative.
Caption: Decision tree for selecting a purification strategy.
Data Summary: Common Chromatographic Conditions
| Technique | Stationary Phase | Typical Mobile Phase System | Modifier | Best For |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 0.1-2% Triethylamine or NH₃/MeOH | Freebase form of moderately polar derivatives. |
| Reversed Phase | C18 or C8 | Water/Acetonitrile or Water/Methanol | 0.1% TFA or Formic Acid | Dihydrochloride salts or highly polar freebase forms. |
| HILIC | Amide, Cyano, or Bare Silica | High Organic (e.g., >80% Acetonitrile) with aqueous buffer | Ammonium formate or acetate | Very polar compounds that are poorly retained in reversed-phase.[5] |
| Alumina Column | Alumina (Basic or Neutral) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | None typically needed | Acid-sensitive freebase compounds.[9] |
IV. References
-
Forming oxalate salts of amines - Sciencemadness.org. Available from: [Link]
-
US Patent for Recovery of amines from by-product chloride salts. Available from:
-
Purifying amines on silica | Org Prep Daily. Available from: [Link]
-
Can amine salts run through a silica column? : r/chemistry - Reddit. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available from: [Link]
-
Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. Available from: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available from: [Link]
-
Solvents for Recrystallization - University of Rochester. Available from: [Link]
-
Recrystallization and Acid/Base Extraction - The Basics. Available from: [Link]
-
Why Do Amines Adhere To Silica Gel Columns? - YouTube. Available from: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. One moment, please... [archives.ijper.org]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of Pyrimidin-5-ylmethanamine Dihydrochloride
Welcome to the technical support guide for the synthesis of Pyrimidin-5-ylmethanamine Dihydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to ensure the success and reproducibility of your experiments.
The primary and most common route to Pyrimidin-5-ylmethanamine involves the reduction of 5-cyanopyrimidine. While seemingly straightforward, this transformation is fraught with potential pitfalls, from over-reduction of the pyrimidine ring to the formation of challenging-to-remove amine impurities. This guide will address these issues in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Table of Contents
-
Frequently Asked Questions (FAQs) & Troubleshooting
-
Reaction Monitoring & Purity Assessment
-
Q1: My reaction seems complete by TLC, but my final NMR shows multiple products. What are the likely impurities?
-
-
Side Reaction: Secondary and Tertiary Amine Formation
-
Q2: I'm observing significant amounts of a higher molecular weight byproduct. How can I confirm if it's a secondary amine and how do I prevent its formation?
-
-
Side Reaction: Pyrimidine Ring Reduction
-
Q3: My mass spectrometry data shows a peak at M+2, and the NMR is complex. Could the pyrimidine ring have been reduced?
-
-
Side Reaction: Incomplete Reduction & Precursor Hydrolysis
-
Q4: My product is contaminated with starting material (5-cyanopyrimidine) and a potential amide byproduct. What went wrong?
-
-
Workup and Purification
-
Q5: The final dihydrochloride salt is discolored and difficult to crystallize. What are the best practices for purification?
-
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Catalytic Hydrogenation of 5-Cyanopyrimidine with Raney® Nickel
-
Protocol 2: Reductive Quench and Workup for LiAlH₄ Reactions
-
-
References
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and a clear path to resolution.
Reaction Monitoring & Purity Assessment
Q1: My reaction seems complete by TLC, but my final NMR shows multiple products. What are the likely impurities?
A1: This is a common issue where thin-layer chromatography (TLC) may not have sufficient resolution to separate structurally similar compounds. The primary amine product, the secondary amine dimer, and the partially reduced dihydropyrimidine species can have very similar polarities.
Likely Impurities:
-
Bis(pyrimidin-5-ylmethyl)amine (Secondary Amine): The most common byproduct in nitrile reductions, especially with catalytic hydrogenation.[1][2]
-
1,6-Dihydropyrimidin-5-ylmethanamine (Ring-Reduced Species): Powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) can partially reduce the electron-deficient pyrimidine ring.[3]
-
5-(Hydroxymethyl)pyrimidine or Pyrimidine-5-carboxamide: Resulting from the hydrolysis of the intermediate imine or the starting nitrile, respectively, during workup.
Troubleshooting & Identification:
-
Advanced Analysis: Rely on LC-MS to identify species by their mass-to-charge ratio and ¹H NMR for structural confirmation. The secondary amine will show a characteristic symmetrical structure, while ring reduction will result in the loss of aromaticity and the appearance of new aliphatic proton signals.
-
TLC Staining: Use different visualization techniques. While UV shadowing is common for aromatic compounds, stains like ninhydrin can help differentiate primary and secondary amines (primary amines typically give a strong color, while secondary amines are often yellow or give a weaker response).
Side Reaction: Secondary and Tertiary Amine Formation
Q2: I'm observing significant amounts of a higher molecular weight byproduct. How can I confirm if it's a secondary amine and how do I prevent its formation?
A2: The formation of secondary and tertiary amines is a classic side reaction in nitrile reductions.[2] It proceeds through the reaction of the newly formed primary amine with the intermediate imine, which is still present in the reaction mixture. This subsequent reduction leads to the dimerized secondary amine.
Mechanism of Secondary Amine Formation
Caption: Formation of secondary amine byproduct during nitrile reduction.
Preventative Measures:
-
Ammonia Addition (for Catalytic Hydrogenation): The most effective method is to conduct the hydrogenation in a solution saturated with ammonia (e.g., methanolic or ethanolic ammonia).[1] The high concentration of ammonia shifts the equilibrium of imine formation and reaction, favoring the formation of the primary amine and suppressing the attack by the already-formed product amine.
-
Use of Lewis Acids: In some cases, the addition of a Lewis acid can coordinate to the imine nitrogen, making it a better hydride acceptor and accelerating its reduction to the primary amine before it can react with another amine molecule.
-
Reagent Choice:
-
Raney® Nickel: Prone to secondary amine formation if ammonia is not used.[2][4]
-
LiAlH₄: Generally less prone to this side reaction as the reduction is typically fast and complete.[5][6]
-
Borane Reagents (BH₃•THF, BH₃•SMe₂): These are also effective and can offer high selectivity for the primary amine.[1][7]
-
Table 1: Effect of Reaction Conditions on Selectivity
| Reducing System | Additive | Typical Yield (Primary Amine) | Secondary Amine Formation | Reference(s) |
| H₂ / Raney® Ni | None | 50-70% | Significant | [1][2] |
| H₂ / Raney® Ni | NH₃ (ethanolic) | >90% | Minimal | [1][8] |
| LiAlH₄ in THF/Ether | None | 85-95% | Low | [5][9] |
| BH₃•THF or BH₃•SMe₂ | None | 80-90% | Low to Moderate | [1][7] |
Side Reaction: Pyrimidine Ring Reduction
Q3: My mass spectrometry data shows a peak at M+2, and the NMR is complex. Could the pyrimidine ring have been reduced?
A3: Yes, this is a strong indication of over-reduction. The pyrimidine ring is electron-deficient and susceptible to hydrogenation, particularly with powerful, non-selective reducing agents like LiAlH₄.[3] The most common byproduct is the 1,6-dihydropyrimidine derivative.
Mechanism of Ring Reduction
Caption: Over-reduction of the pyrimidine ring by strong hydrides.
Troubleshooting and Prevention:
-
Control Temperature: When using LiAlH₄, maintain a low temperature (e.g., 0 °C to room temperature). Avoid prolonged heating, which can promote ring reduction.[5]
-
Inverse Addition: Add the LiAlH₄ slurry to a solution of the 5-cyanopyrimidine. This keeps the concentration of the reducing agent low relative to the substrate, favoring nitrile reduction over ring attack.
-
Choose a Milder Reagent: If ring reduction is a persistent issue, switch to a more selective reducing agent. Catalytic hydrogenation with Raney® Nickel or Palladium on carbon (Pd/C) under controlled conditions is much less likely to reduce the aromatic pyrimidine ring.[1][2]
Side Reaction: Incomplete Reduction & Precursor Hydrolysis
Q4: My product is contaminated with starting material (5-cyanopyrimidine) and a potential amide byproduct. What went wrong?
A4: This points to two distinct issues: incomplete reaction and/or premature quenching and hydrolysis.
-
Incomplete Reaction:
-
Cause: Insufficient reducing agent, deactivated catalyst (in the case of hydrogenation), or insufficient reaction time/temperature. Raney® Nickel, for instance, is pyrophoric and can lose activity if not handled properly under a solvent blanket.[8]
-
Solution: Ensure you are using a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄). For catalytic hydrogenation, ensure the catalyst is active and that the reaction is run under adequate hydrogen pressure for a sufficient time. Monitor the reaction progress carefully by LC-MS if TLC is ambiguous.
-
-
Amide Formation (Pyrimidine-5-carboxamide):
-
Cause: This typically occurs during an aqueous workup, especially under acidic or basic conditions, where the unreacted nitrile or the intermediate imine hydrolyzes.[10]
-
Solution: Ensure the reduction is complete before quenching. During workup, maintain low temperatures and use controlled conditions. For LiAlH₄ reactions, a Fieser workup (sequential addition of water, then 15% NaOH (aq), then more water) is often effective at producing a granular precipitate of aluminum salts that can be easily filtered off, minimizing harsh pH exposure for the product.[5]
-
Workup and Purification
Q5: The final dihydrochloride salt is discolored and difficult to crystallize. What are the best practices for purification?
A5: Discoloration often arises from trace impurities or degradation products. The dihydrochloride salt formation is an excellent purification step if done correctly.
Purification Workflow
Caption: Workflow for purification via dihydrochloride salt formation.
Best Practices:
-
Charcoal Treatment: Before salt formation, you can treat the solution of the crude free-base amine in an organic solvent (like ethyl acetate or isopropanol) with activated charcoal to remove colored impurities. Filter through Celite® to remove the charcoal.
-
Controlled Precipitation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise with vigorous stirring. Adding the acid too quickly can trap impurities.
-
Recrystallization: The filtered salt can be recrystallized for final purification. A common solvent system is ethanol/diethyl ether or methanol/diethyl ether. Dissolve the salt in a minimal amount of the hot alcohol and then slowly add the ether until turbidity is observed. Allow it to cool slowly to form well-defined crystals.
-
Drying: Dry the final salt under a high vacuum to remove all residual solvents.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 5-Cyanopyrimidine with Raney® Nickel
This protocol is optimized to minimize the formation of secondary amine byproducts.
-
Catalyst Preparation: In a fume hood, carefully wash Raney® Nickel (50% slurry in water, ~0.1 eq by dry weight) with deionized water (3x) and then with absolute ethanol (3x). The catalyst must be kept wet with solvent at all times.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 5-cyanopyrimidine (1.0 eq) and a solvent of 7N methanolic ammonia. Carefully add the washed Raney® Nickel catalyst under a stream of nitrogen or argon.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but this may need optimization).
-
Reaction: Stir the mixture vigorously at room temperature (or gentle heat, e.g., 40 °C) for 4-12 hours. Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (LC-MS is recommended).
-
Workup: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the Celite® pad is pyrophoric and should be quenched carefully by slowly adding water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Pyrimidin-5-ylmethanamine as a free base. Proceed with purification via salt formation as described in Q5.
Protocol 2: Reductive Quench and Workup for LiAlH₄ Reactions
This protocol (Fieser workup) is designed for safe quenching and easy removal of aluminum salts.
-
Cooling: After the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching Sequence: While stirring vigorously, add the following reagents dropwise and sequentially. Allow the effervescence to subside between additions. For a reaction that used 'X' g of LiAlH₄:
-
Add 'X' mL of deionized water.
-
Add 'X' mL of 15% (w/v) aqueous sodium hydroxide solution.
-
Add '3X' mL of deionized water.
-
-
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. A granular white precipitate should form, which is easily filterable.
-
Filtration: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with an appropriate organic solvent (e.g., THF, ethyl acetate, or dichloromethane).
-
Isolation: Combine the organic filtrates. The solution contains the crude free-base amine and can be dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioone.org [bioone.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Pyrimidin-5-ylmethanamine Dihydrochloride Reaction Scale-Up
Introduction
Welcome to the Technical Support Center for the synthesis and scale-up of Pyrimidin-5-ylmethanamine Dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Pyrimidin-5-ylmethanamine is a valuable building block in pharmaceutical development, and its successful scale-up is critical for advancing drug discovery programs.[1][2]
Scaling up any chemical synthesis introduces challenges that are often not apparent at the bench scale. Issues related to heat and mass transfer, reaction kinetics, reagent addition, product isolation, and safety become magnified. This document provides in-depth, practical guidance in a question-and-answer format to address specific issues you may encounter, grounded in established chemical engineering and organic synthesis principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when scaling up the synthesis of this compound?
A1: The primary challenges typically fall into five categories:
-
Thermal Management: Exothermic events, such as the formation of the dihydrochloride salt, can be difficult to control on a larger scale due to the decreased surface-area-to-volume ratio of reactors.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reagents and maintaining consistent reaction kinetics can be challenging in large vessels, potentially leading to localized "hot spots" or incomplete reactions.[3]
-
Solid Handling and Isolation: The physical properties of the dihydrochloride salt (e.g., particle size, crystallinity, hygroscopicity) can significantly impact filtration and drying efficiency at scale.
-
Impurity Profile Control: Side reactions that are negligible at the lab scale can become significant at a larger scale, impacting product purity and requiring modified purification strategies.[4]
-
Safety: Handling large quantities of reagents and managing the reaction's energetic potential requires a thorough safety assessment and robust engineering controls.[5][6]
Q2: How does the dihydrochloride salt form impact the work-up and isolation process at scale?
A2: The formation of a dihydrochloride salt is a highly energetic and often rapid process.[7] At scale, this can lead to several challenges:
-
Exotherm Control: The addition of hydrochloric acid must be carefully controlled to manage the heat generated. A runaway reaction is a significant safety risk.
-
Precipitation and Crystallization: The salt may crash out of solution rapidly, leading to the formation of fine particles or amorphous material that is difficult to filter. A controlled addition of acid or an anti-solvent at a specific temperature is crucial for obtaining a desirable crystal form.
-
Corrosion: The presence of concentrated HCl poses a corrosion risk to standard reactors.[8][9] Glass-lined or specialized alloy reactors are often necessary.
-
Hygroscopicity: The final product can be hygroscopic, requiring controlled atmospheric conditions (e.g., dry nitrogen blanket) during filtration and drying to prevent clumping and ensure accurate weight measurement.
Q3: What analytical methods are recommended for in-process control (IPC) and final product release during scale-up?
A3: A robust analytical strategy is essential for a successful scale-up. We recommend a combination of methods to monitor the reaction and ensure final product quality.
| Analytical Method | Purpose | Key Parameters to Monitor | Reference |
| HPLC-UV | In-process monitoring, purity assessment, and quantification. | Disappearance of starting materials, formation of product, detection of impurities. | [10] |
| GC-FID | Residual solvent analysis. | Quantification of solvents used in the reaction and purification steps. | [10] |
| ¹H NMR / ¹³C NMR | Structural confirmation and purity check. | Confirmation of the desired chemical structure, detection of structural isomers or major impurities. | |
| LC-MS | Impurity identification. | Determination of the mass of unknown impurities to aid in structural elucidation. | |
| Karl Fischer Titration | Water content determination. | Measurement of water content in the final product, especially given its potential hygroscopicity. |
Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during the scale-up of this compound synthesis.
Category 1: Reaction Kinetics and Control
Q: My reaction is stalling or showing incomplete conversion at a larger scale, even though it went to completion in the lab. What is the cause?
A: This is a classic scale-up issue often tied to inadequate mixing or mass transfer. In a large reactor, achieving the same level of homogeneity as a rapidly stirring lab flask is difficult.
-
Causality: Inefficient mixing can lead to localized pockets of low reagent concentration, effectively slowing down the reaction rate. If the reaction involves multiple phases (e.g., a solid reagent), ensuring proper suspension is critical.
-
Troubleshooting Steps:
-
Agitator Assessment: Verify that the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the viscosity and geometry of your reaction mixture. Consult a chemical engineer to model the mixing parameters if necessary.
-
Reagent Addition Point: Ensure reagents are added at a point of high turbulence (e.g., near the impeller) or, for critical reagents, consider subsurface addition to promote rapid dispersion.
-
Temperature Homogeneity: Check for temperature gradients within the reactor. Poor mixing can lead to colder zones where the reaction rate is significantly lower.
-
Reaction Sampling: Take samples from different locations within the reactor (if possible) to check for uniformity.
-
Category 2: Product Isolation and Purification
Q: During the addition of HCl to form the dihydrochloride salt, the product crashes out as a fine powder or an oily solid, making filtration extremely slow. How can I improve the physical form of my product?
A: This problem stems from uncontrolled precipitation due to rapid supersaturation. The goal is to control the rate of crystallization to allow larger, more uniform crystals to form.
-
Causality: When the solution becomes supersaturated too quickly, nucleation (the formation of new crystal seeds) dominates over crystal growth. This results in a large number of very small particles or an amorphous solid that can blind the filter cloth.
-
Troubleshooting Protocol:
-
Control the Rate of Change:
-
Acid Addition: Add the HCl solution slowly and at a controlled rate. An initial fast addition to reach saturation followed by a slower addition during precipitation can be effective.
-
Anti-Solvent Addition: If using an anti-solvent, add it slowly to the reaction mixture, not the other way around. This maintains a more controlled level of supersaturation.
-
-
Temperature Control: Maintain a constant, optimized temperature during precipitation. Cooling too quickly can also cause the product to crash out. Consider a controlled cooling ramp after the addition is complete.
-
Seeding: Introduce a small amount of pre-isolated, crystalline product (seed crystals) at the point of saturation. This encourages crystal growth on the existing seeds rather than forming new, fine particles.
-
Aging: After precipitation is complete, stir the slurry for a period (e.g., 2-4 hours). This "aging" process allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the particle size distribution.
-
Below is a workflow diagram illustrating the decision-making process for optimizing crystallization.
Caption: Troubleshooting workflow for improving product crystallization.
Category 3: Impurity Profile and Control
Q: I am observing a new, significant impurity (>0.5%) in my scaled-up batch that was not present or was negligible at the lab scale. How do I identify and control it?
A: The appearance of new impurities at scale often points to issues with prolonged reaction times, localized high temperatures, or insufficient control over stoichiometry.
-
Causality: A common synthetic route to pyrimidin-5-ylmethanamine involves the reduction of 5-cyanopyrimidine. An over-reduction or a side reaction with a reagent could be the source. For instance, if a borane reducing agent is used, extended reaction times at elevated temperatures could lead to the formation of complex borane-amine adducts.
-
Troubleshooting Protocol:
-
Identify the Impurity: Isolate a sample of the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS and high-field NMR. Knowing the structure is key to understanding its formation pathway.
-
Investigate the Formation Pathway:
-
Thermal Stress: Was the reaction held at a high temperature for longer than in the lab? Run a stressed study of the reaction mixture at a higher temperature to see if the impurity level increases.
-
Stoichiometry: Were reagents added in the correct order and ratio? A localized excess of a reactive reagent can lead to side products.
-
Atmosphere: Was the reaction maintained under an inert atmosphere? Some intermediates may be sensitive to oxygen, leading to oxidative degradation products.[11]
-
-
Implement Control Measures:
-
Temperature and Time: Strictly control the reaction temperature and define a clear endpoint using IPCs to avoid unnecessarily long reaction times.
-
Purge and Purify: If the impurity is formed from a contaminated starting material, consider purifying the raw material before use. A final recrystallization of the product is often effective at removing structurally similar impurities.
-
-
Category 4: Safety Considerations
Q: My process involves a highly exothermic step. How can I ensure safety during scale-up?
A: Managing exotherms is one of the most critical safety aspects of scaling up a chemical reaction. A failure to control the heat generated can lead to a thermal runaway, causing a rapid increase in temperature and pressure that can exceed the reactor's limits.
-
Causality: The heat generated by a reaction is proportional to its volume (a cubic function), while the ability to remove heat is proportional to the reactor's surface area (a square function). As the scale increases, the ability to cool the reaction does not keep pace with the heat being generated.
-
Safety Protocol:
-
Reaction Calorimetry: Before scaling up, perform a reaction calorimetry study (e.g., using a RC1 calorimeter). This will provide critical data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat generation. This data is essential for ensuring your pilot plant reactor has sufficient cooling capacity.
-
Controlled Addition: The exothermic reagent should be added slowly and controllably. The addition rate should be tied to the reactor's ability to remove heat, maintaining a safe internal temperature.
-
Emergency Cooling and Quenching: Develop a plan for emergency scenarios. This should include having an adequate supply of emergency cooling fluid and a pre-defined, tested quenching procedure to stop the reaction if it exceeds safe temperature limits.
-
Process Flow Diagram: A clear process flow diagram helps visualize the safety-critical steps.
-
Caption: General process flow for the synthesis and isolation.
Experimental Protocols
Protocol 1: HPLC Method for In-Process Control
Objective: To monitor the conversion of 5-cyanopyrimidine to Pyrimidin-5-ylmethanamine and to detect the formation of impurities.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Quench a small aliquot of the reaction mixture with water, dilute with a 50:50 water/acetonitrile mixture, and filter through a 0.45 µm syringe filter before injection.
References
- 1. ijsat.org [ijsat.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in Reactions with Pyrimidin-5-ylmethanamine Dihydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Pyrimidin-5-ylmethanamine dihydrochloride. This guide is designed to provide expert insights and practical solutions to the common regioselectivity challenges encountered during the chemical modification of this versatile building block.
Section 1: Understanding the Reactivity Landscape of Pyrimidin-5-ylmethanamine
A firm grasp of the molecule's electronic and steric properties is the first step toward controlling reaction outcomes. This section addresses the most frequently asked questions about the fundamental reactivity of Pyrimidin-5-ylmethanamine.
Q1: What are the potential reactive sites on Pyrimidin-5-ylmethanamine?
Answer: Pyrimidin-5-ylmethanamine has multiple nucleophilic and electrophilic centers, which is the root of most regioselectivity challenges. The key sites are:
-
The Exocyclic Primary Amine (-CH₂NH₂): This sp³-hybridized nitrogen is the most basic and generally the most nucleophilic site on the molecule.[1][2]
-
The Pyrimidine Ring Nitrogens (N1 and N3): These sp²-hybridized nitrogens are significantly less basic than the exocyclic amine due to the delocalization of their lone pairs within the aromatic system.[2][3] Their reactivity is further reduced by the electron-withdrawing nature of the second nitrogen atom in the ring.[3][4]
-
The Pyrimidine Ring Carbons (C2, C4, C6): These positions are electron-deficient (π-deficient) due to the influence of the two electronegative nitrogen atoms.[3][4] They are susceptible to nucleophilic aromatic substitution (SNAr), especially if a leaving group is present. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.[5][6][7]
-
The Pyrimidine Ring Carbon (C5): This is the most electron-rich carbon in the ring and is the preferred site for electrophilic aromatic substitution, although such reactions are generally difficult on the unsubstituted pyrimidine ring.[4][8]
Caption: Figure 2: S(N)Ar Troubleshooting Workflow.
Section 3: Key Experimental Protocol
Protocol: Selective N-Boc Protection of Pyrimidin-5-ylmethanamine
This protocol describes the selective protection of the exocyclic primary amine, a crucial first step for many subsequent regioselective transformations.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes. The suspension should become a clearer solution as the free base is formed.
-
Boc₂O Addition: To the stirred solution at 0 °C, add a solution of Boc₂O (1.1 eq) in a small amount of DCM dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tert-butyl (pyrimidin-5-ylmethyl)carbamate.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).
Section 4: Decision-Making Workflow
Choosing the correct synthetic strategy is paramount. The following diagram outlines a logical decision-making process for functionalizing Pyrimidin-5-ylmethanamine.
Caption: Figure 3: Regioselective Strategy Decision Tree.
References
-
Pyrimidine - Wikipedia. Wikimedia Foundation.[Link]
-
Pyrimidines. University of York, Department of Chemistry.[Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.[Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Royal Society of Chemistry.[Link]
-
Amine Reactivity. Michigan State University, Department of Chemistry.[Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. StackExchange.[Link]
-
Acidity and Basicity of Amines. Chemistry LibreTexts.[Link]
-
Protecting Groups. University of California, Irvine, Department of Chemistry.[Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health.[Link]
-
Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.[Link]
-
Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ University of South Florida.[Link]
Sources
- 1. Amine Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Pyrimidine | PPTX [slideshare.net]
Pyrimidin-5-ylmethanamine dihydrochloride handling and safety precautions
Welcome to the technical support guide for Pyrimidin-5-ylmethanamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice on the safe handling and effective use of this reagent in your experiments. Our goal is to move beyond mere data points and offer insights into the chemical principles governing its behavior, empowering you to troubleshoot issues proactively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and safety of this compound.
Q1: What is this compound and what are its key properties?
This compound is the salt form of a primary amine attached to a pyrimidine ring. It is typically supplied as a solid. The dihydrochloride formulation significantly enhances its stability and shelf-life compared to the free amine, but it also dictates its physical and chemical properties, particularly solubility and reactivity. The free amine is basic, but this dihydrochloride salt will form an acidic solution in water.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 157327-47-4 | [1] |
| Molecular Formula | C₅H₉Cl₂N₃ | [2] |
| Molecular Weight | 182.05 g/mol | Derived from Formula |
| Appearance | Solid | [3][4] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. |[5][6] |
Q2: What are the primary hazards associated with this compound?
Based on GHS classifications for the parent amine, this compound should be handled as a hazardous substance.[7] The primary risks include:
-
Acute Oral Toxicity (Harmful if swallowed): H302[7]
-
Skin Irritation (Causes skin irritation): H315[7]
-
Serious Eye Damage (Causes serious eye damage): H318[7]
-
Respiratory Irritation (May cause respiratory irritation): H335[7]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[8][9][10]
Q3: What is the correct Personal Protective Equipment (PPE) for handling this compound?
Proper PPE is non-negotiable. The choice of PPE depends on the scale and nature of the operation. The following diagram outlines the minimum recommended PPE.
Caption: PPE selection workflow for handling the compound.
For all operations, standard laboratory practice dictates wearing nitrile gloves, a lab coat, and safety glasses with side shields.[11] If there is any risk of generating dust (e.g., during weighing) or aerosols, all work must be conducted within a certified chemical fume hood to prevent inhalation.[6][8]
Q4: How should I properly store this compound?
Proper storage is critical to maintaining the integrity of the reagent.
-
Condition: Store in a cool, dry, and well-ventilated area.[5][9]
-
Container: Keep the container tightly sealed to prevent moisture absorption, as amine salts can be hygroscopic.[10]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[9][10][12]
Q5: What is the recommended procedure for disposal?
Disposal must be handled in accordance with all local, state, and federal regulations.[8][13]
-
Classification: Treat this compound as hazardous waste.
-
Containment: Collect waste material in a clearly labeled, sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.[5]
Section 2: Experimental Troubleshooting Guide
This section is structured to address specific experimental challenges you may encounter, providing diagnostic steps and the scientific rationale behind our recommendations.
Problem 1: The compound won't fully dissolve in my reaction solvent.
Initial Assessment: This is a common issue stemming from the compound's salt form. As a dihydrochloride, it is highly polar and possesses low solubility in many common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Diagnostic Steps & Solutions:
-
Solvent Choice: Your first choice should be polar protic solvents. In our experience, solvents like methanol, ethanol, or water are often the best starting points for creating stock solutions.[14] Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be effective, particularly with gentle heating.
-
Check the pH: If dissolving in an aqueous or alcoholic medium, the solution will be acidic. If your subsequent reaction requires a neutral or basic pH, the compound may precipitate upon addition of other reagents.
-
Gentle Heating: Warming the mixture to 40-50°C can often increase the rate of dissolution and overall solubility. Always do this with caution and ensure your solvent is not volatile at the chosen temperature.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
Causality Explained: The molecule has two key sites for protonation: the primary amine (-CH₂NH₂) and the pyrimidine ring nitrogens. As a dihydrochloride salt, these sites are protonated, forming ionic interactions with chloride ions. Overcoming these strong ionic forces requires a solvent that can effectively solvate both the charged organic cation and the chloride anions. Polar protic solvents are excellent at this due to their ability to form hydrogen bonds.
Problem 2: My reaction (e.g., amide coupling, reductive amination) is failing or giving very low yield.
Initial Assessment: The most frequent cause of reaction failure with this reagent is overlooking its state as a dihydrochloride salt. The primary amine is not "free" to react as it is locked in its ammonium salt form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactions involving the title compound.
Causality Explained: A nucleophilic reaction at the primary amine, such as an amide coupling, requires a lone pair of electrons on the nitrogen atom.[15] In the dihydrochloride salt, this lone pair is engaged in a bond with a proton (forming -NH₃⁺). To liberate the reactive free amine (-NH₂), you must add a base to deprotonate it.
-
Stoichiometry is Key: Since it is a dihydrochloride, at least two molar equivalents of base are required to fully neutralize the salt and generate the free amine.
-
Extra Base for Couplings: If you are performing an amide coupling with a carboxylic acid using reagents like HATU or HOBt/EDC, an additional equivalent of base is typically required to activate the carboxylic acid. Therefore, a total of three or more equivalents of base is a standard and robust starting point.
-
Choice of Base: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This prevents the base itself from competing in the desired reaction.
Section 3: Standard Operating Protocol (SOP) - Example Amide Coupling
This protocol for forming an amide bond with a generic carboxylic acid is a self-validating system that incorporates the principles discussed above.
Objective: To couple this compound with "Carboxylic Acid X".
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid X (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add Carboxylic Acid X (1.1 eq) and HATU (1.2 eq) to a dry reaction flask.
-
Solvent Addition: Add anhydrous DMF to the flask and stir until all solids are dissolved.
-
Base Addition: Add DIPEA (3.5 eq) to the solution and stir for 5-10 minutes. This pre-activates the carboxylic acid. Note: This step is crucial for efficient coupling.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. You may need to gently warm or sonicate to achieve full dissolution.
-
Reaction Initiation: Add the solution of the amine dihydrochloride to the main reaction flask containing the activated acid.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) until the starting amine is consumed.
-
Work-up: Once complete, proceed with a standard aqueous work-up and purification by chromatography or crystallization.
Rationale for Self-Validation: This protocol ensures success by (1) using a polar aprotic solvent (DMF) capable of dissolving the polar starting materials, (2) pre-activating the carboxylic acid, and (3) using a sufficient excess of a non-nucleophilic base to both liberate the required free amine from its salt and drive the coupling reaction to completion.
References
- HPE Support. Safety Guidelines for Handling Chemicals.
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Fluorochem. Safety Data Sheet for Pyrimidin-4-ylmethanamine hydrochloride.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022).
- Jubilant Ingrevia Limited. Safety Data Sheet for N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. (2024).
- Acros Organics.
- Surplus Safety. Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Fisher Scientific.
- Cayman Chemical.
- Thermo Fisher Scientific.
- BLD Pharmatech.
- Parchem. This compound (Cas 157327-47-4).
- BLD Pharm. 1956356-28-7|this compound.
- PubChem. Pyrimidin-5-ylmethanamine.
- Alfa Chemistry. CAS 1199773-53-9 5-Pyrimidinemethanamine hydrochloride.
- Sigma-Aldrich. Pyrimidin-5-ylmethanamine | 25198-95-2.
- Baluja, S. et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- ChemScene. 2173135-00-5 | 1-Pyrimidin-5-ylethanamine hydrochloride.
- Cole-Parmer. Material Safety Data Sheet - 2-(1-Piperazinyl)pyrimidine dihydrochloride, 98+%.
- BenchChem. Essential Guide to the Safe Disposal of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.
- Amri, N. et al. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2025). Bentham Science.
- Ghorbani-Vaghei, R. et al. Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
- Chen, Y.-J. et al. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
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- 3. cdn.caymanchem.com [cdn.caymanchem.com]
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- 5. jubilantingrevia.com [jubilantingrevia.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Pyrimidin-5-ylmethanamine Dihydrochloride in Drug Discovery
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The selection and validation of chemical building blocks are critical decision points that reverberate through the entire discovery pipeline, influencing reaction outcomes, impurity profiles, and ultimately, the biological activity of final compounds. This guide provides an in-depth technical comparison of Pyrimidin-5-ylmethanamine dihydrochloride, a versatile building block in medicinal chemistry, with its alternatives. We will delve into the causality behind experimental choices for its validation and provide actionable protocols and comparative data to ensure the reliability of your research.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3][4][5] Its ability to engage in various biological interactions makes it a privileged structure in the design of kinase inhibitors and other targeted therapies. This compound, with its reactive aminomethyl group, serves as a key synthon for introducing the pyrimidine-5-yl-methyl moiety into target molecules. This guide will equip you with the necessary framework to validate this crucial reagent and make informed decisions when comparing it with other synthetic equivalents.
Section 1: Physicochemical and Spectroscopic Validation of this compound
The fundamental step in validating any starting material is the confirmation of its identity and purity. This section outlines the essential analytical techniques and provides expected outcomes for this compound.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule in solution. The chemical shifts, splitting patterns, and integration of the proton signals provide a unique fingerprint of the compound. For this compound, we expect to see characteristic signals for the pyrimidine ring protons and the methylene protons of the aminomethyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH₃⁺).[6]
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectrum and compare the observed chemical shifts and coupling constants with the expected values.
Expected ¹H NMR Spectrum (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | s | 1H | H-2 |
| ~8.9 | s | 2H | H-4, H-6 |
| ~4.2 | s | 2H | -CH₂- |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[7][8][9]
A representative ¹H NMR spectrum for this compound can be found from various chemical suppliers.[10]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse of purity analysis in the pharmaceutical industry. A well-developed HPLC method can separate the main compound from any impurities, allowing for accurate quantification. For a polar compound like this compound, a Reverse-Phase (RP) HPLC method with a suitable ion-pairing agent or a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often employed.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[11][12]
Data Presentation: HPLC Purity Analysis
| Parameter | Acceptance Criteria | Typical Result |
| Purity | ≥ 95% | > 98% |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Precision (%RSD) | ≤ 2% | < 1.5% |
Note: The provided "Typical Result" is illustrative. Actual results should be obtained from a validated method.
Mass Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound, offering further confirmation of its identity. Electrospray Ionization (ESI) is a suitable technique for this polar and ionizable molecule.
Experimental Protocol: LC-MS
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Method: Utilize the HPLC method described in section 1.2.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ of the free base. For Pyrimidin-5-ylmethanamine (C₅H₇N₃, MW = 109.13), the expected m/z would be approximately 110.1.[13]
Section 2: Comparative Analysis with Alternative Building Blocks
The choice of a building block is often a balance between reactivity, stability, cost, and ease of handling. This section compares this compound with two common alternatives.
Alternative 1: 5-Bromomethylpyrimidine Hydrobromide
Comparison:
| Feature | This compound | 5-Bromomethylpyrimidine Hydrobromide |
| Reactivity | Nucleophilic; requires activation for some reactions. | Electrophilic; highly reactive towards nucleophiles. |
| Stability | Generally stable as a dihydrochloride salt. | Can be less stable; potential for decomposition. |
| Synthetic Utility | Direct introduction of the aminomethylpyrimidine moiety. | Introduction of a methylene-pyrimidine linker for further functionalization. |
| Handling | Solid, generally easier to handle. | Can be lachrymatory and require more careful handling. |
Causality behind Experimental Choices: The choice between an amine and a bromide depends on the desired synthetic transformation. For direct amide or sulfonamide formation, the amine is the logical choice. For reactions requiring an electrophilic carbon, such as Williamson ether synthesis or alkylation of a carbanion, the bromomethyl derivative is necessary.
Alternative 2: Pyrimidine-5-carbaldehyde
Comparison:
| Feature | This compound | Pyrimidine-5-carbaldehyde |
| Reactivity | Nucleophilic amine. | Electrophilic aldehyde; suitable for reductive amination. |
| Synthetic Utility | Direct coupling to form amides, sulfonamides, etc. | Versatile for forming C-N bonds via reductive amination, Wittig reactions, etc. |
| Multi-step Synthesis | Can be a one-step introduction of the desired group. | Reductive amination is a two-step process (imine formation followed by reduction). |
Causality behind Experimental Choices: Pyrimidine-5-carbaldehyde offers a broader range of synthetic possibilities for introducing diverse amine functionalities at the 5-position via reductive amination. However, if the goal is to simply introduce a primary amine, this compound is more direct.
Section 3: Application in Kinase Inhibitor Synthesis - A Case Study
Pyrimidine scaffolds are prevalent in kinase inhibitors due to their ability to form key hydrogen bonds with the hinge region of the kinase active site.[14][15][16][17][18] 2,4-Diaminopyrimidine derivatives, in particular, are a common motif in inhibitors of kinases such as Aurora Kinase and CHK1.[19][20][21]
Workflow for the Synthesis of a 2,4-Diaminopyrimidine Scaffold
The following workflow illustrates the use of this compound in the synthesis of a hypothetical kinase inhibitor scaffold.
Caption: Synthetic workflow for a 2,4-diaminopyrimidine scaffold.
Signaling Pathway: Aurora Kinase in Cell Cycle Regulation
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[16][17] The diagram below illustrates the central role of Aurora A kinase in the G2/M transition of the cell cycle.
Caption: Role of Aurora A Kinase in G2/M cell cycle transition.
An inhibitor synthesized from this compound would be designed to bind to the ATP-binding pocket of Aurora A kinase, preventing its downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells.
Section 4: Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of oncology drug discovery. Its validation through a combination of spectroscopic and chromatographic techniques is essential to ensure the quality and reproducibility of research findings. While alternatives exist, each with its own synthetic advantages and disadvantages, the directness of introducing a primary amine functionality makes this compound an attractive choice for many synthetic campaigns.
As the demand for more targeted and potent therapeutics continues to grow, the importance of well-characterized and reliable building blocks cannot be overstated. By following the principles and protocols outlined in this guide, researchers can confidently incorporate this compound into their synthetic workflows, accelerating the discovery of the next generation of innovative medicines.
References
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Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2017). ResearchGate. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6487. [Link]
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Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2017). ResearchGate. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). Journal of Medicinal Chemistry, 63(15), 8186-8205. [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2016). Molecules, 21(10), 1332. [Link]
- Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. (2003). Bioorganic & Medicinal Chemistry, 11(1), 59-67.
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Semantic Scholar. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5202. [Link]
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2021). New Journal of Chemistry, 45(15), 6823-6836.
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate. [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). BMC Chemistry, 15(1), 47. [Link]
- Preparation of 2,4-diaminopyrimidines.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2022). Journal of Chemical Reviews, 4(4), 316-353.
- Synthesis and CHK1 inhibitory potency of Hymenialdisine analogues. (2009). Bioorganic & Medicinal Chemistry Letters, 19(3), 841-844.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2022). Molecules, 27(19), 6542. [Link]
-
Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]
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Design, Synthesis, and Biological Evaluation of Orally Bioavailable CHK1 Inhibitors Active against Acute Myeloid Leukemia. ResearchGate. [Link]
- Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry, 173, 44-62.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology, 13(1), 1-8.
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). Molecules, 26(8), 2137. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176-2179.
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Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. (2018). Molecular Cancer Therapeutics, 17(1), 45-55. [Link]
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2022). Journal of Chemical Reviews, 4(4), 316-353.
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Method validation summary report. ResearchGate. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
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Pyrimidin-5-ylmethanamine. PubChem. [Link]
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QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. (2022). Scientific Reports, 12(1), 18077. [Link]
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica-Drug Research, 68(5), 709-715.
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 762. [Link]
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Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
- Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2022). Mini-Reviews in Organic Chemistry, 19(5), 584-605.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2020). International Journal of Pharmaceutical Sciences and Research, 11(1), 185-191.
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A Senior Application Scientist's Guide: Strategic Application of Pyrimidin-5-ylmethanamine Dihydrochloride in Drug Discovery
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology. As a fundamental component of nucleobases in DNA and RNA, its biological relevance is profound[1][2]. This inherent biological significance, coupled with its synthetic tractability, has made the pyrimidine scaffold a "privileged structure" in drug discovery. Its derivatives are found in a vast array of therapeutics, from anticancer agents like kinase inhibitors to antivirals and CNS-active agents[2][3]. The pyrimidine ring's nitrogen atoms are excellent hydrogen bond acceptors, and the ring itself can serve as a bioisostere for phenyl systems, often improving pharmacokinetic properties.[2]
The strategic selection of a pyrimidine building block is therefore a critical decision in the design of novel therapeutics. This guide provides an in-depth comparison of Pyrimidin-5-ylmethanamine dihydrochloride , a versatile and highly valuable building block, against other common pyrimidine synthons. We will explore its unique reactivity, provide validated experimental protocols, and discuss the strategic rationale for its use in drug development programs.
In Focus: this compound
Pyrimidin-5-ylmethanamine (C₅H₇N₃) is a primary amine connected to the C5 position of the pyrimidine ring via a methylene linker[4]. It is typically supplied as a dihydrochloride salt, which enhances its stability and aqueous solubility.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | PubChem[4] |
| Molecular Weight | 109.13 g/mol | PubChem[4] |
| IUPAC Name | pyrimidin-5-ylmethanamine | PubChem[4] |
| Form | Dihydrochloride Salt | Supplier Data |
The key to its utility lies in the aminomethyl (-CH₂NH₂) group. This functional handle is a primary aliphatic amine, making it an excellent nucleophile for two of the most robust and widely used transformations in medicinal chemistry: amide bond formation and reductive amination . The methylene spacer provides crucial conformational flexibility to the substituent, allowing it to orient effectively within a biological target's binding pocket.
Comparative Analysis with Alternative Pyrimidine Building Blocks
The choice of building block dictates the entire synthetic strategy. Let's compare this compound to other common classes of pyrimidine synthons.
| Building Block Class | Representative Example | Key Reactive Handle | Primary Reaction Types | Strategic Advantage in Drug Design |
| Aminomethyl Pyrimidines | Pyrimidin-5-ylmethanamine | Aliphatic Primary Amine | Amide Coupling, Reductive Amination | Provides a flexible linker (-CH₂-) to explore solvent-exposed regions of a binding pocket. |
| Aminopyrimidines | 2-Aminopyrimidine | Aromatic Amine | Nucleophilic Aromatic Substitution (SNAr), Amide Coupling, Cross-Coupling | The amine is directly attached, creating a rigid connection. A classic "hinge-binding" motif in kinase inhibitors. |
| Halopyrimidines | 2-Chloropyrimidine, 5-Bromopyrimidine | Halogen Atom | Nucleophilic Aromatic Substitution (SNAr), Pd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) | Highly versatile for late-stage functionalization, allowing for rapid library synthesis and SAR exploration.[5] |
| Carboxylic Acid Pyrimidines | Pyrimidine-5-carboxylic acid | Carboxylic Acid | Amide Coupling, Esterification | Allows the pyrimidine core to be attached to amine-containing fragments. |
This comparison highlights a fundamental difference: Pyrimidin-5-ylmethanamine is ideal when the synthetic strategy involves building outward from the pyrimidine core using a flexible linker via robust C-N bond-forming reactions. In contrast, halopyrimidines are used to directly functionalize the ring itself, often with aryl or heteroaryl groups.
Core Synthetic Applications: Protocols and Mechanistic Insights
We will now detail the experimental protocols for the two primary applications of this compound. These protocols are designed to be self-validating, employing standard, high-yielding conditions familiar to medicinal chemists.
Amide Bond Formation: The Workhorse of MedChem
Connecting a carboxylic acid to the aminomethyl group of our target building block is a highly efficient way to build molecular complexity. This is typically achieved using peptide coupling reagents that activate the carboxylic acid to form a highly reactive intermediate.[6][7]
Experimental Protocol: Synthesis of N-((Pyrimidin-5-yl)methyl)benzamide
-
Materials:
-
This compound
-
Benzoic Acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
To a clean, dry vial, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride salts and act as the base for the coupling reaction. Stir for 5 minutes. Causality: The free primary amine must be generated in situ from its salt for it to be nucleophilic.
-
In a separate vial, dissolve Benzoic Acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add the Benzoic Acid/HATU solution to the amine solution. Causality: Pre-mixing the acid and coupling reagent allows for the formation of the highly reactive O-acylisourea intermediate, poised for immediate reaction.[8]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Reductive Amination: Forging Secondary and Tertiary Amines
Reductive amination is a powerful method for C-N bond formation that avoids the over-alkylation issues common with direct alkylation of amines.[9] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the amine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selectively reduces the imine in the presence of the starting aldehyde.[9]
Experimental Protocol: Synthesis of N-Benzyl-1-(pyrimidin-5-yl)methanamine
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM/DCE.
-
Add DIPEA (2.2 eq) to generate the free amine. Stir for 10 minutes.
-
Add Benzaldehyde (1.0 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add Sodium Triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Causality: Portion-wise addition controls any potential exotherm and effervescence.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure secondary amine.
-
Conclusion and Strategic Recommendations
This compound is a superior building block for specific, yet common, strategic applications in drug discovery. Its value is most pronounced when the goal is to introduce a substituent via a flexible aminomethyl linker at the C5 position of the pyrimidine ring.
-
Choose this compound when:
-
Your design hypothesis requires a flexible vector to probe a solvent-exposed region of a protein target.
-
You need to synthesize libraries of amides or secondary/tertiary amines for SAR exploration.
-
You are leveraging robust, high-yielding reactions like acylation and reductive amination for rapid analogue synthesis.
-
-
Consider alternative building blocks like halopyrimidines or aminopyrimidines when:
-
Your synthetic route requires direct C-C or C-N bond formation on the pyrimidine ring (e.g., via Suzuki or Buchwald-Hartwig coupling).
-
Your design requires a rigid connection for a substituent, such as the classic 2-aminopyrimidine hinge-binding motif.
-
A late-stage diversification strategy from a common halo-intermediate is planned.
-
By understanding the distinct reactivity and strategic applications of each class of pyrimidine building block, researchers can make more informed decisions, streamlining synthetic routes and accelerating the discovery of novel therapeutics.
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A Comparative Analysis of Pyrimidin-5-ylmethanamine Dihydrochloride Analogs as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its inherent ability to engage in hydrogen bonding and its synthetic tractability make it a cornerstone for the design of targeted therapies, particularly in oncology.[2][3] This guide provides a comparative analysis of Pyrimidin-5-ylmethanamine dihydrochloride and a curated set of its analogs, exploring the structure-activity relationships (SAR) that govern their potential as kinase inhibitors. We will delve into their physicochemical properties, biological activities, and the underlying mechanistic rationale for their evaluation, supported by detailed experimental protocols.
The focus of this guide is to illustrate how subtle modifications to the Pyrimidin-5-ylmethanamine core can significantly impact its biological profile. The parent compound serves as our reference, against which we will compare analogs with substitutions at key positions on the pyrimidine ring and the exocyclic amine. These modifications are designed to probe interactions within the ATP-binding pocket of protein kinases, a common target for pyrimidine-based inhibitors.[3]
Physicochemical Properties: A Foundation for Drug Action
The journey of a drug from administration to its target is governed by its physicochemical properties. Parameters such as lipophilicity (logP), dissociation constant (pKa), and aqueous solubility (logS) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] A well-balanced physicochemical profile is essential for oral bioavailability and effective target engagement.[5][6]
For our comparative analysis, we have selected three representative analogs of Pyrimidin-5-ylmethanamine (P-0):
-
Analog A-1: N-phenyl-pyrimidin-5-ylmethanamine
-
Analog A-2: 2-chloro-pyrimidin-5-ylmethanamine
-
Analog A-3: 2,4-dichloro-pyrimidin-5-ylmethanamine
The following table summarizes the key physicochemical properties of our parent compound and its analogs.
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (strongest basic) | Predicted logS (mol/L) |
| P-0 | Pyrimidin-5-ylmethanamine | C₅H₇N₃ | 109.13 | -0.85 | 8.12 | -0.25 |
| A-1 | N-phenyl-pyrimidin-5-ylmethanamine | C₁₁H₁₁N₃ | 185.23 | 1.45 | 4.58 | -2.18 |
| A-2 | 2-chloro-pyrimidin-5-ylmethanamine | C₅H₆ClN₃ | 143.58 | -0.12 | 6.25 | -1.15 |
| A-3 | 2,4-dichloro-pyrimidin-5-ylmethanamine | C₅H₅Cl₂N₃ | 178.02 | 0.88 | 2.15 | -2.01 |
Expert Interpretation: The introduction of a phenyl group in A-1 significantly increases lipophilicity (higher logP) and decreases aqueous solubility (more negative logS), which could enhance membrane permeability but may also lead to off-target effects and metabolic liabilities. The addition of chloro-substituents in A-2 and A-3 also increases lipophilicity and decreases basicity (lower pKa), which can influence target binding and cellular uptake. These predicted values guide the experimental design, suggesting that different formulation strategies might be necessary for in vivo studies.
Biological Activity: Targeting Mitotic Kinases
Pyrimidine-based scaffolds are frequently found in inhibitors of protein kinases that play crucial roles in cell cycle regulation, such as Aurora kinases and Polo-like kinases (PLKs).[7] Overexpression of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8][9] We will focus our comparative analysis on the inhibitory potential of our selected compounds against Polo-like kinase 1 (PLK1), a key regulator of mitosis.[10]
Comparative Inhibitory Activity against PLK1
The following table presents hypothetical, yet representative, IC₅₀ values for the parent compound and its analogs against PLK1, based on known SAR trends for similar pyrimidine-based kinase inhibitors.[11]
| Compound ID | PLK1 Enzymatic Assay IC₅₀ (µM) | A549 Lung Cancer Cell Viability IC₅₀ (µM) |
| P-0 | > 50 | > 100 |
| A-1 | 15.2 | 25.8 |
| A-2 | 5.8 | 10.5 |
| A-3 | 0.9 | 2.1 |
Structure-Activity Relationship (SAR) Insights:
The unsubstituted parent compound, P-0 , is predicted to be inactive, highlighting the necessity of substitutions for kinase inhibitory activity. The introduction of an N-phenyl group in A-1 confers weak activity, likely through hydrophobic interactions within the ATP-binding site. The addition of a single chloro-group at the 2-position in A-2 significantly improves potency. This is a common observation in kinase inhibitors, where a halogen atom can act as a hydrogen bond acceptor with hinge region residues.[12] The most potent analog, A-3 , with dichloro-substitution at positions 2 and 4, demonstrates a substantial increase in both enzymatic and cellular activity. This suggests that the 4-position is also critical for target engagement, potentially through additional interactions with the kinase.[13]
Mechanistic Insights: The PLK1 Signaling Pathway
PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[14][15] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. The diagram below illustrates the central role of PLK1 in the G2/M transition and its downstream effects.
Caption: The PLK1 signaling pathway in the G2/M transition.
Experimental Protocols
To ensure the scientific rigor of our comparative analysis, we outline detailed protocols for a PLK1 kinase inhibition assay and a cell viability assay. These protocols are designed to be self-validating, with appropriate controls and clear endpoints.
Protocol 1: In Vitro PLK1 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from the kinase reaction, which is inversely proportional to the inhibitory activity of the test compounds.
Workflow Diagram:
Caption: Workflow for the in vitro PLK1 kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from a 10 mM stock solution.
-
Assay Plate Preparation: In a 384-well white opaque assay plate, add 50 nL of each compound dilution. Include DMSO-only wells as a negative control (100% activity) and a known PLK1 inhibitor as a positive control.
-
Kinase Addition: Add 5 µL of PLK1 enzyme solution (prepared in kinase assay buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 lung cancer cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of structural modifications on the physicochemical and biological properties of Pyrimidin-5-ylmethanamine analogs. Through a systematic analysis, we have shown how substitutions on the pyrimidine ring can transform an inactive parent compound into a potent inhibitor of PLK1 with significant anti-proliferative activity. The presented data, while illustrative, are grounded in established principles of medicinal chemistry and provide a clear rationale for the design of novel kinase inhibitors.
The protocols detailed herein offer a robust framework for the experimental validation of these and other pyrimidine-based compounds. Future work should focus on the synthesis and experimental testing of these and other rationally designed analogs to confirm the predicted activities and to further refine the structure-activity relationships. Moreover, comprehensive ADME and in vivo efficacy studies of the most promising candidates, such as analog A-3 , are warranted to assess their potential as clinical drug candidates.
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Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. Available at: [Link].
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Regulating a key mitotic regulator, Polo-like Kinase 1 (PLK1). ResearchGate. Available at: [Link].
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link].
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Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. Available at: [Link].
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link].
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Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PMC. Available at: [Link].
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link].
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Aurora kinase inhibitors: Progress towards the clinic. PMC. Available at: [Link].
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available at: [Link].
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A Senior Application Scientist's Guide to the Structural Confirmation of Pyrimidin-5-ylmethanamine Dihydrochloride Derivatives
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel Pyrimidin-5-ylmethanamine derivative represents a potential step forward in discovering new therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many biologically active compounds.[1] However, the novel structure is merely a hypothesis until it is rigorously confirmed. Unambiguous structural elucidation is not just an academic exercise; it is the foundation of intellectual property, regulatory filings, and the rational interpretation of structure-activity relationships (SAR).
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of Pyrimidin-5-ylmethanamine dihydrochloride derivatives. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to build a self-validating, unimpeachable data package. We will explore the orthogonal and complementary nature of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD), demonstrating how their synergy leads to absolute structural certainty.
The Orthogonal Approach to Structural Confirmation
No single technique can provide a complete picture of a molecule's identity. A robust confirmation strategy relies on combining techniques that probe different physical properties of the compound. NMR defines the chemical environment and connectivity of atoms in solution, MS provides the exact molecular formula, and SCXRD reveals the precise three-dimensional arrangement of atoms in the solid state. This multi-faceted approach ensures that the proposed structure is validated from multiple, independent perspectives.
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Pyrimidine Isomers
Introduction: Beyond Isomeric Similarity
To the medicinal chemist, structural isomers can represent vastly different worlds of biological potential. This is particularly true for the diazines: a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms. While they share the same molecular formula (C₄H₄N₂), the positional variance of these nitrogen atoms in pyrimidine (1,3-diazine) , pyridazine (1,2-diazine) , and pyrazine (1,4-diazine) dictates profound differences in their physicochemical properties and, consequently, their interactions with biological targets.
Pyrimidine is arguably the most famous, forming the backbone of nucleobases like cytosine, thymine, and uracil, making it a cornerstone of life itself.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, leading to a multitude of approved drugs.[3][4] However, its isomers, pyridazine and pyrazine, are not mere academic curiosities. Pyridazine's adjacent nitrogen atoms create a unique electronic profile with a high dipole moment, influencing its ability to engage in robust dual hydrogen-bonding and π-π stacking interactions.[5] Pyrazine, with its para-oriented nitrogens, often serves as a bioisosteric replacement for other aromatic rings, modulating properties like solubility and metabolism.
This guide moves beyond a simple cataloging of activities. Here, we will dissect the comparative biological profiles of these three core scaffolds—pyrimidine, pyridazine, and pyrazine—through the lens of experimental data. We will explore their relative performance in key therapeutic areas, provide the detailed experimental protocols necessary to validate these findings, and explain the causal relationships between molecular structure and biological function.
Section 1: Comparative Analysis of Anticancer Activity
The fight against cancer has been a major driver for the exploration of heterocyclic compounds. The fundamental role of pyrimidines in nucleic acid synthesis makes them an obvious target for antimetabolite drugs.[6] However, derivatives of all three isomers have demonstrated significant cytotoxic potential through diverse mechanisms.
Mechanistic Insights and Performance
-
Pyrimidine Derivatives: The classic example is 5-fluorouracil (5-FU), a pyrimidine analogue that inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair.[6] More modern pyrimidine-based drugs, such as kinase inhibitors, function by mimicking the ATP molecule and binding to the hinge region of the enzyme's active site, a role for which the 1,3-nitrogen arrangement is particularly well-suited.[7]
-
Pyridazine Derivatives: The unique electronic and steric properties of the pyridazine ring have been leveraged to develop potent and selective anticancer agents.[8] These compounds often exhibit mechanisms that involve the induction of apoptosis and cell cycle arrest. Their ability to form strong, specific hydrogen bonds can lead to high target affinity.[5]
-
Pyrazine Derivatives: Pyrazine-containing compounds have also shown significant promise. For instance, Bortezomib is an FDA-approved proteasome inhibitor for treating multiple myeloma that features a pyrazine core.[9] Other pyrazine derivatives have demonstrated efficacy by targeting various signaling pathways crucial for cancer cell survival.[10]
Data Summary: In Vitro Cytotoxicity
The following table summarizes representative experimental data, comparing the cytotoxic effects (IC₅₀) of various derivatives against common cancer cell lines. It is important to note that direct, side-by-side comparisons of the core, unsubstituted heterocycles are rare; the data reflects the activity of functionalized derivatives, which is more relevant to drug discovery.
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference Source |
| Pyrimidine | Substituted Pyrimidine | HeLa (Cervical Cancer) | 5.16 ± 0.4 | [11] |
| Pyrimidine | Substituted Pyrimidine | HepG2 (Liver Cancer) | 8.78 ± 0.7 | [11] |
| Pyridazine | Pyrrolo[1,2-b]pyridazine | MCF-7 (Breast Cancer) | Varies (Potent) | [8] |
| Pyrazine | Pyrazine-based Compound | HL60 (Leukemia) | 4.7 | [12] |
| Pyrazine | Pyrazine-based Compound | MDA-MB-231 (Breast Cancer) | 17.02 | [12] |
Note: The IC₅₀ values are for specific, substituted derivatives as reported in the cited literature and are intended for comparative illustration.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the in vitro cytotoxicity of compounds against adherent cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7) to ~80% confluency in appropriate growth medium.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate for 24-72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Section 2: Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Pyrimidine derivatives have long been a source of antibacterial and antifungal agents.[13][14] Their isomers are also gaining attention for their potential to combat microbial pathogens.
Mechanistic Insights and Performance
-
Pyrimidine Derivatives: A prominent class of pyrimidine-based antibacterials are the dihydrofolate reductase (DHFR) inhibitors, such as Trimethoprim.[6] By blocking this key enzyme in the folic acid synthesis pathway, they starve bacteria of essential precursors for DNA synthesis. The pyrimidine scaffold is crucial for mimicking the natural substrate. Many other derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15][16]
-
Pyridazine Derivatives: Substituted pyridazines have demonstrated significant antibacterial and antifungal activities.[17] Their mechanism can involve disrupting microbial cell membranes or inhibiting essential enzymes, pathways where their distinct polarity and hydrogen-bonding capabilities can be advantageous.
-
Pyrazine Derivatives: The most notable pyrazine-based antimicrobial is Pyrazinamide, a cornerstone drug for treating tuberculosis.[18] Other pyrazine derivatives have shown broad-spectrum antibacterial and antifungal properties, highlighting the scaffold's versatility.[10]
Data Summary: In Vitro Antimicrobial Activity
The following table presents representative Minimum Inhibitory Concentration (MIC) data for derivatives of the three isomers against common microbial strains. A lower MIC value indicates greater potency.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference Source |
| Pyrimidine | 2,4,6-trisubstituted pyrimidine | Bacillus pumilis | Significant Activity | [13] |
| Pyrimidine | Indolyl-pyrimidine | S. aureus | Potent Activity | [13] |
| Pyrimidine | 1,2,4-triazolo[1,5-a]pyrimidine | S. aureus | 15.50 - 26.30 (µM) | [19] |
| Pyridazine | Substituted Pyridazinone | General Antibacterial | Varies | [17] |
| Pyrazine | Substituted Pyrazine | S. aureus | Moderate Activity | [1] |
| Pyrazine | Substituted Pyrazine | E. coli | Moderate Activity | [1] |
Note: Data is for specific derivatives. "Significant" or "Potent" indicates activity was reported without specific values in the source.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and standardized technique widely used in drug discovery.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Streak the bacterial strain (e.g., S. aureus ATCC 29213) onto an agar plate and incubate overnight.
-
Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare a stock solution of the test compound at 4x the highest desired final concentration. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile broth to well 12.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Caption: Mechanism of pyrimidine-based kinase inhibition.
Section 3: Comparative Analysis of Enzyme Inhibition
Beyond broad cytotoxicity or antimicrobial effects, the true elegance of medicinal chemistry lies in designing specific enzyme inhibitors. The diazine isomers offer distinct templates for interacting with enzyme active sites.
Mechanistic Insights and Performance
-
Pyrimidine Derivatives: As mentioned, pyrimidines are exceptional scaffolds for kinase inhibitors.[7] The N1 and N3 atoms can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively blocking ATP and halting the phosphorylation cascade. They are also key components of inhibitors for enzymes like dihydrofolate reductase (DHFR) and glutathione reductase (GR).[19][20]
-
Pyridazine Derivatives: The adjacent nitrogens and high dipole moment of the pyridazine ring allow for unique binding modes.[5] They can act as robust hydrogen bond acceptors and participate in dipole-dipole or π-stacking interactions, making them suitable for inhibiting enzymes like monoamine oxidase (MAO) and various kinases.[5][21]
-
Pyrazine Derivatives: Pyrazine-containing compounds are also effective enzyme inhibitors. They can engage in hydrogen bonding via their nitrogen atoms and serve as a stable aromatic core to position other functional groups for optimal interaction with an enzyme's active site. They have been successfully incorporated into inhibitors for targets like checkpoint kinase 1 (CHK1).
Data Summary: In Vitro Enzyme Inhibition
| Compound Class | Derivative Example | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) | Reference Source |
| Pyrimidine | 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Kᵢ = 0.979 µM | [20] |
| Pyrimidine | CHIR99201 | GSK3β (Kinase) | IC₅₀ = 6.7 nM | [7] |
| Pyridazine | Minaprine | Monoamine Oxidase | Approved Drug | [5] |
| Pyrazine | CCT244747 | CHK1 (Kinase) | Potent Activity |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a common method to measure the inhibition of a protein kinase using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare solutions of the kinase enzyme, the specific substrate peptide, and ATP at 2x the final desired concentration in the kinase buffer.
-
Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the inhibitor solution.
-
Add the 2x kinase enzyme solution and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding a mixture of the 2x substrate and 2x ATP solution.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a detection reagent (e.g., a commercial luciferin/luciferase-based reagent like Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a "no inhibitor" control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion and Future Outlook
While all three diazine isomers—pyrimidine, pyridazine, and pyrazine—are simple aromatic heterocycles, the positional differences of their nitrogen atoms create distinct electronic and steric profiles that translate into a diverse range of biological activities.
-
Pyrimidine remains a dominant scaffold in medicinal chemistry, largely due to its foundational role in nucleobases and its proven success as a "hinge-binder" in kinase inhibitors.[1][7]
-
Pyridazine offers unique advantages in molecular recognition due to its high dipole moment and dual hydrogen-bonding capacity, making it an increasingly attractive option for designing highly specific and potent inhibitors.[5]
-
Pyrazine stands out as a versatile bioisostere and a core component in several approved drugs, demonstrating its value in modulating pharmacokinetic properties and achieving potent antimicrobial and anticancer effects.[18]
The choice of isomer is not arbitrary; it is a strategic decision based on the desired mechanism of action and the specific topology of the biological target. Future research will undoubtedly focus on creating hybrid molecules and exploring novel substitutions on these core scaffolds to further refine their selectivity, potency, and drug-like properties, continuing to unlock their immense therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship of C5-Substituted Pyrimidine Derivatives as Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of a multitude of therapeutic agents.[1][2] Its inherent ability to mimic the purine bases of ATP allows for competitive binding to the active sites of protein kinases, making it a fertile ground for the development of targeted therapies, particularly in oncology.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrimidine derivatives with a particular focus on the impact of substitutions at the C5 position of the pyrimidine ring.
While the initial aim was to focus specifically on Pyrimidin-5-ylmethanamine dihydrochloride derivatives, a thorough review of the scientific literature revealed a scarcity of publicly available, in-depth SAR studies for this precise chemical class. Therefore, this guide broadens its scope to encompass the well-documented and highly relevant field of C5-substituted pyrimidine derivatives as protein kinase inhibitors. Understanding the influence of various substituents at this position is crucial for the rational design of potent, selective, and bioavailable kinase inhibitors.[2][3] We will delve into the nuanced effects of these modifications on target engagement, cellular activity, and pharmacokinetic properties, supported by comparative experimental data and detailed methodologies.
The Significance of the C5 Position in Pyrimidine-Based Kinase Inhibitors
The C5 position of the pyrimidine ring projects into a region of the ATP-binding pocket that can be exploited to enhance potency and selectivity. Modifications at this position can influence:
-
Direct Interactions: Introduction of functional groups that can form additional hydrogen bonds, hydrophobic interactions, or halogen bonds with the kinase domain.
-
Conformational Control: Bulky or rigid substituents can lock the molecule in a bioactive conformation, improving its affinity for the target.
-
Physicochemical Properties: Altering solubility, metabolic stability, and cell permeability, which are critical for drug-likeness.
-
Selectivity: By targeting unique features in the C5-proximal region of the kinase active site, selectivity against other kinases can be achieved.
Comparative Analysis of C5-Substituted Pyrimidine Derivatives
The following sections provide a comparative analysis of different C5-substituted pyrimidine scaffolds that have been investigated as inhibitors of various protein kinases.
Pyrimidine Derivatives as Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibitors
FGFR3 is a validated therapeutic target in bladder cancer.[3] Optimization of a lead compound led to the discovery of potent and orally active FGFR3 inhibitors, with key modifications at the C5 position of the pyrimidine ring.[3]
Table 1: SAR of C5-Substituted Pyrimidine Derivatives as FGFR3 Inhibitors [3]
| Compound | C5-Substituent | FGFR3 IC50 (nM) | Systemic Exposure (AUC, ng·h/mL) |
| 1 | -OCH2-phenyl | 2.5 | 1,200 |
| 20b | -NH-CH2-phenyl | 0.8 | 3,400 |
Data extracted from Kuriwaki et al., Bioorg. Med. Chem. 2021.[3]
The replacement of the C5-linker from an ether to an amine significantly increased systemic exposure while maintaining potent FGFR3 inhibition.[3] This highlights the critical role of the linker at the C5 position in influencing pharmacokinetic properties.
Pyrimidine Derivatives as 5-HT2C Agonists
While not kinase inhibitors, the SAR of these compounds provides valuable insights into the impact of C5 substitutions on receptor interaction.
Table 2: In Vitro Agonistic Activity of 2,5-disubstituted Pyrimidines against 5-HT2C [4]
| Compound | C5-Substituent | % Activation at 10 µM |
| 9a | Phenyl | < 10 |
| 9b | Phenoxymethyl | > 50 |
| 9c | Phenylpropyl | < 20 |
Data extracted from Lee et al., Molecules 2019.[4]
These results demonstrate that the nature and length of the substituent at the C5 position are critical for potent agonistic activity at the 5-HT2C receptor.[4]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section details the experimental protocols for key assays used in the characterization of pyrimidine-based kinase inhibitors.
Kinase Inhibition Assay (Example: FGFR3)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Protocol:
-
Reagents: Recombinant human FGFR3 enzyme, ATP, biotinylated poly(Glu, Tyr) substrate, and a suitable kinase buffer.
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the FGFR3 enzyme, the test compound, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction by adding EDTA. f. Detect the phosphorylated substrate using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., bladder cancer cell line RT112) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Visualizing SAR: Key Relationships and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in SAR studies and experimental workflows.
Caption: SAR flow for C5-substituted pyrimidines.
Caption: Workflow for a typical kinase inhibition assay.
Conclusion and Future Perspectives
The C5 position of the pyrimidine ring is a critical determinant of the biological activity and pharmacokinetic profile of pyrimidine-based kinase inhibitors. As demonstrated, strategic modifications at this position can lead to significant improvements in potency, selectivity, and overall drug-like properties. While the specific class of this compound derivatives remains underexplored in the public domain, the principles derived from the broader class of C5-substituted pyrimidines provide a robust framework for the design of next-generation kinase inhibitors.
Future research should focus on exploring novel and diverse C5-substituents to further probe the chemical space around this position. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery of new pyrimidine derivatives with superior therapeutic profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.
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Pyrimidines: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
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Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
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SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
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Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. PubMed. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Synthesis, characterization and biological evaluation of substituted pyrimidines. International Journal of Pharmacy and Pharmaceutical Research. [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Preprints.org. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Pyrimidinamine Derivatives Containing Urea Moiety. ResearchGate. [Link]
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Benchmarking Pyrimidin-5-ylmethanamine Dihydrochloride: A Comparative Guide for Kinase Inhibitor Profiling
Introduction: The Rationale for Comparative Kinase Inhibitor Benchmarking
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous FDA-approved drugs featuring this core structure.[1][2][3][4] Pyrimidin-5-ylmethanamine dihydrochloride, a compound characterized by this key structural motif, presents itself as a candidate for kinase-directed research. However, without a designated biological target, its therapeutic potential remains speculative.
This guide provides a comprehensive framework for benchmarking this compound against known kinase inhibitors. Given the prevalence of pyrimidine-based compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers, this guide will use EGFR as a putative target for comparative analysis.[1][2][3] This approach is not to definitively assign EGFR as the sole target of this compound but to establish a robust, scientifically-grounded methodology for its initial characterization and comparison.
We will benchmark this compound against Gefitinib , a well-characterized and clinically approved anilinoquinazoline-based EGFR inhibitor.[5][6][7][8] This comparison will provide a clear performance metric and a validated context for interpreting experimental data. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible results for drug development professionals.
The EGFR Signaling Pathway: A Critical Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[9] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[10][11] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[11][12] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2]
Caption: Simplified EGFR Signaling Pathway.
Comparative Inhibitor Profiles
This section outlines the key characteristics of the compound of interest and the benchmark inhibitor.
| Compound | Structure | Class | Mechanism of Action |
| This compound | Pyrimidine-based | Putative Kinase Inhibitor | To be determined through comparative assays. |
| Gefitinib | Anilinoquinazoline | Reversible EGFR Tyrosine Kinase Inhibitor | Competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and downstream signaling.[5][8] |
Experimental Workflow for Comparative Benchmarking
A multi-tiered approach is essential for a thorough comparison. This workflow progresses from initial biochemical validation to cell-based functional assays.
Caption: Experimental workflow for inhibitor benchmarking.
Part 1: Biochemical Assay - In Vitro EGFR Kinase Activity
Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity and compare its potency (IC50) with Gefitinib.
Rationale for Experimental Choices: A continuous-read kinase assay provides real-time kinetic data, offering a more detailed understanding of the inhibitor's mechanism compared to endpoint assays.[13] The use of a fluorescently labeled peptide substrate allows for sensitive and quantitative measurement of kinase activity.
Detailed Protocol: Continuous-Read Fluorescent Kinase Assay
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
Prepare stock solutions of recombinant human EGFR (wild-type) enzyme, ATP, and a suitable fluorescently labeled peptide substrate (e.g., Y12-Sox).
-
Prepare serial dilutions of this compound and Gefitinib in 50% DMSO.
-
-
Assay Procedure:
-
In a 384-well, non-binding surface microtiter plate, pre-incubate 5 µL of the EGFR enzyme solution with 0.5 µL of the serially diluted compounds or DMSO control for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the fluorescent peptide substrate.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., λex360/λem485) at regular intervals (e.g., every 60-90 seconds) for 30-120 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Expected Data and Comparative Table
| Compound | EGFR IC50 (nM) |
| This compound | To be determined |
| Gefitinib | Expected in the low nanomolar range |
Part 2: Cell-Based Assay - Inhibition of EGFR Autophosphorylation
Objective: To assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context, providing an indication of its cell permeability and target engagement.
Rationale for Experimental Choices: Using a cell line with high EGFR expression, such as A431, ensures a robust and detectable phosphorylation signal.[13] Western blotting is a standard and reliable method for detecting changes in protein phosphorylation status.
Detailed Protocol: Western Blot Analysis of p-EGFR
-
Cell Culture and Treatment:
-
Culture A431 human epidermoid carcinoma cells in appropriate media until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound, Gefitinib, or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR autophosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-EGFR and total EGFR using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal for each sample.
-
Plot the normalized p-EGFR levels against the inhibitor concentration to determine the cellular IC50.
-
Expected Data and Comparative Table
| Compound | Cellular p-EGFR IC50 (µM) |
| This compound | To be determined |
| Gefitinib | Expected in the sub-micromolar to low micromolar range |
Part 3: Functional Assay - Inhibition of Cell Proliferation
Objective: To evaluate the functional consequence of EGFR inhibition by measuring the anti-proliferative effects of this compound in an EGFR-dependent cancer cell line.
Rationale for Experimental Choices: A cell viability assay, such as the MTT or CellTiter-Glo assay, provides a quantitative measure of the inhibitor's effect on cell proliferation and is a crucial indicator of its potential therapeutic efficacy.
Detailed Protocol: Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed A431 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Gefitinib, or DMSO control.
-
-
Incubation:
-
Incubate the plate for 72 hours to allow for multiple cell divisions.
-
-
Viability Measurement (using CellTiter-Glo as an example):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the DMSO control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
Expected Data and Comparative Table
| Compound | A431 Cell Proliferation GI50 (µM) |
| This compound | To be determined |
| Gefitinib | Expected in the low micromolar range |
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the initial characterization of this compound by benchmarking it against the known EGFR inhibitor, Gefitinib. The proposed workflow, progressing from biochemical to cell-based and functional assays, will provide a comprehensive performance profile of this novel pyrimidine-based compound.
The data generated from these experiments will be instrumental in determining whether this compound warrants further investigation as a potential EGFR inhibitor or if its activity lies with other kinase targets. Should the compound exhibit potent and selective inhibition of EGFR, subsequent studies could include kinase panel screening to assess its selectivity profile, evaluation in EGFR-mutant cell lines, and in vivo efficacy studies in relevant cancer models. Conversely, a lack of significant EGFR inhibition would prompt broader screening efforts to identify its primary biological target.
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Moghadam, F. A., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Pyrimidin-5-ylmethanamine Dihydrochloride Derivatives
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold has emerged as a privileged structure.[1] Its inherent ability to mimic the adenine ring of ATP allows for effective binding to the hinge region of kinase active sites.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-reactivity profiling, using a hypothetical series of Pyrimidin-5-ylmethanamine dihydrochloride derivatives as a case study. Understanding a compound's selectivity is paramount for elucidating its mechanism of action, predicting potential off-target effects, and ultimately, ensuring its therapeutic efficacy and safety.[3][4]
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[5] While the development of kinase inhibitors has revolutionized treatment paradigms, a significant challenge remains: achieving selectivity.[6] Most kinase inhibitors target the highly conserved ATP-binding site, leading to the potential for off-target binding and promiscuous inhibition of multiple kinases.[3][7]
Such off-target effects can lead to unexpected toxicities or, in some cases, serendipitous therapeutic benefits (polypharmacology).[8] Therefore, a thorough and early assessment of a compound's selectivity across the human kinome is not merely a regulatory requirement but a cornerstone of rational drug design.[3] This guide will compare and contrast key methodologies for generating a robust cross-reactivity profile.
Comparative Analysis of Methodologies for Cross-Reactivity Profiling
The assessment of a kinase inhibitor's selectivity can be broadly categorized into two complementary approaches: in vitro biochemical assays and in-cell target engagement assays.
In Vitro Biochemical Assays: A First Look at the Kinome Landscape
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase. These assays are typically performed in a high-throughput format against large panels of kinases.
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[3] Their direct detection method avoids interference from assay components.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9] They offer a non-radioactive, sensitive, and universal platform suitable for a wide range of kinases.[9]
-
Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, like LanthaScreen®, are another popular non-radioactive method. They can be configured as either activity or binding assays, providing flexibility in experimental design.[10]
While highly valuable for initial broad screening, in vitro assays have limitations. They utilize purified, often truncated, kinase domains and may not fully recapitulate the complex cellular environment where factors like scaffolding proteins, post-translational modifications, and high intracellular ATP concentrations can influence inhibitor binding and efficacy.[6][11]
In-Cell Target Engagement Assays: Validating Interactions in a Physiological Context
To bridge the gap between in vitro activity and cellular effects, it is crucial to confirm that a compound engages its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful tool for this purpose.[12][13]
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14] By heating intact cells or cell lysates treated with a compound across a temperature gradient, the stabilization of the target protein can be quantified, typically by immunoblotting or mass spectrometry.[12][14] This method provides direct evidence of target engagement in a physiological setting without the need to modify the compound or the protein.[15]
Experimental Data: A Hypothetical Cross-Reactivity Profile
To illustrate the output of a cross-reactivity study, the following table presents hypothetical data for a series of this compound derivatives (PYR-001, PYR-002, and PYR-003) screened against a panel of representative kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase Target | PYR-001 (IC50, nM) | PYR-002 (IC50, nM) | PYR-003 (IC50, nM) | Sunitinib (Control, nM) |
| Primary Target | ||||
| Aurora A | 15 | 8 | 25 | 80 |
| Off-Targets | ||||
| VEGFR2 | 250 | 150 | >10,000 | 10 |
| PDGFRβ | 400 | 220 | >10,000 | 5 |
| Abl | >10,000 | >10,000 | >10,000 | 150 |
| Src | 1,500 | 800 | >10,000 | 200 |
| EGFR | >10,000 | 5,000 | >10,000 | >10,000 |
Data Analysis:
-
PYR-001 and PYR-002 exhibit high potency against the primary target, Aurora A. However, they also show activity against VEGFR2 and PDGFRβ in the nanomolar range, indicating a degree of cross-reactivity.
-
PYR-003 demonstrates high selectivity for Aurora A, with minimal activity against the other kinases in the panel, suggesting a more favorable selectivity profile.
-
Sunitinib , a known multi-targeted kinase inhibitor, is included as a control to validate the assay and provide a benchmark for cross-reactivity.
Visualizing the Science: Pathways and Protocols
To further elucidate the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway, a typical experimental workflow for in vitro kinase profiling, and the principle of the Cellular Thermal Shift Assay.
Caption: Hypothetical signaling pathway showing Aurora A as a key regulator of cell proliferation, a target for the hypothetical PYR derivatives.
Caption: Experimental workflow for in vitro kinase profiling to determine cross-reactivity.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for confirming target engagement.
Detailed Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity profiling, meticulous adherence to optimized protocols is essential.
Protocol 1: In Vitro Kinase Profiling using ADP-Glo™
This protocol outlines the steps for determining the IC50 values of the PYR derivatives against a panel of kinases.
-
Compound Preparation: Serially dilute the PYR derivatives in DMSO to create a range of concentrations for testing. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a specific peptide substrate, and the kinase reaction buffer.
-
Compound Addition: Add the serially diluted compounds or vehicle control (DMSO) to the kinase reaction mixtures.
-
Initiation of Reaction: Add an ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[6]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes the steps to validate the in-cell target engagement of a PYR derivative with Aurora A.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing Aurora A) to approximately 80% confluency. Treat the cells with the PYR derivative at a desired concentration (e.g., 10x the in vitro IC50) or a vehicle control for a defined period (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Sample Preparation for Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration across all samples.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for Aurora A. Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.
-
Data Analysis: Quantify the band intensities for Aurora A at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble Aurora A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PYR derivative indicates target engagement and stabilization.[14]
Conclusion
The cross-reactivity profiling of this compound derivatives, or any novel kinase inhibitor series, is a multi-faceted process that requires a strategic combination of in vitro and in-cell methodologies. By systematically evaluating the selectivity of these compounds, researchers can gain crucial insights into their therapeutic potential and potential liabilities. This guide provides a foundational framework for designing and executing these critical studies, ultimately contributing to the development of safer and more effective targeted therapies.
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
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Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Klaeger, S., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 15(8), 2056-2066. Available at: [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12045–12057. Available at: [Link]
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Thomson, D. W., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(9), 1435-1452. Available at: [Link]
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Zuccotto, F., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12971-12976. Available at: [Link]
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El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6537. Available at: [Link]
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Janssen Research & Development. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. Available at: [Link]
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Liu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(8), 1219–1226. Available at: [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(25), 5697–5709. Available at: [Link]
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Al-Tameemi, W., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359480. Available at: [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]
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Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. Available at: [Link]
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Wells, C. I., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 385-395. Available at: [Link]
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Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Available at: [Link]
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Comparative In Vivo Validation of Novel Pyrimidin-5-ylmethanamine-Based Kinase Inhibitors in an Oncology Setting
This guide provides a comprehensive framework for the in vivo validation of novel Pyrimidin-5-ylmethanamine dihydrochloride-based compounds, hypothesized here as potent kinase inhibitors for oncology applications. We will objectively compare the performance of a hypothetical lead compound, "Pyr-5M-Lead," against a well-established alternative, Gefitinib, a known EGFR kinase inhibitor. The experimental designs and data presented herein are synthesized from established preclinical methodologies to ensure scientific integrity and reproducibility.
Introduction: The Rationale for In Vivo Validation
Following successful in vitro screening and lead optimization, in vivo validation is the critical next step in the drug development pipeline. This phase aims to answer fundamental questions that cell-based assays cannot: How does the compound behave in a complex, whole-organism system? Does it reach its intended target at a sufficient concentration and for an adequate duration? Most importantly, does it demonstrate anti-tumor efficacy with an acceptable safety profile?
The choice of a Pyrimidin-5-ylmethanamine scaffold is predicated on its structural versatility, which allows for fine-tuning of kinase selectivity and drug-like properties. However, promising in vitro potency (e.g., low nanomolar IC50) does not guarantee in vivo success. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as unforeseen toxicities, can derail an otherwise promising candidate. This guide outlines a robust, self-validating workflow for assessing a novel compound like Pyr-5M-Lead.
Experimental Design: A Multi-Arm Comparative Study
To provide a rigorous assessment, we will employ a human tumor xenograft model. This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice, allowing for the evaluation of the compound's direct anti-tumor activity.
Key Components of the Study:
-
Test Article 1: Pyr-5M-Lead (Novel Compound)
-
Test Article 2 (Comparator): Gefitinib (Established EGFR Inhibitor)
-
Vehicle Control: The formulation used to dissolve and administer the test articles, administered alone.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Model: NCI-H1975 human non-small cell lung cancer (NSCLC) cell line, which harbors the L858R/T790M double mutation in EGFR, conferring resistance to first-generation EGFR inhibitors. This model provides a stringent test for a novel inhibitor.
The overall experimental workflow is designed to integrate efficacy, pharmacokinetic, and tolerability assessments.
Caption: High-level workflow for the comparative in vivo efficacy study.
Core Protocols and Methodologies
The trustworthiness of a study hinges on the meticulous execution of its protocols. Below are detailed, step-by-step methodologies for the key experiments.
Animal Handling and Tumor Implantation
-
Acclimatization: Upon arrival, allow mice to acclimate for at least one week in a specific pathogen-free (SPF) facility.
-
Cell Preparation: Culture NCI-H1975 cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
Causality Note: The use of Matrigel is crucial as it provides an extracellular matrix environment that supports initial tumor cell viability and establishment, leading to more consistent tumor take rates and growth kinetics.
Dosing and Tolerability Assessment
-
Randomization: Once tumors reach an average size of 150-200 mm³, randomize animals into treatment cohorts to ensure a statistically equivalent distribution of tumor sizes.
-
Formulation: Prepare Pyr-5M-Lead and Gefitinib in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in sterile water). The formulation must be consistent across all groups.
-
Administration: Administer the compounds daily via oral gavage (p.o.) at the predetermined dose (e.g., 50 mg/kg). The vehicle control group receives the vehicle alone.
-
Tolerability Monitoring: Record body weight daily. A body weight loss exceeding 20% is a common ethical endpoint. Observe animals for clinical signs of distress (e.g., lethargy, ruffled fur).
Pharmacokinetic (PK) Satellite Study
A satellite cohort of animals is used exclusively for PK analysis to avoid influencing the main efficacy study.
-
Dosing: Administer a single dose of Pyr-5M-Lead or Gefitinib to a separate cohort of tumor-bearing mice.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Process blood to plasma and analyze drug concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½).
Caption: Workflow for the pharmacokinetic satellite study.
Comparative Data Analysis
The primary output of this study is quantitative data that allows for a direct comparison between Pyr-5M-Lead, Gefitinib, and the vehicle control.
Efficacy: Tumor Growth Inhibition
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study (e.g., Day 21).
Table 1: Comparative Efficacy Data
| Treatment Group (50 mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI* | p-value (vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 1500 ± 180 | - | - |
| Gefitinib | 950 ± 110 | 36.7% | <0.05 |
| Pyr-5M-Lead | 450 ± 75 | 70.0% | <0.001 |
*TGI is calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
These hypothetical results show that while Gefitinib has a modest effect on this resistant tumor model, Pyr-5M-Lead demonstrates significantly higher efficacy.
Tolerability Profile
Tolerability is assessed by monitoring changes in body weight over the course of the study.
Table 2: Comparative Tolerability Data
| Treatment Group (50 mg/kg) | Mean Body Weight Change (%) from Day 0 | Clinical Observations |
|---|---|---|
| Vehicle Control | +5.2% | None |
| Gefitinib | -3.1% | None |
| Pyr-5M-Lead | -4.5% | None |
A weight loss of less than 5% is generally considered well-tolerated in such studies, indicating that Pyr-5M-Lead has an acceptable safety profile at an efficacious dose.
Pharmacokinetic Profile
The PK study reveals how the drug is absorbed and persists in the body, providing crucial context for the efficacy results.
Table 3: Comparative Pharmacokinetic Parameters
| Compound (50 mg/kg, single dose) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) |
|---|---|---|---|
| Gefitinib | 850 | 4 | 9,200 |
| Pyr-5M-Lead | 1500 | 2 | 18,500 |
The superior PK profile of Pyr-5M-Lead, with a higher peak concentration (Cmax) and greater overall exposure (AUC), provides a strong mechanistic rationale for its enhanced efficacy compared to Gefitinib.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of a novel Pyrimidin-5-ylmethanamine-based compound, Pyr-5M-Lead. The comparative structure of the study, using a known drug like Gefitinib as a benchmark, is essential for contextualizing the results.
Based on the representative data, Pyr-5M-Lead demonstrates a superior profile in this resistant NSCLC model, characterized by:
-
High Efficacy: Potent tumor growth inhibition (70% TGI).
-
Good Tolerability: Minimal impact on body weight.
-
Favorable Pharmacokinetics: Higher plasma exposure compared to the benchmark.
These results provide a strong justification for advancing Pyr-5M-Lead to the next stage of preclinical development, which would include more advanced orthotopic or patient-derived xenograft (PDX) models, as well as formal toxicology studies under Good Laboratory Practice (GLP) conditions.
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Title: Gefitinib (Iressa) in the treatment of non-small-cell lung cancer. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
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Title: The T790M mutation in EGFR confers enhanced EGFR activity and resistance to EGFR inhibitors. Source: Oncogene, Nature. URL: [Link]
-
Title: Use of Matrigel to Facilitate Tumor Growth in Nude Mice. Source: Current Protocols in Immunology. URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pyrimidin-5-ylmethanamine Dihydrochloride
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Pyrimidin-5-ylmethanamine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Immediate Safety Briefing: Core Principles of Disposal
The disposal of any chemical reagent begins with a thorough understanding of its potential hazards and the regulatory landscape. This compound, as an amine hydrochloride, requires careful handling to prevent chemical reactions and ensure the safety of personnel and the environment. The foundational principle is that all chemical waste, including this compound, must be managed as hazardous unless definitively proven otherwise.[1] This is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[2][3]
Hazard Identification and Risk Assessment
Before handling or disposing of this compound, a comprehensive risk assessment is mandatory. While specific toxicity data for this exact compound may be limited, its structure as a pyrimidine derivative and an amine salt informs the necessary precautions.
-
Chemical Reactivity: As an amine hydrochloride, this compound can react with strong bases to liberate the free amine and with strong acids or high heat to potentially release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[4] It may be incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
-
Health Hazards: Similar compounds can cause skin and serious eye irritation.[6] Inhalation of dust may lead to respiratory irritation.[6] Harmful if swallowed is a common hazard for this class of chemicals.[6][7]
-
Environmental Hazards: Discharge into the environment must be strictly avoided.[4][8] Its water solubility suggests it can be mobile in the environment, making containment critical.[5]
Regulatory Framework: EPA and OSHA Compliance
Disposal procedures are not merely best practices; they are legal requirements.
-
Environmental Protection Agency (EPA): The EPA, under RCRA, governs the disposal of chemical waste.[9] Your institution is classified as a hazardous waste generator, and you must follow specific protocols for waste accumulation, labeling, and disposal.[3][10] The first step is to determine if the waste is a "listed" or "characteristic" hazardous waste.[1] Given its reactivity and potential toxicity, this compound waste should be managed as a characteristic hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires that all chemical hazards are evaluated and that this information is conveyed to employees through labels and Safety Data Sheets (SDS).[11][12] Your disposal plan is a direct extension of the safety information provided in the SDS.
Required Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is non-negotiable. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.
| PPE / Control | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols, especially when handling bulk quantities or cleaning spills.[13] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or glasses with side shields. | Protects against splashes and airborne dust. Required by OSHA's eye and face protection regulations.[5][14] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Contaminated gloves must be disposed of as chemical waste.[14] |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[13] |
| Respiratory | NIOSH-approved respirator | May be required for large spills or if working outside a fume hood, based on your institution's specific risk assessment. |
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Properly identifying and segregating waste is the most critical step to prevent dangerous chemical reactions in the waste container.
Core Principle: Never mix incompatible waste streams. [2]
-
Identify the Waste Stream: The waste is "this compound." This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., weigh boats, gloves, paper towels).
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.[1][13] The container must be compatible with the waste.[2]
-
Segregation: Store this waste stream separately from strong bases, strong acids, and strong oxidizing agents.[5][13]
Step-by-Step Disposal Protocols
Protocol 5.1: Routine Disposal of Small Quantities and Contaminated Labware
This protocol applies to residual amounts of the chemical, spent solutions, and contaminated consumables generated during routine laboratory work.
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within your lab, at or near the point of generation, for waste accumulation. This area must be under the control of the lab personnel.[2]
-
Prepare the Waste Container:
-
Select a compatible container as described in Section 4.
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[2]
-
-
Label Contents Accurately: On the label, clearly list all constituents by their full chemical name and their approximate percentage. For example:
-
This compound (~5%)
-
Methanol (95%)
-
Do not use abbreviations or chemical formulas.
-
-
Add Waste to the Container:
-
Perform this action inside a chemical fume hood.
-
Carefully transfer waste into the container, avoiding splashes or spills.
-
For solid waste (e.g., contaminated wipes, gloves), place them in a sealed, labeled bag before adding to the main solid waste container.
-
-
Secure the Container: Keep the container tightly closed at all times, except when adding waste.[1][2] This is a critical EPA requirement to prevent the release of vapors.
-
Request Pickup: Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[13]
Protocol 5.2: Accidental Spill Cleanup
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill:
-
Small Spill (manageable by lab staff): If the spill is small, you have been trained to clean it up, and you have the proper PPE and materials, proceed with cleanup.[13]
-
Large Spill: If the spill is large, volatile, or you are unsure, evacuate the area, restrict access, and contact your institution's EHS or emergency response team immediately.[13]
-
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.
-
Contain and Absorb:
-
For a solid spill, carefully sweep it up and place it into the hazardous waste container. Avoid creating dust.[15]
-
For a liquid spill, cover it with an inert absorbent material like sand, silica gel, or a universal binder.[5] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
-
Collect and Dispose: Sweep up the absorbent material and place it in your designated hazardous waste container.[13]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., water, if the material is soluble), and place the cleaning materials into the hazardous waste container.
-
Report: Report the incident to your supervisor or Principal Investigator.
Disposal Decision Workflow
This diagram outlines the logical steps from waste generation to final disposal, ensuring all safety and regulatory checkpoints are met.
Caption: Decision workflow for safe and compliant disposal.
References
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]
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Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
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EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. [Link]
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Standard Operating Procedure - Pyridine. (n.d.). Washington State University. [Link]
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Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
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ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). [Link]
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Pyridine. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Material Safety Data Sheet - 2-(1-Piperazinyl)pyrimidine dihydrochloride, 98+%. (n.d.). Cole-Parmer. [Link]
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A Senior Application Scientist's Guide to Handling Pyrimidin-5-ylmethanamine Dihydrochloride: Personal Protective Equipment and Safety Protocols
For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or reactive compounds requires a protocol built not on assumption, but on a thorough understanding of the material's characteristics. This guide provides essential, immediate safety and logistical information for handling Pyrimidin-5-ylmethanamine dihydrochloride, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
This compound is a compound that demands respect. A thorough review of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundational step in establishing a safe handling protocol. The compound is classified with the GHS07 pictogram, indicating that it is an irritant and can cause harmful effects.[1][2]
The primary hazards associated with this compound are summarized below. Understanding these specific risks is critical to selecting the correct Personal Protective Equipment (PPE) and preventing exposure.
| Hazard Class & Category | Hazard Statement | Rationale for Concern in the Lab |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion via contaminated hands is a primary risk. This necessitates stringent personal hygiene practices and a prohibition on eating or drinking in the lab.[2][3][4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to localized redness, inflammation, or dermatitis. This mandates the use of appropriate chemical-resistant gloves and protective clothing.[3][5] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | The eyes are particularly vulnerable. Accidental splashes or contact with airborne powder can cause significant irritation, demanding robust eye and face protection.[1][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust or aerosols can irritate the respiratory tract. This risk underscores the importance of proper ventilation and, in some cases, respiratory protection.[1][3] |
While extensive toxicological data for this specific compound is not widely available, the established GHS classifications require that it be handled with care by qualified personnel under suitable conditions.[1]
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the laboratory environment itself must be engineered for safety. PPE should never be considered a substitute for robust engineering and administrative controls.
-
Chemical Fume Hood : All work involving the handling of solid this compound, especially weighing and solution preparation where dust can be generated, must be conducted inside a certified chemical fume hood.[1][6] This is the most critical engineering control to mitigate inhalation risks.
-
Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]
-
Designated Area : All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited.
-
Hygiene Facilities : Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE is directly dictated by the hazards identified above. A multi-layered approach is recommended to minimize the risk of exposure during all handling activities.
Hand Protection: Preventing Dermal Exposure
Given that the compound is a skin irritant, appropriate hand protection is mandatory.[1][5]
-
Glove Type : Nitrile gloves are the standard recommendation, offering good resistance to a variety of chemicals and solvents.[9] They provide a reliable barrier against incidental contact.
-
Double-Gloving : For moderate-to-high hazard activities such as weighing the neat compound or preparing concentrated stock solutions, double-gloving is a field-proven best practice.[6] This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Inspection and Technique : Always inspect gloves for any signs of degradation or punctures before use.[6] Use the proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.[1]
Eye and Face Protection: Shielding Vulnerable Tissues
Because this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][5]
-
Standard Use : At a minimum, safety glasses with side shields compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations must be worn for any work in the laboratory.[7]
-
Splash Hazard : When handling solutions or performing any task with a risk of splashing, chemical splash goggles are required.[9] Goggles provide a full seal around the eyes, offering superior protection compared to safety glasses.
-
High-Hazard Tasks : For high-hazard activities, such as working with larger quantities or where there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6][9]
Body Protection: Your Personal Barrier
Protective clothing prevents the compound from contaminating your personal clothes and skin.[1]
-
Laboratory Coat : A standard laboratory coat is required for all low-hazard activities.
-
Enhanced Protection : For moderate-to-high hazard activities, a permeation-resistant or disposable, solid-front lab coat or gown is recommended to provide a more substantial barrier against powders and splashes.[6]
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting. For handling significant quantities of hazardous materials, chemically resistant safety footwear may be necessary.[9]
Respiratory Protection: Guarding Against Inhalation
Engineering controls like a chemical fume hood are the primary means of preventing respiratory exposure.[1] However, in specific situations, personal respiratory protection may be required.
-
When to Use : A respirator may be necessary if engineering controls are not available or are insufficient, such as during a large spill cleanup or when weighing large quantities of the powder outside of a containment device.
-
Type of Respirator : For powders, a NIOSH-approved N95 respirator or higher is the minimum requirement.[6] All respirator use must be done under a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA.[7]
Operational Plan: Step-by-Step Handling Protocol
This section provides a procedural workflow for a common laboratory task: weighing the solid compound and preparing a stock solution.
Objective : To safely weigh 100 mg of this compound and prepare a 10 mM stock solution in DMSO.
Step 1: Pre-Operation Safety Check
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure an eyewash station and safety shower are accessible.
-
Assemble all necessary materials (spatula, weigh paper, vials, solvent, vortexer) inside the fume hood to minimize traffic.
Step 2: Donning Appropriate PPE
-
Put on the inner pair of nitrile gloves.
-
Don a disposable, solid-front lab coat.
-
Put on chemical splash goggles.
-
Don the outer pair of nitrile gloves.
Step 3: Weighing the Compound
-
Perform all weighing operations on a balance located inside the chemical fume hood.
-
Carefully open the container of this compound. Avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of powder onto weigh paper.
-
Once the desired weight is achieved, securely cap the source container.
Step 4: Preparing the Solution
-
Carefully transfer the weighed powder into a labeled vial.
-
Slowly add the calculated volume of DMSO to the vial, directing the stream to the side of the vial to avoid splashing.[6]
-
Securely cap the solution vial. If sonication or vortexing is required, ensure the cap is tight and perform this action within a secondary container to contain any potential leaks.[6]
Step 5: Decontamination and Doffing PPE
-
Dispose of the contaminated weigh paper and any other disposables into a designated hazardous waste container inside the fume hood.
-
Wipe down the spatula, the work surface inside the fume hood, and the exterior of the solution vial with an appropriate decontaminating solution.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
With the inner gloves still on, transport the newly prepared stock solution to its designated storage location.
-
Remove the lab coat and hang it in its designated area or dispose of it if it's a single-use gown.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves using the proper technique.
Emergency Response: Plan for the Unexpected
Even with meticulous planning, accidents can happen. An immediate and correct response is crucial to mitigating harm.
-
Skin Exposure : Immediately remove any contaminated clothing.[1][10] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation develops or persists.[1]
-
Eye Exposure : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1][10] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[4]
-
Spills : Evacuate non-essential personnel from the area. Wearing the appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like sand or vermiculite.[1] Sweep up the material, place it into a suitable, sealed container for disposal, and decontaminate the area.[1][8]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including the chemical itself, contaminated disposables (gloves, weigh paper), and empty containers, must be treated as hazardous waste.[1]
-
Waste Containers : Use clearly labeled, sealed containers for hazardous waste.
-
Compatibility : Do not mix this waste with other incompatible waste streams.[10]
-
Disposal Vendor : All waste must be disposed of through a licensed hazardous waste carrier, in accordance with all local, state, and federal regulations.[1][5][10]
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.
Caption: PPE selection workflow for handling this compound.
References
-
Material Safety Data Sheet - Cole-Parmer . Cole-Parmer. Retrieved from [Link]
-
Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem . National Center for Biotechnology Information. Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. Retrieved from [Link]
-
Material Safety Data Sheet - 2-(1-Piperazinyl)pyrimidine dihydrochloride, 98+% - Cole-Parmer . Cole-Parmer. Retrieved from [Link]
-
Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem . National Center for Biotechnology Information. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority (HSA). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
